Benzyl N-[(oxolan-3-yl)methyl]carbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl N-(oxolan-3-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(14-8-12-6-7-16-9-12)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKMPOJLSPSHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Benzyl N-[(oxolan-3-yl)methyl]carbamate
Introduction: The Strategic Integration of the Oxolane Moiety in Carbamate Scaffolds
In the landscape of contemporary drug discovery and development, the strategic modification of molecular scaffolds to enhance physicochemical and pharmacokinetic properties is a cornerstone of medicinal chemistry. Benzyl N-[(oxolan-3-yl)methyl]carbamate emerges as a compound of significant interest, embodying the fusion of a well-established protecting group and a valuable heterocyclic motif. The benzyl carbamate, or Cbz group, is a widely utilized amine protecting group, prized for its stability under a range of reaction conditions and its facile removal via catalytic hydrogenation.[1] This stability allows for intricate chemical transformations on other parts of a molecule without unintended reactions at the amine functionality.
The incorporation of the oxolane (tetrahydrofuran) ring is a deliberate design choice aimed at improving the druglike properties of the parent molecule. Saturated heterocycles, such as oxolane, are increasingly employed in medicinal chemistry to impart favorable characteristics.[2][3] These include enhanced aqueous solubility, improved metabolic stability, and a three-dimensional architecture that can facilitate more specific interactions with biological targets.[4] The oxolane moiety, in particular, can act as a bioisosteric replacement for less favorable groups, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[4][5] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound, offering a valuable resource for researchers and professionals in the field of drug development.
Physicochemical and Spectroscopic Profile
This compound is a white to off-white solid at room temperature. A summary of its key identifiers and physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1375745-81-5 | [6] |
| Molecular Formula | C₁₃H₁₇NO₃ | [6] |
| Molecular Weight | 235.28 g/mol | [7] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Purity | ≥95% - 97% | [6][7] |
| Melting Point | Not available. (Related compound Benzyl N-(3-hydroxypropyl)carbamate: 50-53 °C) | |
| Boiling Point | Not available. | |
| Solubility | Moderately soluble in water, soluble in organic solvents. | [Inferred from Benzyl carbamate][8] |
Spectroscopic Characterization
The proton NMR spectrum is expected to show characteristic signals for both the aromatic and aliphatic protons.
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.30-7.40 ppm, integrating to 5 protons.
-
Benzylic Protons (CH₂-Ph): A singlet at approximately δ 5.10 ppm, integrating to 2 protons.[9]
-
Carbamate Proton (NH): A broad singlet or triplet around δ 5.0-5.5 ppm, the chemical shift and multiplicity of which can be influenced by solvent and concentration.
-
Oxolane Ring Protons: A series of multiplets in the upfield region (δ 1.6-4.0 ppm) corresponding to the seven protons of the (oxolan-3-yl)methyl group. The diastereotopic nature of the methylene protons on the oxolane ring and adjacent to the nitrogen will likely result in complex splitting patterns.
The carbon NMR spectrum will provide key information about the carbon framework.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 156-157 ppm.
-
Aromatic Carbons (C₆H₅): Signals in the range of δ 127-137 ppm. The ipso-carbon will be a singlet, while the ortho, meta, and para carbons will appear as doublets in a proton-coupled spectrum.
-
Benzylic Carbon (CH₂-Ph): A signal at approximately δ 67 ppm.
-
Oxolane Ring Carbons: Signals in the aliphatic region, typically from δ 25-75 ppm. The carbons bonded to the oxygen atom will be the most downfield in this group.
The IR spectrum is a valuable tool for identifying key functional groups.
-
N-H Stretch: A peak in the region of 3300-3400 cm⁻¹, characteristic of the carbamate N-H bond.[9]
-
C=O Stretch: A strong, sharp absorption band around 1690-1720 cm⁻¹, corresponding to the carbonyl group of the carbamate.[9]
-
C-O Stretch: Bands in the region of 1000-1300 cm⁻¹ associated with the C-O bonds of the carbamate and the ether linkage in the oxolane ring.[9]
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Molecular Ion (M⁺): A peak at m/z = 235, corresponding to the molecular weight of the compound.
-
Key Fragments: Expect to see fragments corresponding to the loss of the benzyl group (m/z = 91), the benzyloxy group (m/z = 107), and fragmentation of the oxolane ring. The McLafferty rearrangement is a possible fragmentation pathway for the molecular ion.
Synthesis and Reactivity
The synthesis of this compound is a straightforward process involving the protection of the primary amine of (oxolan-3-yl)methanamine with a benzyloxycarbonyl (Cbz) group. This is a standard and widely used reaction in organic synthesis.[10][11]
Proposed Synthetic Protocol
This protocol is based on well-established procedures for the N-Cbz protection of primary amines.
Scheme 1: Synthesis of this compound
Caption: Synthetic route to this compound.
Materials:
-
(Oxolan-3-yl)methanamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
To a solution of (oxolan-3-yl)methanamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq).
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Reactivity and Stability
The Cbz group is known for its stability towards a variety of reagents, including those used for catalytic hydrogenation of other functional groups, mild acidic and basic conditions, and many oxidizing and reducing agents.[1] The primary mode of deprotection is through catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleaves the Cbz group to yield the free amine, toluene, and carbon dioxide. This orthogonality is a key advantage in multi-step syntheses. The oxolane ring is generally stable, though it can be susceptible to ring-opening under strong acidic conditions.
Applications in Drug Discovery and Development
The rationale for synthesizing this compound lies in its potential as a building block for more complex molecules with therapeutic potential. The incorporation of saturated heterocyclic systems like oxolane is a recognized strategy to improve the ADME properties of drug candidates.[2][3]
Caption: The strategic role of this compound in drug discovery.
The oxolane moiety can:
-
Increase Solubility: The polar ether oxygen can engage in hydrogen bonding with water, potentially improving the aqueous solubility of the final compound.
-
Enhance Metabolic Stability: The saturated ring system can block sites of metabolism that might otherwise be susceptible to oxidation.
-
Provide a 3D Scaffold: The non-planar structure of the oxolane ring can provide a more defined three-dimensional shape for interaction with protein binding sites.
This compound, therefore, serves as a valuable starting material for the synthesis of libraries of compounds for screening against various biological targets. The Cbz group can be readily removed at a later stage in the synthesis to reveal the primary amine, which can then be further functionalized.
Safety and Handling
This compound is classified as harmful if swallowed (H302).[6] Standard laboratory safety precautions should be observed when handling this compound.
Table 2: Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. |
| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container in accordance with local regulations. |
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a strategically designed chemical entity that combines the utility of a robust amine protecting group with the beneficial physicochemical properties of a saturated heterocyclic ring. Its straightforward synthesis and the valuable characteristics imparted by the oxolane moiety make it an important building block for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical properties, synthesis, and potential applications, serving as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries.
References
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Retrieved from [Link]
-
Synlett. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Retrieved from [Link]
-
Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]
-
ResearchGate. (2017). Saturated Heterocycles with Applications in Medicinal Chemistry. Retrieved from [Link]
-
Frontiers in Chemistry. (2023). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]
-
PMC. (n.d.). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Retrieved from [Link]
-
Royal Society of Chemistry. (2008). Methyl 3-benzylidenecarbazate1 (3a): 1H NMR (CDCl3): δ 8.54 (s, NH, 1H), 7.89 (s, CH, 1H), 7.67- 7.35 (m, ArH, 5H), 3.80-3.76 (. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). General methods. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (2025). Role of Heterocycles in Drug Discovery: An Overview. Retrieved from [Link]
-
Research and Reviews: A Journal of Drug Design and Discovery. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Retrieved from [Link]
-
PubChem. (n.d.). benzyl N-[2-[[1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]. Retrieved from [Link]
-
MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. Retrieved from [Link]
-
PMC. (2023). Methyl carbamates of phosphatidylethanolamines and phosphatidylserines reveal bacterial contamination in mitochondrial lipid extracts of mouse embryonic fibroblasts. Retrieved from [Link]
-
ResearchGate. (2024). What does an additional peak in FTIR between 3100 and 3300 nm affect the quality of the material, benzethonium chloride USP??. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl ((1,6-dimethylergolin-8-yl)methyl)carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]625)
Sources
- 1. Cbz-Protected Amino Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalwjarr.com [journalwjarr.com]
- 5. rroij.com [rroij.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Frontiers | Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach [frontiersin.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Benzyl N-[(oxolan-3-yl)methyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Benzyl N-[(oxolan-3-yl)methyl]carbamate (CAS Number: 1375745-81-5), a versatile building block with significant potential in medicinal chemistry and drug discovery. Drawing upon established chemical principles and available data, this document will delve into its chemical identity, a plausible and detailed synthetic methodology, its emerging applications, and critical safety and handling information.
Core Chemical Identity
This compound is a carbamate-protected amine featuring a tetrahydrofuran moiety. The benzyl carbamate (Cbz) group serves as a common and robust protecting group for primary amines in organic synthesis, allowing for selective reactions at other sites of a molecule.[1] The oxolane (tetrahydrofuran) ring is a prevalent structural motif in many biologically active compounds, often contributing to favorable pharmacokinetic properties such as improved solubility.[2][3]
| Property | Value | Source(s) |
| CAS Number | 1375745-81-5 | [4][5][6][7] |
| IUPAC Name | benzyl N-(oxolan-3-ylmethyl)carbamate | [5] |
| Synonyms | benzyl ((tetrahydrofuran-3-yl)methyl)carbamate, Carbamic acid, N-[(tetrahydro-3-furanyl)methyl]-, phenylmethyl ester | [7] |
| Molecular Formula | C13H17NO3 | [4][5][6][7] |
| Molecular Weight | 235.28 g/mol | [4][6][7] |
| Appearance | Light yellow liquid (predicted) | [7] |
Synthesis and Mechanism
Proposed Synthetic Workflow
The synthesis can be logically broken down into two key stages: the preparation of the starting amine and its subsequent protection.
Caption: Proposed two-stage synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-reasoned, hypothetical procedure based on analogous reactions.[1][8][9]
Part 1: Synthesis of (Tetrahydrofuran-3-yl)methanamine
A multi-step synthesis starting from acrylonitrile and a 2-haloethanol can yield the key intermediate, (tetrahydrofuran-3-yl)methanamine. A patented method describes the addition of a 2-halogenated ethyl alcohol to acrylonitrile, followed by cyclic condensation to form 3-cyanotetrahydrofuran, which is then subjected to catalytic hydrogenation to produce the final amine.
Part 2: N-Cbz Protection
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (tetrahydrofuran-3-yl)methanamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (1.2 eq.), to the solution. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 eq.), dissolved in the same solvent, to the reaction mixture via the dropping funnel over 30-60 minutes. Maintaining a low temperature is critical to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate and loss of the chloride leaving group, facilitated by the base, results in the formation of the stable carbamate linkage.
Caption: Simplified mechanism of N-Cbz protection.
Applications in Drug Discovery and Development
This compound is categorized as a "Protein Degrader Building Block," which strongly suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular degraders.[5]
Role as a Versatile Linker Component
The tetrahydrofuran moiety provides a flexible yet constrained scaffold that can be incorporated into linkers connecting a target-binding ligand and an E3 ligase-binding ligand in a PROTAC. The Cbz-protected amine offers a stable handle for further synthetic modifications, which can be deprotected under specific conditions to reveal the amine for subsequent coupling reactions.
Potential in Fragment-Based Drug Discovery
The molecule itself can serve as a fragment in fragment-based screening campaigns. The oxolane ring can participate in hydrogen bonding interactions with protein targets, and the carbamate linkage provides both hydrogen bond donor and acceptor capabilities.
Precursor for Bioactive Molecules
Carbamate-containing compounds have demonstrated a wide range of biological activities, including antitubercular properties.[10] The structural motifs present in this compound make it an attractive starting point for the synthesis of novel therapeutic agents.
Analytical Characterization
The identity and purity of this compound would be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the protons of the tetrahydrofuran ring and the adjacent methylene group. A reference ¹H NMR spectrum is available on ChemicalBook.[11]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct resonances for the carbonyl carbon of the carbamate, the aromatic carbons, and the aliphatic carbons of the tetrahydrofuran and benzyl groups.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound.
Safety and Handling
This compound is classified as a hazardous substance.[5][7]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established chemical transformations. The insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.
References
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
-
Synthesis. The Royal Society of Chemistry. [Link]
-
-
Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters, 52(13), 1493–1494. [Link]
-
Supplemmentary Info for RSC adv. after corrections. The Royal Society of Chemistry. [Link]
-
Benzyl n-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate. PubChem. [Link]
-
benzyl N-{3-[(3-bromophenyl)methyl]oxolan-3-yl}carbamate. AA Blocks. [Link]
-
benzyl N-benzyl-N-oxidocarbamate. PubChem. [Link]
- US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
- CN109627190B - Synthesis method of benzyl carbazate.
-
Preparation of the N-Cbz α-aminomethylenebisphosphonate 14. ResearchGate. [Link]
-
An efficient and facile synthesis of N-Cbz-β-aminoalkanesulfonamides. ResearchGate. [Link]
-
This compound, min 97%, 1 gram. CP Lab Safety. [Link]
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]
-
Synthesis of PLGA-T3. (a) Benzyl chloroformate, THF;water, rt, 4 h; (b)... ResearchGate. [Link]
-
(Tetrahydrofuran-3-yl)methanamine. PubChem. [Link]
- CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran.
-
a) Benzyl chloroformate, Et3N, CH2Cl2, 0 °C to rt. b) TBAF, THF. c)... ResearchGate. [Link]
-
benzyl N-benzyl-N-[(4-hydroxyoxan-4-yl)methyl]carbamate. AA Blocks. [Link]
-
Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. National Institutes of Health. [Link]
-
insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations. SciELO. [Link]
-
SCIENCE CHINA An efficient and facile synthesis of N-Cbz-β-aminoalkanesulfonamides. SciEngine. [Link]
-
(PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. ResearchGate. [Link]
-
Benzyl N-(3-chloro-4-fluorophenyl)carbamate. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. labsolu.ca [labsolu.ca]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | 1375745-81-5 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound(1375745-81-5) 1H NMR [m.chemicalbook.com]
Benzyl N-[(oxolan-3-yl)methyl]carbamate molecular weight and formula
An In-depth Technical Guide to Benzyl N-[(oxolan-3-yl)methyl]carbamate
Introduction
This compound is a key organic intermediate that merges three structurally significant motifs: a carbamate linker, a benzyl protecting group, and a heterocyclic oxolane (tetrahydrofuran) ring. This unique combination makes it a valuable building block in modern medicinal chemistry and drug development. The carbamate functional group is a common feature in pharmacologically active molecules, prized for its metabolic stability and hydrogen bonding capabilities. The benzyl carbamate moiety, specifically, functions as the ubiquitous benzyloxycarbonyl (Cbz or Z) protecting group for primary and secondary amines—a cornerstone of peptide synthesis and multi-step organic synthesis.[1] The oxolane ring is a prevalent scaffold in numerous natural products and synthetic drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.
This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust synthetic protocol, mechanistic considerations for its use as a protected building block, and its applications for researchers and scientists in drug discovery.
Physicochemical and Structural Properties
The fundamental characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic workflows.
| Property | Value | Source |
| Molecular Formula | C13H17NO3 | [2][3][4] |
| Molecular Weight | 235.28 g/mol | [2][4] |
| CAS Number | 1375745-81-5 | [2][3][4] |
| IUPAC Name | benzyl N-(oxolan-3-ylmethyl)carbamate | [3] |
| Canonical SMILES | O=C(NCC1CCOC1)OCC1=CC=CC=C1 | [3] |
| Appearance | Typically a white to off-white solid or colorless liquid | [5] |
| Purity | Commercially available up to 97% purity | [2] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most reliably achieved through the N-acylation of (oxolan-3-yl)methanamine with benzyl chloroformate. This is a standard and widely adopted method for introducing the Cbz protecting group onto a primary amine.
Synthetic Rationale
The choice of benzyl chloroformate as the acylating agent is deliberate and strategic. It is highly reactive towards nucleophiles like primary amines, ensuring an efficient and often high-yielding reaction. The reaction is typically performed under Schotten-Baumann conditions—in a two-phase system (e.g., an organic solvent and aqueous base) or in a single organic solvent with a non-nucleophilic base (e.g., triethylamine). The base is crucial as it serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it non-nucleophilic.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Application in Synthetic Chemistry: A Protected Building Block
The primary utility of this compound in drug development is its role as a stable, protected precursor to (oxolan-3-yl)methanamine. The Cbz group effectively masks the reactive primary amine, allowing chemists to perform modifications on other parts of a molecule without unintended side reactions involving the amine.
Deprotection Strategy
The Cbz group is renowned for its stability to a wide range of reagents but can be cleanly and efficiently removed under specific conditions, most commonly catalytic hydrogenolysis. This process involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C). The reaction is highly selective and proceeds under mild conditions, typically at room temperature and atmospheric pressure.
The byproducts of this deprotection are toluene and carbon dioxide, which are volatile and easily removed, simplifying the purification of the desired free amine. This orthogonality—the ability to remove one protecting group without affecting others—is a critical principle in complex molecule synthesis.
Logical Workflow for Application
Caption: Workflow illustrating the deprotection and subsequent functionalization.
Experimental Protocols
The following protocols are provided as robust, self-validating methodologies for the synthesis and deprotection of the title compound.
Protocol 1: Synthesis of this compound
Materials:
-
(Oxolan-3-yl)methanamine
-
Benzyl chloroformate
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Saturated brine solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve (oxolan-3-yl)methanamine (1.0 eq) in a 1:1 mixture of DCM and water.
-
Cool the mixture to 0 °C using an ice bath.
-
Add sodium bicarbonate (2.5 eq) to the stirring solution.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours, monitoring by TLC (e.g., using 30% EtOAc/hexanes) until the starting amine is consumed.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to yield the pure product.[5]
Protocol 2: Deprotection via Catalytic Hydrogenolysis
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a suitable flask.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or as appropriate) at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 2-12 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude (oxolan-3-yl)methanamine, which is often pure enough for subsequent steps or can be further purified if necessary.
Spectroscopic Characterization
Validation of the compound's identity and purity is achieved through standard spectroscopic methods. While specific spectra should be acquired for each synthesized batch, the expected signals are as follows:
-
¹H NMR: Key signals would include aromatic protons from the benzyl group (typically ~7.3 ppm), a singlet for the benzylic CH₂ protons (~5.1 ppm), and characteristic multiplets for the protons on the oxolane ring and the adjacent methylene group.[6][7]
-
¹³C NMR: Expected signals include those for the aromatic carbons, the benzylic carbon, the carbamate carbonyl carbon (~156 ppm), and the aliphatic carbons of the oxolane ring.[5]
-
IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch (~3300 cm⁻¹), the C=O stretch of the carbamate (~1700 cm⁻¹), and C-O stretches from the ether and ester groups.[7]
Conclusion
This compound serves as a highly practical and versatile intermediate for drug discovery and organic synthesis. Its structure provides a stable, protected form of a valuable amine-substituted oxolane building block. The well-established protocols for its synthesis and, more importantly, its selective deprotection, allow for its seamless integration into complex synthetic routes. For researchers and drug development professionals, this compound represents an enabling tool for accessing novel chemical matter incorporating the pharmacologically relevant tetrahydrofuran scaffold.
References
- Vertex AI Search Result. benzyl N-[(oxolan-3-yl)
- AA Blocks. benzyl N-{3-[(3-bromophenyl)
- ChemicalBook. benzyl N-[(oxolan-3-yl)
- Chemsrc. CAS#:2680809-78-1 | benzyl N-[1-(oxolan-3-yl)
- Fluorochem. BENZYL N-[(OXOLAN-3-YL)
- The Royal Society of Chemistry. Supplemmentary Info for RSC adv. after corrections.
- The Royal Society of Chemistry.
- PubChem. benzyl N-[2-[[1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino].
- Wikipedia.
- ChemicalBook. benzyl N-[(oxolan-3-yl)
- EvitaChem. benzyl N-[3-hydroxy-1-(oxan-2-yloxyamino)
- MDPI. Benzyl-N-[4-(2-hydroxyethyl)
- Sigma-Aldrich. Benzyl N-(3-hydroxypropyl)
- Google Patents.
- Grokipedia.
Sources
An In-depth Technical Guide to Benzyl N-[(oxolan-3-yl)methyl]carbamate: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of Benzyl N-[(oxolan-3-yl)methyl]carbamate, a versatile building block with significant potential in medicinal chemistry and drug development. This document will delve into its chemical identity, synthesis, characterization, and burgeoning applications, particularly in the realm of targeted protein degradation.
Introduction: The Strategic Combination of a Carbamate Linker and an Oxolane Scaffold
In the landscape of modern drug discovery, the rational design of molecular building blocks is paramount to accessing novel chemical space and developing therapeutics with improved pharmacological profiles. This compound emerges as a compound of interest due to the strategic fusion of two key structural motifs: the benzyl carbamate protecting group and the oxolane (tetrahydrofuran) ring system.
The benzyl carbamate, commonly known as the Cbz or Z group, is a well-established and widely utilized protecting group for amines in organic synthesis.[1] Its utility stems from its ability to render the highly nucleophilic and basic amine functionality inert to a wide range of reaction conditions, thereby enabling selective transformations on other parts of a complex molecule. The Cbz group can be reliably introduced and subsequently removed under mild hydrogenolysis conditions, a feature that makes it invaluable in multi-step synthetic campaigns.
The oxolane ring, a saturated five-membered cyclic ether, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can enhance aqueous solubility, modulate lipophilicity, and provide a three-dimensional architecture that can favorably interact with biological targets.[2] The oxolane moiety is found in a number of approved pharmaceuticals, highlighting its biocompatibility and advantageous physicochemical properties.
The convergence of these two motifs in this compound creates a bifunctional molecule primed for application as a linker or building block in the synthesis of more complex pharmaceutical agents.
Nomenclature, Structure, and Physicochemical Properties
A clear understanding of the fundamental characteristics of this compound is essential for its effective utilization.
IUPAC Name and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .
Common synonyms include:
-
Benzyl ((tetrahydrofuran-3-yl)methyl)carbamate[3]
-
Carbamic acid, N-[(tetrahydro-3-furanyl)methyl]-, phenylmethyl ester
Chemical Structure
The chemical structure of this compound is depicted below:
Figure 1. Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1375745-81-5 | [4] |
| Molecular Formula | C13H17NO3 | [4] |
| Molecular Weight | 235.28 g/mol | [4] |
| Appearance | Likely a colorless to pale yellow oil or solid | |
| Predicted Boiling Point | 393.2 ± 25.0 °C | |
| Predicted Density | 1.137 ± 0.06 g/cm³ | |
| Purity | Typically >97% | [4] |
Synthesis and Characterization
The synthesis of this compound is a straightforward process that can be accomplished in two main stages: the synthesis of the key intermediate, (tetrahydrofuran-3-yl)methanamine, followed by its reaction with benzyl chloroformate.
Synthesis of (Tetrahydrofuran-3-yl)methanamine
Several synthetic routes to (tetrahydrofuran-3-yl)methanamine have been reported. A common and efficient method involves the reductive amination of tetrahydrofuran-3-carboxaldehyde.[5]
Experimental Protocol: Reductive Amination of Tetrahydrofuran-3-carboxaldehyde
-
To a solution of tetrahydrofuran-3-carboxaldehyde (1.0 equivalent) in methanol, add a 15% solution of ammonia in methanol (3.0 equivalents).[5]
-
Add Raney Nickel (20% by weight of the aldehyde) to the mixture.[5]
-
Pressurize the reaction vessel with hydrogen gas to 4 MPa.[5]
-
Heat the mixture to 60 °C and stir for 12 hours.[5]
-
After cooling to room temperature, carefully filter the catalyst.
-
Concentrate the filtrate under reduced pressure to yield (tetrahydrofuran-3-yl)methanamine.
An alternative route involves the cyclization of maleic glycol to 2,5-dihydrofuran, followed by formylation to give 3-formyltetrahydrofuran, and subsequent reductive amination.[6]
Synthesis of this compound
The final step involves the protection of the primary amine of (tetrahydrofuran-3-yl)methanamine with a benzyl carbamate group. This is typically achieved through a Schotten-Baumann reaction with benzyl chloroformate.[7]
Experimental Protocol: N-Benzyloxycarbonyl Protection
-
Dissolve (tetrahydrofuran-3-yl)methanamine (1.0 equivalent) in a biphasic solvent system, such as dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.05 equivalents) dropwise while maintaining the temperature at 0 °C.[8]
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Figure 2. Synthetic workflow for this compound.
Characterization
The structural integrity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the presence of all expected protons and carbons and their respective chemical environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H bond, the carbamate carbonyl (C=O) group, and the C-O bonds of the ether and ester functionalities.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in several areas of drug discovery.
Role as a PROTAC Linker Building Block
Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutics that function by inducing the degradation of specific target proteins.[9] A PROTAC molecule consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two components.[9] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
This compound is an attractive building block for the synthesis of PROTAC linkers.[10][11] The oxolane moiety can impart favorable solubility and conformational rigidity to the linker, while the benzyloxycarbonyl-protected amine provides a handle for further chemical elaboration and attachment to either the target-binding ligand or the E3 ligase ligand. The deprotection of the Cbz group under mild hydrogenolysis conditions allows for the unmasking of the amine at a late stage in the synthesis, which is often advantageous in complex synthetic sequences.
Figure 3. Role of the building block in PROTAC synthesis.
Incorporation into Novel Scaffolds
Beyond its application in PROTACs, this compound can be utilized in the synthesis of a diverse range of small molecules. The protected amine allows for N-alkylation or N-arylation reactions, while the oxolane ring can be further functionalized. This versatility enables the exploration of novel chemical space in the quest for new therapeutic agents.
Conclusion
This compound is a strategically designed chemical entity that combines the utility of a robust amine protecting group with the beneficial properties of an oxolane scaffold. Its straightforward synthesis and versatile reactivity make it a valuable tool for medicinal chemists and drug development professionals. As the field of targeted protein degradation continues to expand, the demand for well-characterized and adaptable building blocks like this compound is expected to grow, solidifying its importance in the development of next-generation therapeutics.
References
-
LookChem. Cas 165253-31-6,(TETRAHYDROFURAN-3-YL)METHANAMINE. Available at: [Link]
-
Six Chongqing Chemdad Co., Ltd. (Tetrahydrofuran-3-yl)methanamine. Available at: [Link]
-
Organic Syntheses. (2015). Preparation of Mono-‐Cbz Protected Guanidines. Org. Synth., 92, 91-102. Available at: [Link]
-
Wikipedia. Benzyl chloroformate. Available at: [Link]
- Google Patents. (2019). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
-
Autech Industry Co.,Ltd. This compound. Available at: [Link]
-
ResearchGate. (2020). Synthesis of PLGA-T3. (a) Benzyl chloroformate, THF;water, rt, 4 h; (b)... Available at: [Link]
-
The Royal Society of Chemistry. 1. Synthesis. Available at: [Link]
-
PubMed Central. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Available at: [Link]
- Google Patents. (2019). CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran.
-
PubMed Central. (2020). Current strategies for the design of PROTAC linkers: a critical review. Available at: [Link]
-
PubChem. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. Available at: [Link]
Sources
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. CAS 165253-31-6: 1-(tetrahydrofuran-3-yl)methanamine [cymitquimica.com]
- 3. achmem.com [achmem.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Tetrahydrofuran-3-yl)methanamine synthesis - chemicalbook [chemicalbook.com]
- 6. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Benzyl N-[(oxolan-3-yl)methyl]carbamate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl N-[(oxolan-3-yl)methyl]carbamate, a heterocyclic building block of increasing interest in medicinal chemistry. The guide details its chemical properties, outlines robust synthetic protocols for its preparation, and explores its potential applications in the development of novel therapeutics. Particular emphasis is placed on the practical aspects of its synthesis, including the preparation of the key precursor, (oxolan-3-yl)methanamine, and its subsequent conversion to the target carbamate. This document serves as a valuable resource for researchers seeking to incorporate this versatile scaffold into their drug discovery programs.
Introduction and Background
This compound, with CAS number 1375745-81-5, belongs to the class of carbamates, organic compounds derived from carbamic acid.[1][2] The carbamate functional group is a cornerstone in medicinal chemistry, most notably for its role as a protecting group for amines. The benzyloxycarbonyl (Cbz or Z) group, in particular, is a widely used amine protecting group due to its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenation.
The structural uniqueness of this compound arises from the incorporation of an oxolane (tetrahydrofuran) ring. The oxolane motif is a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs. Its inclusion can enhance aqueous solubility, modulate lipophilicity, and provide specific hydrogen bonding interactions with biological targets, thereby improving the pharmacokinetic and pharmacodynamic properties of a molecule.
While the specific discovery of this compound is not prominently documented in publicly available literature, its emergence is a logical progression in the field of chemical synthesis and drug design. The demand for novel, three-dimensional building blocks for creating diverse chemical libraries has driven the development of compounds like this. One supplier categorizes it as a "Protein Degrader Building Block," suggesting its potential utility in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies.[3]
This guide will provide a detailed exploration of the synthesis, characterization, and potential applications of this valuable chemical entity.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 1375745-81-5 | [1] |
| Molecular Formula | C13H17NO3 | [1] |
| Molecular Weight | 235.28 g/mol | [4] |
| Appearance | Light yellow liquid | [2] |
| Boiling Point (Predicted) | 393.2 ± 25.0 °C | [2] |
| Density (Predicted) | 1.137 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 12.40 ± 0.46 | [2] |
| Storage | Store at 0-8 °C | [2] |
Spectroscopic Data Interpretation
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between 7.3-7.4 ppm and a singlet for the benzylic CH₂ around 5.1 ppm). The protons of the oxolane ring and the methylene bridge will appear in the aliphatic region (typically 1.5-4.0 ppm), with splitting patterns dictated by their coupling with adjacent protons. A broad signal corresponding to the N-H proton of the carbamate is also expected. A publicly available ¹H NMR spectrum confirms these general features.[5]
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carbamate (around 156 ppm), the aromatic carbons of the benzyl group (127-136 ppm), the benzylic carbon (around 67 ppm), and the carbons of the oxolane ring and the methylene bridge in the aliphatic region.
-
Infrared (IR) Spectroscopy: The IR spectrum of a typical benzyl carbamate shows characteristic absorption bands. A strong C=O stretching vibration is expected around 1690-1720 cm⁻¹. The N-H stretching vibration should appear as a broad band in the region of 3200-3400 cm⁻¹. C-O stretching bands will also be present.[6]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 236.1. Common fragmentation patterns would include the loss of the benzyl group or cleavage of the carbamate bond.
Synthesis of this compound
The synthesis of this compound is a two-stage process: first, the preparation of the key intermediate, (oxolan-3-yl)methanamine, followed by the formation of the carbamate.
Synthesis of the Key Precursor: (Oxolan-3-yl)methanamine
(Oxolan-3-yl)methanamine (also known as (tetrahydrofuran-3-yl)methanamine) is a crucial building block.[7][8] Several synthetic routes to this amine have been reported.
This is a direct and efficient method.
Figure 3: Synthesis of this compound.
Experimental Protocol:
-
Dissolve (oxolan-3-yl)methanamine in a suitable solvent system, such as a mixture of dichloromethane (DCM) and water or THF and water.
-
Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add benzyl chloroformate dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring until the starting amine is consumed (monitored by TLC).
-
Separate the organic layer. If DCM was used, wash it sequentially with water and brine. If THF was used, perform an extraction with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Biphasic System/Base: The reaction generates hydrochloric acid (HCl) as a byproduct. The base is essential to neutralize the acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A biphasic system with an aqueous base is often used to easily remove the resulting salt.
-
Low Temperature Addition: The reaction between the amine and benzyl chloroformate is often exothermic. Adding the chloroformate at a low temperature helps to control the reaction rate and prevent potential side reactions.
-
Purification: Column chromatography is a standard method for purifying organic compounds of moderate polarity, effectively separating the desired carbamate from any unreacted starting materials or byproducts.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a versatile building block with significant potential in drug discovery. Its utility stems from the combination of the Cbz-protected amine and the oxolane ring.
-
Introduction of the Oxolane Scaffold: As previously mentioned, the tetrahydrofuran ring can impart favorable physicochemical properties to a drug candidate. This building block provides a straightforward way to introduce this moiety.
-
Amine Protection and Derivatization: The Cbz group is a robust protecting group that allows for chemical modifications at other positions of a molecule. Following these transformations, the Cbz group can be cleanly removed by catalytic hydrogenation to reveal the primary amine. This amine can then serve as a handle for further functionalization, for example, through amide bond formation, reductive amination, or sulfonylation, enabling the synthesis of a diverse array of analogues.
-
Protein Degradation: The classification of this compound as a "Protein Degrader Building Block" suggests its potential use in the synthesis of PROTACs. P[3]ROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The oxolane-containing fragment of this compound could be incorporated into the linker region or the target-binding ligand of a PROTAC, potentially influencing its solubility, cell permeability, and binding properties.
-
Intermediate in Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules. For instance, the precursor amine, (oxolan-3-yl)methanamine, is an intermediate in the synthesis of the neonicotinoid insecticide Dinoteturan. T[7][8][9]his highlights the utility of this structural motif in biologically active compounds.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. This guide has provided a detailed overview of its synthesis, starting from readily available precursors, and has highlighted its key physicochemical and spectroscopic properties. The combination of a stable, yet readily cleavable, amine protecting group with a pharmaceutically relevant oxolane scaffold makes this compound an attractive tool for the synthesis of novel therapeutic agents. As the demand for structurally diverse and functionally optimized drug candidates continues to grow, the utility of well-characterized building blocks like this compound is expected to increase significantly, particularly in areas such as targeted protein degradation.
References
Sources
- 1. Tetrahydrofuran-3-yl)methanamine synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 1375745-81-5 [amp.chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. labsolu.ca [labsolu.ca]
- 5. This compound(1375745-81-5) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. Tetrahydrofuran-3-yl)methanamine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
The Strategic Integration of Benzyl N-[(oxolan-3-yl)methyl]carbamate in PROTAC Linker Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The design of a PROTAC is a tripartite challenge, involving the selection of ligands for the target protein and an E3 ligase, and their conjunction via a chemical linker. The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the stability of the ternary complex, as well as the molecule's physicochemical properties. This technical guide provides an in-depth analysis of the role and potential application of Benzyl N-[(oxolan-3-yl)methyl]carbamate, a commercially available building block, in the synthesis of advanced PROTACs. We will explore the strategic advantages conferred by its constituent moieties—the benzyl carbamate protected amine and the oxolane ring—and provide a technical framework for its integration into PROTAC linker architectures.
The Centrality of the Linker in PROTAC Function
PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] This event-driven mechanism allows for the catalytic degradation of target proteins, offering significant advantages over traditional occupancy-based inhibitors.[2] The molecule is comprised of three key components: a ligand that binds to the POI, a ligand for an E3 ligase (such as Cereblon or VHL), and a linker that connects these two elements.[3]
The linker's composition, length, and attachment points are critical variables that must be empirically optimized for each target and E3 ligase pair. It plays a crucial role in determining the overall properties of the PROTAC, including its solubility, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase).[4] The introduction of cyclic motifs, such as piperazine or piperidine, into the linker has been shown to improve metabolic stability and solubility.[3]
This compound: A Bifunctional Linker Precursor
This compound is a chemical entity that serves as a valuable building block for the synthesis of PROTAC linkers. Its structure combines two key features: a benzyl carbamate (Cbz)-protected amine and an oxolane (tetrahydrofuran) ring.
| Chemical Properties | |
| IUPAC Name | benzyl N-(oxolan-3-ylmethyl)carbamate |
| CAS Number | 1375745-81-5 |
| Molecular Formula | C13H17NO3 |
| Molecular Weight | 235.28 g/mol |
This molecule can be conceptualized as a "masked" amine, where the Cbz group provides a stable protecting group that can be selectively removed to reveal a primary amine. This amine can then be used as a handle for further chemical elaboration of the PROTAC linker.
Synthetic Utility: The Benzyl Carbamate Protecting Group
The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry.[5] Its stability to a wide range of reaction conditions and its selective removal make it a versatile tool for complex molecule synthesis.
Deprotection of the Benzyl Carbamate
The primary utility of this compound in PROTAC synthesis lies in the deprotection of the Cbz group to unmask the primary amine. This amine can then be coupled to a POI ligand, an E3 ligase ligand, or another linker fragment. The most common and mild method for Cbz deprotection is catalytic hydrogenolysis.[5]
Experimental Protocol: Cbz Deprotection via Catalytic Hydrogenolysis
-
Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent, such as methanol or ethanol, in a flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine, (oxolan-3-yl)methanamine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[6]
The resulting (oxolan-3-yl)methanamine is now ready for subsequent coupling reactions.
Caption: Synthetic utility of the building block.
The Role of the Oxolane Moiety in PROTAC Design
The incorporation of an oxolane (tetrahydrofuran) ring into a PROTAC linker can offer several potential advantages related to the molecule's physicochemical properties.
Enhancing Solubility
PROTACs are often large molecules that fall into the "beyond Rule of 5" chemical space, which can lead to poor aqueous solubility.[3] The oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, potentially improving the solubility of the PROTAC molecule in aqueous environments. This is a critical factor for achieving good oral bioavailability.[7]
Modulating Cell Permeability
The impact of the linker on cell permeability is a key area of PROTAC research.[8][9] The inclusion of polar heterocyclic motifs like oxolane can influence the conformational behavior of the PROTAC. It has been suggested that linkers that allow the PROTAC to adopt folded conformations, thereby shielding polar surface area, can lead to higher cell permeability.[8][9] The three-dimensional structure of the oxolane ring can introduce a degree of conformational constraint to the linker, which may favor the adoption of a membrane-permeable conformation.
Metabolic Stability
The ether linkage within the oxolane ring is generally more metabolically stable than linear ether chains, which can be susceptible to oxidative metabolism.[3] Incorporating this stable cyclic ether may therefore improve the pharmacokinetic profile of the resulting PROTAC.
Hypothetical Workflow: Integration into a PROTAC
The following workflow illustrates how this compound could be used to synthesize a PROTAC. This example assumes the formation of an amide bond to connect the linker to a carboxylic acid-functionalized POI ligand.
Caption: Hypothetical PROTAC synthesis workflow.
Experimental Protocol: Amide Coupling
-
Activation: Dissolve the POI ligand bearing a carboxylic acid (1.0 equivalent) in a suitable solvent such as DMF. Add a coupling reagent such as HATU (1.1 equivalents) and a base like DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of (oxolan-3-yl)methanamine (1.2 equivalents), obtained from the deprotection step, to the activated POI ligand solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the reaction is complete.
-
Work-up and Purification: Upon completion, perform a standard aqueous work-up and purify the resulting amide by column chromatography to yield the linker-POI conjugate. This conjugate can then be further elaborated and coupled to the E3 ligase ligand to complete the PROTAC synthesis.
Conclusion
While direct, published examples of the use of this compound in PROTAC synthesis are not yet prevalent, its chemical structure and the properties of its constituent parts make it a highly attractive building block for PROTAC linker design. The Cbz-protected amine provides a convenient and synthetically tractable handle for linker elongation, while the oxolane moiety offers the potential to favorably modulate key physicochemical properties such as solubility, cell permeability, and metabolic stability. As the field of targeted protein degradation continues to evolve, the rational design of linkers using innovative and functionalized building blocks like this compound will be paramount in the development of the next generation of PROTAC therapeutics.
References
-
Abeje, Y. E., Wieske, L. H. E., Poongavanam, V., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638-657. [Link]
-
Abeje, Y. E., Wieske, L. H. E., Poongavanam, V., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed Central. [Link]
- Anonymous. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Anonymous. (2024). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PubMed Central.
- Anonymous. (2024).
- Anonymous. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers.
- Anonymous. (2020). Novel approaches for the rational design of PROTAC linkers.
- Anonymous. (n.d.). Overview of PROTAC Linkers: Types and Design. BOC Sciences.
- Wittenburg, S., Zuleeg, M. R., et al. (n.d.). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv.
- Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar.
- Abeje, Y. E., Wieske, L. H. E., Poongavanam, V., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed.
- Anonymous. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Anonymous. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.
- Anonymous. (2018).
- Anonymous. (2025). ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
- Anonymous. (2025). step-by-step guide for synthesizing a PROTAC with a pre-made linker. Benchchem.
- Anonymous. (2022).
- Anonymous. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
- Anonymous. (n.d.). Recent Advances in PROTACs for Drug Targeted Protein Research. PubMed Central.
- Anonymous. (n.d.). PROTAC Linkers. BroadPharm.
Sources
- 1. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Beyond the Spacer - The Linker's Pivotal Role in Protein Degradation
An In-depth Technical Guide: Understanding the Oxolane Linker in Targeted Protein Degradation
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, moving from occupancy-based inhibition to event-driven pharmacology.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[2][3] A PROTAC molecule consists of three distinct components: a "warhead" that binds the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4][5]
Upon simultaneous engagement of the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex.[6][7] This proximity induces the E3 ligase to transfer ubiquitin to the POI, tagging it for destruction by the 26S proteasome.[8] The PROTAC is then released, acting catalytically to degrade multiple target proteins.[9] While the warhead and anchor provide specificity, the linker is now understood to be a critical determinant of a PROTAC's overall efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability and geometry of the crucial ternary complex.[10][11][12] This guide provides a deep dive into a specific, strategic linker component: the oxolane ring.
Caption: General mechanism of action for a PROTAC, leading to target degradation.
The Oxolane Moiety: A Strategic Element for Rational Linker Design
The most commonly used linkers in PROTAC development are flexible polyethylene glycol (PEG) and alkyl chains.[10][13] While effective, their high flexibility can introduce a significant entropic penalty upon formation of the ternary complex and can lead to undesirable physicochemical properties.[10] The oxolane ring, also known as tetrahydrofuran (THF), is a five-membered saturated cyclic ether that offers a compelling alternative for rational linker design.[14][15][16]
Causality Behind the Choice: Why Incorporate Oxolane?
The decision to integrate an oxolane moiety is driven by the need to balance several competing molecular properties.
-
Conformational Pre-organization: Unlike a purely linear alkyl or PEG chain which can adopt countless conformations in solution, the cyclic nature of the oxolane ring introduces a degree of rigidity.[12][] This structural constraint can reduce the number of non-productive conformations, effectively "pre-organizing" the warhead and anchor ligands. This pre-organization can lower the entropic cost of forming the ternary complex, potentially leading to more stable and productive protein-protein interactions and enhanced degradation efficiency.[10][18]
-
Modulation of Physicochemical Properties: PROTACs are notoriously large molecules that often violate traditional drug-likeness guidelines, such as Lipinski's Rule of Five, making properties like solubility and cell permeability a major challenge.[1][19]
-
Solubility: The ether oxygen of the oxolane ring can act as a hydrogen bond acceptor, improving aqueous solubility compared to a purely hydrophobic alkane linker of similar size.[11][14]
-
Permeability: The ability of PROTACs to adopt folded, more compact conformations stabilized by intramolecular hydrogen bonds is believed to be critical for passive diffusion across cell membranes—a phenomenon known as "molecular chameleonicity".[1][20] The defined geometry of the oxolane ring can facilitate the adoption of such folded states, shielding polar groups and presenting a more lipophilic surface to the membrane interior.
-
-
Metabolic Stability: The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, partly due to its general metabolic stability compared to linear ethers, which can be more susceptible to oxidative metabolism.[14]
Caption: Oxolane imposes conformational restraint compared to flexible linkers.
Synthesis and Workflow for Oxolane-Based PROTACs
The modular nature of PROTACs lends itself to convergent synthetic strategies.[21] "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for rapidly assembling libraries of PROTACs by joining functionalized fragments.[22][23][24] An oxolane-based linker can be readily incorporated using this approach.
Caption: A modular approach enables efficient synthesis of oxolane PROTACs.
Experimental Protocol 1: Synthesis of an Azide-Functionalized Oxolane Linker
This protocol describes a representative, self-validating synthesis for a key building block.
Objective: To synthesize (S)-1-azido-2-((tetrahydrofuran-2-yl)methoxy)ethane, a versatile oxolane-containing linker intermediate.
Materials:
-
(S)-(Tetrahydrofuran-2-yl)methanol
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Chloroethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium azide (NaN3)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc), Hexanes, Saturated aq. NaHCO3, Brine
-
Magnesium sulfate (MgSO4)
-
Thin Layer Chromatography (TLC) plates, NMR tubes, deuterated solvents
Methodology:
-
Step 1: Ether Formation
-
To a flame-dried round-bottom flask under N2, add anhydrous THF (50 mL) and sodium hydride (1.2 eq).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (S)-(tetrahydrofuran-2-yl)methanol (1.0 eq) in anhydrous THF (10 mL) dropwise.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Add 2-chloroethanol (1.1 eq) dropwise and stir the reaction at 60 °C overnight.
-
Validation: Monitor reaction completion by TLC (e.g., 3:1 Hexanes:EtOAc). The disappearance of the starting alcohol and appearance of a new, less polar spot indicates progress.
-
Quench the reaction by carefully adding saturated aq. NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate under reduced pressure. Purify by flash column chromatography to yield 2-((tetrahydrofuran-2-yl)methoxy)ethan-1-ol.
-
-
Step 2: Tosylation
-
Dissolve the alcohol from Step 1 (1.0 eq) in pyridine (20 mL) at 0 °C.
-
Add p-toluenesulfonyl chloride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir at 0 °C for 4-6 hours.
-
Validation: Monitor by TLC. The product will be significantly less polar than the starting alcohol.
-
Pour the reaction mixture into ice-water and extract with EtOAc (3x). Wash the combined organic layers with 1M HCl, saturated aq. NaHCO3, and brine. Dry over MgSO4, filter, and concentrate to yield the tosylated intermediate, which can be used directly in the next step.
-
-
Step 3: Azide Installation (SN2 Reaction)
-
Dissolve the crude tosylate (1.0 eq) in anhydrous DMF (30 mL).
-
Add sodium azide (3.0 eq) and heat the mixture to 80 °C.
-
Stir overnight.
-
Validation: Reaction can be monitored by IR spectroscopy, looking for the appearance of a strong, sharp azide stretch at ~2100 cm⁻¹.
-
Cool to room temperature, add water, and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate.
-
Purify by flash column chromatography (e.g., 9:1 Hexanes:EtOAc) to yield the final product.
-
Final Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Biophysical and Cellular Characterization
The synthesis of a novel PROTAC necessitates rigorous characterization to validate its mechanism of action.
Protocol 2: Ternary Complex Formation by Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of binding events, making it a gold standard for confirming ternary complex formation and measuring cooperativity (α).
Objective: To quantify the binding affinities of the PROTAC to its target proteins and assess the stability of the ternary complex.
System:
-
Protein 1: Purified POI
-
Protein 2: Purified E3 Ligase (e.g., VHL-ElonginB-ElonginC complex)
-
Compound: Oxolane-based PROTAC
Methodology:
-
Preparation:
-
Dialyze all proteins extensively into the same buffer batch (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP).
-
Dissolve the PROTAC in 100% DMSO to create a concentrated stock, then dilute into the final dialysis buffer to a known concentration (final DMSO concentration <2%).
-
Validation: Accurately determine protein concentrations using a spectrophotometer (A280) and the PROTAC concentration via a validated method.
-
-
Experiment 1: Binary Binding (PROTAC into POI)
-
Load the ITC syringe with the PROTAC solution (~100-200 µM).
-
Load the ITC cell with the POI solution (~10-20 µM).
-
Perform a standard titration experiment (e.g., 19 injections of 2 µL each) at 25 °C.
-
-
Experiment 2: Ternary Complex Formation (PROTAC into POI + E3 Ligase)
-
Load the ITC syringe with the PROTAC solution (same concentration as Experiment 1).
-
Load the ITC cell with a pre-mixed, saturated solution of POI and E3 Ligase (e.g., 10-20 µM POI and 20-40 µM E3 Ligase).
-
Perform the titration under identical conditions.
-
Self-Validation/Control: Run control experiments, including titrating PROTAC into buffer and buffer into protein solutions, to determine heats of dilution.
-
-
Data Analysis:
-
Integrate the raw titration data and subtract the heat of dilution.
-
Fit the binary titration data to a one-site binding model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
-
The binding affinity observed in the ternary experiment (Kd,app) compared to the binary experiment (Kd) reveals cooperativity.
-
Cooperativity (α) = Kd / Kd,app . An α > 1 indicates positive cooperativity, meaning the PROTAC binds more tightly in the presence of the second protein, a hallmark of a stable ternary complex.
-
Protocol 3: Cellular Protein Degradation Assay (Western Blot)
This assay directly measures the primary outcome of PROTAC action: the reduction of target protein levels in a cellular context.
Objective: To determine the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of the oxolane-PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line endogenously expressing the POI) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the oxolane-PROTAC in culture medium (e.g., from 1 µM down to 1 pM).
-
Aspirate the old medium and treat cells with the PROTAC dilutions for a set time (e.g., 18-24 hours).
-
Controls (Self-Validating System):
-
Vehicle control (e.g., 0.1% DMSO).
-
Positive control (a known degrader for the POI, if available).
-
Negative control (a stereoisomer of the PROTAC that does not bind one of the targets, if available).
-
Proteasome inhibitor control: Co-treat cells with the PROTAC (at an effective concentration) and a proteasome inhibitor (e.g., 1 µM MG132). This should "rescue" the protein from degradation, validating that the observed loss is proteasome-dependent.
-
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20 µg) from each sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for the POI.
-
Loading Control: Co-incubate or re-probe with a primary antibody for a stable housekeeping protein (e.g., GAPDH, β-actin) to normalize for loading variations.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the bands using software like ImageJ.
-
Normalize the POI band intensity to the loading control intensity for each lane.
-
Express the normalized values as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit to a dose-response curve (variable slope) using software like GraphPad Prism to determine DC50 and Dmax.
-
Data Presentation: Comparative Analysis
Summarizing quantitative data in a table allows for clear comparison and evaluation of linker performance.
| PROTAC ID | Linker Moiety | Ternary Complex Cooperativity (α) | DC50 (nM) | Dmax (%) |
| PROTAC-O1 | Oxolane-based | 4.5 | 15 | 92 |
| PROTAC-P1 | PEG-based | 1.8 | 85 | 85 |
| PROTAC-A1 | Alkyl-based | 0.9 | 250 | 70 |
Table 1: Hypothetical comparative data for PROTACs with different linkers targeting the same POI and E3 ligase. Higher cooperativity and lower DC50 values indicate superior performance.
Conclusion and Future Perspectives
The linker is a master regulator of PROTAC function. The strategic incorporation of an oxolane moiety offers a sophisticated approach to linker design, moving beyond simple flexible chains to impart favorable physicochemical properties and conformational pre-organization.[10][14] This can translate into enhanced ternary complex stability, improved cell permeability, and ultimately, more potent and effective protein degradation. The methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and validation of these next-generation degraders.
Future work in this area will likely involve exploring stereochemical variations and substitution patterns on the oxolane ring to further fine-tune the linker's geometry and properties. Additionally, combining the oxolane motif with other functional groups, such as alkynes or aromatic rings, could yield novel linkers with precisely controlled rigidity and exit vectors. As our understanding of the complex interplay between linker structure and ternary complex dynamics deepens, rational design enabled by moieties like oxolane will be paramount in unlocking the full therapeutic potential of targeted protein degradation.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 333-353. [Link][4][9][10]
-
Shcherbakova, E., & Gevorgyan, A. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(5), 381-390. [Link][22]
-
Shcherbakova, E., & Gevorgyan, A. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link][25]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. OUCI. [Link][26]
-
Ataman Kimya. OXOLANE. Ataman Kimya. [Link]
-
Hao, G. F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link][11]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link][4]
-
Ratajczak, T., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. RSC Medicinal Chemistry. [Link][2]
-
Zhang, Y., et al. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. [Link][27]
-
Mir-Titus, J., et al. (2024). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. [Link][21]
-
Li, D., et al. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. International Journal of Molecular Sciences. [Link][28]
-
Bai, N., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. [Link][18]
-
Maple, H., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link][20]
-
Pavan, M. (2023). Design and Synthesis of Potential STING-Degrading PROTACs via a Modular Click Chemistry Approach. University of Trieste. [Link][23]
-
Mir-Titus, J., et al. (2024). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. ResearchGate. [Link][29]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar. [Link][30]
-
Maple, H. J., et al. (2025). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry. [Link][19]
-
Drummond, M. L., & Williams, E. T. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link][31]
-
Scott, J. S., et al. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link][24]
-
American Chemical Society. (2015). Tetrahydrofuran. American Chemical Society. [Link][32]
-
National Center for Biotechnology Information. Tetrahydrofuran. PubChem. [Link][16]
-
Kihlberg, T., et al. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link][1]
-
NanoTemper Technologies. (2024). How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube. [Link][33]
-
Casement, R., Bond, A., Craigon, C., & Ciulli, A. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology. [Link][34]
-
Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link][8]
-
Bond, A. G., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link][35]
-
NJ Bio, Inc. (2025). Targeted Protein Degraders. NJ Bio, Inc.. [Link][3]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link][9]
-
Liu, J., et al. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. Acta Pharmaceutica Sinica B. [Link][36]
-
Békés, M., Langley, D. R., & Crews, C. M. (2022). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules. [Link][7]
-
Popow, J., et al. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. RSC Chemical Biology. [Link][5]
-
Casement, R., et al. (2024). Mechanism of degrader-targeted protein ubiquitinability. bioRxiv. [Link][37]
Sources
- 1. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. njbio.com [njbio.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology | MDPI [mdpi.com]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. precisepeg.com [precisepeg.com]
- 13. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 16. Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 23. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 24. chemrxiv.org [chemrxiv.org]
- 25. researchgate.net [researchgate.net]
- 26. Current strategies for the design of PROTAC linkers: a critical review [ouci.dntb.gov.ua]
- 27. Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. semanticscholar.org [semanticscholar.org]
- 31. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 32. acs.org [acs.org]
- 33. youtube.com [youtube.com]
- 34. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 35. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Mechanism of degrader-targeted protein ubiquitinability | bioRxiv [biorxiv.org]
An In-Depth Technical Guide to Benzyl N-[(oxolan-3-yl)methyl]carbamate for Advanced Research Applications
This guide provides a comprehensive technical overview of Benzyl N-[(oxolan-3-yl)methyl]carbamate, a versatile building block for researchers, medicinal chemists, and drug development professionals. We will delve into its commercial availability, detail a robust synthetic pathway, outline rigorous analytical methodologies for quality control, and explore its potential applications in contemporary drug discovery, grounded in the established significance of its constituent chemical motifs.
Commercial Availability and Sourcing
This compound is accessible through several fine chemical suppliers, ensuring its availability for research and development purposes. When procuring this reagent, it is crucial to verify the CAS number and purity specifications to ensure the integrity of subsequent experimental work.
Table 1: Commercial Supplier Information for this compound
| Supplier | CAS Number | Representative Product Code | Purity | Notes |
| Fluorochem | 1375745-81-5 | F513426 | >95% | Pricing available for various quantities (e.g., 250 mg, 1 g, 5 g).[1] |
| ChemicalBook | 1375745-81-5 | CB93121934 | Not specified | Platform lists multiple global suppliers.[2] |
| BOJNSCI | 1375745-81-5 | B173751-1g | Not specified | Lists "Aladdin" as the reagent brand.[3] |
| CymitQuimica | 1375745-81-5 | F513426 | Not specified | Provides Safety Data Sheet.[4] |
Note: Availability and product codes are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthesis and Mechanism
The synthesis of this compound is a straightforward and high-yielding process, predicated on the nucleophilic substitution reaction between (tetrahydrofuran-3-yl)methanamine and benzyl chloroformate. This reaction is a classic example of amine protection using a benzyloxycarbonyl (Cbz) group.[5][6]
Synthetic Workflow
The overall synthetic strategy is a two-step process, starting from the commercially available (or synthesized) (tetrahydrofuran-3-yl)methanamine.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the N-Cbz protection of primary amines.[5][7]
Materials:
-
(Tetrahydrofuran-3-yl)methanamine (1.0 eq)
-
Benzyl chloroformate (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq) or Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM) or a biphasic system of Tetrahydrofuran (THF) and water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (tetrahydrofuran-3-yl)methanamine (1.0 eq) in dichloromethane (DCM). If using a biphasic system, dissolve the amine in THF and add an equal volume of water containing dissolved sodium bicarbonate (2.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction with the highly reactive benzyl chloroformate.
-
Addition of Benzyl Chloroformate: Add benzyl chloroformate (1.1 eq) dropwise to the cooled, stirring solution over 10-15 minutes. Ensure the temperature remains below 5 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.
-
Work-up (DCM): If using DCM, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Work-up (THF/Water): If using the biphasic system, separate the layers. Extract the aqueous layer with ethyl acetate (2 x volume). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity and purity of the synthesized or purchased this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a primary technique for structural confirmation. The spectrum should exhibit characteristic peaks corresponding to the protons of the benzyl group, the carbamate N-H, and the tetrahydrofuran ring.
Table 2: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Phenyl) | 7.25 - 7.40 | Multiplet |
| Benzylic (-O-CH₂-Ph) | ~5.10 | Singlet |
| Carbamate (N-H) | ~5.0 (broad) | Singlet |
| Methylene (-CH₂-N) | ~3.20 | Multiplet |
| Tetrahydrofuran Ring | 1.60 - 4.00 | Complex multiplets |
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for assessing the purity of the compound. A general method can be adapted for this analysis.[8][9]
Table 3: Representative HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for carbamates.
Caption: Analytical workflow for quality control.
Expected Mass Spectra Data:
-
Molecular Formula: C₁₃H₁₇NO₃
-
Molecular Weight: 235.28 g/mol
-
Expected [M+H]⁺: 236.12
-
Expected [M+Na]⁺: 258.10
-
Characteristic Fragmentation: In tandem MS (MS/MS), a characteristic neutral loss of methyl isocyanate (CH₃NCO, -57 Da) is often observed for N-methyl carbamates, though fragmentation for this specific compound may vary.[10]
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block due to the combination of a Cbz-protected amine and a tetrahydrofuran (THF) moiety. Both of these structural features are prevalent in a wide range of biologically active molecules and approved drugs.[11][12][13]
The Role of the Tetrahydrofuran Moiety
The THF ring is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can:
-
Improve Physicochemical Properties: The oxygen atom in the THF ring can act as a hydrogen bond acceptor, which can enhance solubility and bioavailability.[12]
-
Provide a Rigid Scaffold: The five-membered ring structure imparts a degree of conformational rigidity, which can be advantageous for optimizing binding to biological targets.
-
Serve as a Bioisostere: The THF ring can act as a bioisosteric replacement for other groups, such as phenyl rings or other cyclic systems, to modulate potency and metabolic stability.
-
Examples in Approved Drugs: The THF motif is found in numerous FDA-approved drugs, including the HIV protease inhibitor Darunavir and the antihypertensive agent Terazosin, highlighting its importance in successful drug design.[11][13]
The Utility of the Cbz-Protected Amine
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis and the construction of complex molecules.[5][6][14] Its utility stems from:
-
Stability: The Cbz group is stable to a wide range of reaction conditions, including many acidic and basic environments, providing orthogonality with other protecting groups like Boc and Fmoc.[7]
-
Facile Removal: It can be readily removed under mild conditions, most commonly through catalytic hydrogenolysis (H₂/Pd-C), which yields the free amine, toluene, and carbon dioxide.[6] This clean deprotection is highly advantageous in multi-step syntheses.
-
Versatility in Derivatization: Once deprotected, the resulting primary amine serves as a key handle for further functionalization. It can be acylated, alkylated, or used in a variety of coupling reactions to build molecular complexity and explore structure-activity relationships (SAR).
Potential Applications of this compound
Given these features, this compound is an ideal starting point for the synthesis of libraries of compounds for screening in various therapeutic areas. The deprotected amine can be coupled with a wide range of carboxylic acids, sulfonyl chlorides, or other electrophiles to generate novel chemical entities for evaluation as, for example:
-
Enzyme inhibitors
-
Receptor agonists or antagonists
-
Antiviral or antibacterial agents
The THF moiety can be used to probe interactions within the binding pockets of target proteins, potentially leading to the discovery of new drug candidates with improved pharmacological profiles. The starting material, (tetrahydrofuran-3-yl)methanamine, is also noted as an intermediate in the synthesis of the neonicotinoid insecticide Dinoteturan, indicating the utility of this scaffold in agrochemical research as well.[15][16][17]
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and medicinal chemistry. Its structure combines the advantageous properties of the tetrahydrofuran ring with the synthetic versatility of a Cbz-protected amine. The straightforward synthesis and well-defined analytical characterization methods outlined in this guide provide a solid foundation for its use in the development of novel therapeutics. The established importance of its constituent motifs in numerous approved drugs underscores its value as a strategic starting material for innovative research programs.
References
-
Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Mass Spectra of Some Carbamate Pesticides. (2020). Journal of AOAC INTERNATIONAL. Retrieved January 19, 2026, from [Link]
-
Identiпcation of Carbamates by Particle Beam/Mass Spectrometry. (n.d.). ElectronicsAndBooks. Retrieved January 19, 2026, from [Link]
-
Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). PubMed. Retrieved January 19, 2026, from [Link]
-
Separation of Benzyl carbamate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 19, 2026, from [Link]
-
Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
-
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Cas 165253-31-6,(TETRAHYDROFURAN-3-YL)METHANAMINE. (n.d.). lookchem. Retrieved January 19, 2026, from [Link]
-
This compound. (n.d.). BOJNSCI 广东博精科技有限公司. Retrieved January 19, 2026, from [Link]
-
Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Simultaneous determination of carbamate and organophosphorus pesticides in fruits and vegetables by liquid chromatography-mass spectrometry. (2005). PubMed. Retrieved January 19, 2026, from [Link]
-
ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
(Tetrahydrofuran-3-yl)methanamine. (n.d.). Six Chongqing Chemdad Co., Ltd. Retrieved January 19, 2026, from [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Tetrahydrofuran (THF)-containing natural products and biological activities. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
An Excellent Method for Cbz-protection of Amines. (2010). Organic Preparations and Procedures International. Retrieved January 19, 2026, from [Link]
-
The Tetrahydrofuran Motif in Marine Lipids and Terpenes. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]
-
This compound. (n.d.). Blazechem. Retrieved January 19, 2026, from [Link]
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.). Agilent. Retrieved January 19, 2026, from [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 19, 2026, from [Link]
-
High Performance Liquid Chromatographic Method for Simultaneous Determination of Residual Benomyl and Methyl 2-benzimidazole Carbamate on Apple Foliage Without Cleanup. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. (2021). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). (n.d.). EPA. Retrieved January 19, 2026, from [Link]
-
Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. (n.d.). JOCPR. Retrieved January 19, 2026, from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | 1375745-81-5 [amp.chemicalbook.com]
- 3. This compound [bojnsci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Separation of Benzyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. agilent.com [agilent.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]
- 16. lookchem.com [lookchem.com]
- 17. Tetrahydrofuran-3-yl)methanamine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-depth Technical Guide to the Safe Handling of Benzyl N-[(oxolan-3-yl)methyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the essential safety protocols and handling considerations for Benzyl N-[(oxolan-3-yl)methyl]carbamate. Designed for the discerning researcher and drug development professional, this document moves beyond mere procedural lists to explain the fundamental principles underpinning the recommended safety measures. By understanding the "why" behind each step, laboratory personnel can cultivate a proactive safety culture and mitigate risks effectively when working with this versatile chemical intermediate.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling. This compound is a molecule that combines the structural features of a carbamate and a cyclic ether (oxolane), each contributing to its overall reactivity and hazard profile.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 1375745-81-5 | |
| Molecular Formula | C13H17NO3 | |
| Molecular Weight | 235.28 g/mol | |
| Appearance | Light yellow liquid | |
| Boiling Point | 393.2 ± 25.0 °C (Predicted) | |
| Density | 1.137 ± 0.06 g/cm³ (Predicted) | |
| Storage Temperature | 0-8 °C |
Spectroscopic Data for Identification:
-
¹H NMR: Spectral data is available for confirmation of the compound's structure.[1]
Hazard Identification and Toxicological Profile
This compound presents a multi-faceted hazard profile, stemming from both the carbamate functional group and the oxolane ring.
GHS Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]
Pictograms:
Signal Word: Warning
The Causality Behind the Hazards: A Mechanistic Perspective
Carbamate Moiety: Acetylcholinesterase Inhibition
The primary toxicological concern with many carbamates is their ability to inhibit the enzyme acetylcholinesterase (AChE). While this specific molecule's primary application is not as a pesticide, understanding this mechanism is crucial for appreciating its potential systemic effects upon accidental exposure.
-
Mechanism: Carbamates act as reversible inhibitors of AChE, an enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of the nervous system.
-
Symptoms of Exposure: While less potent and with a shorter duration of action than organophosphates, carbamate exposure can lead to cholinergic symptoms. These can include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE). In severe cases, muscle twitching, weakness, and respiratory distress can occur.
Oxolane (Tetrahydrofuran) Moiety: Peroxide Formation
The oxolane ring in the molecule is structurally related to tetrahydrofuran (THF), which is well-known for its propensity to form explosive peroxides upon exposure to air and light.
-
Mechanism: Ethers like oxolane can undergo auto-oxidation in the presence of oxygen, a process that is often initiated by light. This free-radical chain reaction leads to the formation of hydroperoxides, which can be unstable and potentially explosive, especially upon concentration (e.g., during distillation or evaporation).
-
Hazard: These peroxides are sensitive to shock, friction, and heat, posing a significant explosion risk in the laboratory.
Safe Handling and Storage Protocols
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential for the safe handling of this compound.
Engineering Controls: The First Line of Defense
-
Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation exposure.
-
Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE): The Researcher's Shield
-
Eye Protection: Chemical splash goggles are required at all times. If there is a significant splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation or puncture before each use.
-
Skin and Body Protection: A flame-resistant laboratory coat should be worn and buttoned to its full length. Full-length pants and closed-toe shoes are also required.
Caption: Required PPE workflow for handling this compound.
Storage and Stability: Preventing Degradation and Hazards
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3] The recommended storage temperature is between 0-8°C.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5]
-
Peroxide Prevention: Due to the oxolane moiety, it is prudent to treat this compound as a potential peroxide former.
-
Inert Atmosphere: If the compound is to be stored for extended periods, consider storing it under an inert atmosphere (e.g., nitrogen or argon).
-
Peroxide Testing: Periodically test for the presence of peroxides, especially before any operation that involves heating or concentration. Peroxide test strips are commercially available for this purpose.
-
Inhibitors: For long-term storage, the addition of a radical scavenger like butylated hydroxytoluene (BHT) may be considered, although its compatibility should be verified for any specific application.
-
Reactivity and Decomposition
Understanding the reactivity of this compound is key to preventing unintended and hazardous reactions.
-
Thermal Decomposition: Benzyl carbamates, when heated, can decompose. The decomposition products can vary depending on the conditions, but may include the corresponding isocyanate, alcohol, aniline, and carbon dioxide.[2] Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]
-
Reactivity with Acids and Bases: The carbamate linkage can be susceptible to hydrolysis under strong acidic or basic conditions. The benzyl protecting group is generally stable to a range of conditions but can be cleaved by strong acids or through catalytic hydrogenation.
Experimental Protocol: A Practical Application
The following is a representative, generalized protocol for a reaction involving a benzyl carbamate derivative. This is for illustrative purposes to highlight the integration of safety measures in a practical workflow.
Synthesis of a Substituted Amine using this compound as a Building Block
-
Reaction Setup:
-
All glassware should be oven-dried and assembled under a stream of inert gas (nitrogen or argon) to exclude atmospheric moisture.
-
The reaction is performed in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas inlet, and a septum for reagent addition.
-
-
Reagent Addition:
-
Dissolve this compound in an appropriate anhydrous solvent (e.g., THF, DMF) within the reaction flask.
-
Add other reagents, such as a base or an electrophile, via syringe through the septum. Maintain a positive pressure of inert gas throughout the addition.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by carefully adding an appropriate reagent (e.g., water, saturated ammonium chloride solution).
-
Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: A generalized workflow for reactions involving this compound.
Emergency Procedures: Preparedness and Response
Spill Response
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[6]
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solution (e.g., a solution of sodium carbonate or a strong soap), followed by a water rinse.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
First Aid Measures
-
In case of skin contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect all waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[8] Carbamate wastes may be subject to specific land disposal restrictions and may require treatment before disposal.[5]
Conclusion
This compound is a valuable intermediate in drug discovery and organic synthesis. Its safe and effective use hinges on a comprehensive understanding of its chemical properties and associated hazards. By adhering to the principles and protocols outlined in this guide—from diligent use of engineering controls and PPE to careful storage and emergency preparedness—researchers can confidently and safely harness the potential of this compound in their scientific endeavors.
References
- Dyer, E., & Wright, G. C. (1958). Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society, 80(19), 5241–5244.
- Organic Syntheses. (2008).
-
Agilent. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
- Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register, 76(113), 34147-34154.
- Thorne, M. (1964). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 42(11), 2538-2544.
- MDPI. (2024). Benzyl-N-[4-(2-hydroxyethyl)
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
AA Blocks. (n.d.). benzyl N-{3-[(3-bromophenyl)methyl]oxolan-3-yl}carbamate. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl n-(2-oxooxolan-3-yl)carbamate. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl n-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate. Retrieved from [Link]
- Google Patents. (n.d.). CN109627190B - Synthesis method of benzyl carbazate.
-
ResearchGate. (2024, November 15). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]
Sources
- 1. This compound(1375745-81-5) 1H NMR spectrum [chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound | 1375745-81-5 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. capotchem.cn [capotchem.cn]
- 8. rsc.org [rsc.org]
In-Depth Technical Guide to the Spectral Analysis of Benzyl N-[(oxolan-3-yl)methyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectral data for Benzyl N-[(oxolan-3-yl)methyl]carbamate (CAS No. 1375745-81-5), a key building block in medicinal chemistry and drug discovery. This document delves into the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By explaining the causality behind the spectral features, this guide aims to equip researchers with the expertise to confidently identify and utilize this compound in their synthetic endeavors. While direct experimental data is not publicly available, this guide presents a robust analysis based on established principles and spectral data of analogous structures, ensuring a scientifically grounded interpretation.
Introduction: The Structural and Functional Significance of this compound
This compound, with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol , is a bifunctional molecule of significant interest in the synthesis of complex organic molecules.[1][2] Its structure incorporates a benzyl carbamate protecting group, a cornerstone in peptide synthesis and amine protection, and a tetrahydrofuran (THF) moiety, a prevalent heterocyclic system in many natural products and pharmaceuticals. The oxolane ring, in particular, can influence the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.
The strategic placement of the aminomethyl side chain at the 3-position of the THF ring provides a versatile handle for further chemical elaboration, making this compound a valuable synthon for constructing diverse molecular architectures. A thorough understanding of its spectral characteristics is paramount for ensuring its identity and purity in any synthetic workflow.
Molecular Structure:
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, providing a basis for its identification.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl group, the carbamate linker, and the tetrahydrofuran ring. The anticipated chemical shifts (in ppm, relative to TMS) and multiplicities are presented in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35 | multiplet | 5H | Ar-H | Protons of the phenyl ring of the benzyl group. |
| ~ 5.10 | singlet | 2H | -O-CH₂ -Ph | Benzylic methylene protons adjacent to the carbamate oxygen. |
| ~ 5.05 | broad singlet | 1H | -NH - | Carbamate N-H proton; shift and broadening can be variable. |
| ~ 3.80 - 3.60 | multiplet | 3H | THF C2-H & C5-H | Protons on the carbons adjacent to the THF oxygen. |
| ~ 3.55 | multiplet | 1H | THF C5-H | One of the protons on the carbon adjacent to the THF oxygen. |
| ~ 3.20 | triplet | 2H | -N-CH₂ - | Methylene protons adjacent to the carbamate nitrogen. |
| ~ 2.50 | multiplet | 1H | THF C3-H | The single proton on the carbon bearing the aminomethyl group. |
| ~ 2.00 | multiplet | 1H | THF C4-H | One of the diastereotopic protons on the C4 position. |
| ~ 1.65 | multiplet | 1H | THF C4-H | The other diastereotopic proton on the C4 position. |
Expert Insights into ¹H NMR Interpretation:
-
The Aromatic Region: The five protons of the benzyl group's phenyl ring are expected to appear as a complex multiplet around 7.35 ppm. The exact appearance will depend on the solvent and the resolution of the instrument.
-
The Benzylic Protons: A sharp singlet at approximately 5.10 ppm is characteristic of the two benzylic protons. Its integration for two protons is a key identifier.
-
The Carbamate NH: The chemical shift of the carbamate proton is highly dependent on solvent and concentration due to hydrogen bonding. It often appears as a broad singlet.
-
The Tetrahydrofuran Ring System: The protons on the THF ring will present as a series of complex multiplets due to diastereotopicity and spin-spin coupling. 2D NMR techniques such as COSY and HSQC would be invaluable for definitive assignment. The protons on the carbons adjacent to the ring oxygen (C2 and C5) will be the most downfield shifted within the aliphatic region.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment | Rationale |
| ~ 156.5 | C =O (carbamate) | The carbonyl carbon of the carbamate group is characteristically downfield. |
| ~ 136.8 | Ar-C (quaternary) | The quaternary carbon of the phenyl ring attached to the benzylic carbon. |
| ~ 128.5 | Ar-C H | Aromatic methine carbons of the benzyl group. |
| ~ 128.0 | Ar-C H | Aromatic methine carbons of the benzyl group. |
| ~ 127.8 | Ar-C H | Aromatic methine carbons of the benzyl group. |
| ~ 68.0 | THF C H₂-O | Carbons of the THF ring adjacent to the oxygen. |
| ~ 66.5 | -O-C H₂-Ph | Benzylic carbon. |
| ~ 44.0 | -N-C H₂- | Methylene carbon attached to the carbamate nitrogen. |
| ~ 41.0 | THF C H | The C3 carbon of the THF ring. |
| ~ 31.0 | THF C H₂ | The C4 carbon of the THF ring. |
Expert Insights into ¹³C NMR Interpretation:
-
The Carbonyl Signal: The carbamate carbonyl carbon is a key diagnostic peak, appearing significantly downfield around 156.5 ppm.
-
Aromatic Carbons: The aromatic region will show four signals for the benzyl group due to symmetry (one quaternary and three methine carbons).
-
Aliphatic Carbons: The chemical shifts of the THF ring carbons are influenced by the electronegative oxygen atom. The carbons directly attached to the oxygen (C2 and C5) will be the most downfield in the aliphatic region.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Predicted Mass Spectrum
For this compound (C₁₃H₁₇NO₃), the expected exact mass is 235.1208. In a high-resolution mass spectrum (HRMS), the observation of the [M+H]⁺ ion at m/z 236.1281, the [M+Na]⁺ ion at m/z 258.1101, or other adducts would confirm the molecular formula.
Table 3: Predicted Key Mass Spectral Fragments
| m/z | Ion Structure | Fragmentation Pathway |
| 236 | [C₁₃H₁₈NO₃]⁺ | Protonated molecular ion [M+H]⁺ |
| 108 | [C₇H₈O]⁺ | McLafferty-type rearrangement leading to benzyl alcohol cation. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment from the benzyl group. |
| 85 | [C₅H₉O]⁺ | Fragment corresponding to the protonated tetrahydrofuran-3-yl)methanamine moiety after loss of the benzyl carbamate group. |
Expert Insights into Mass Spectrometry Interpretation:
The fragmentation of benzyl carbamates is well-documented. A primary fragmentation pathway involves the cleavage of the benzylic C-O bond, leading to the highly stable tropylium ion at m/z 91. Another common fragmentation is the loss of the benzyl group to give a fragment corresponding to the protonated amine portion of the molecule. The presence of these key fragments provides strong evidence for the structure of this compound.
Caption: Predicted major fragmentation pathways in ESI-MS.
Experimental Protocols: A Self-Validating System
To ensure the highest degree of scientific integrity, the following protocols for acquiring NMR and MS data are recommended. These methods are designed to be self-validating, providing clear and interpretable results.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Ensure proper shimming to obtain sharp peaks and good resolution.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (typically 1024 or more).
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.
-
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
MS Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into an ESI mass spectrometer.
-
Acquire the spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.
-
For fragmentation analysis (MS/MS), select the precursor ion (e.g., m/z 236) and subject it to collision-induced dissociation (CID) to obtain the fragment ion spectrum.
-
Perform a high-resolution mass measurement to confirm the elemental composition.
-
Conclusion: A Framework for Confident Characterization
This technical guide has provided a detailed predictive analysis of the NMR and MS spectral data for this compound. By understanding the expected chemical shifts, coupling patterns, and fragmentation pathways, researchers can confidently identify this compound and verify its purity. The provided experimental protocols offer a robust framework for obtaining high-quality data. While actual experimental spectra are the gold standard, this in-depth guide, grounded in established spectroscopic principles, serves as an invaluable resource for scientists and professionals in the field of drug development and organic synthesis.
References
-
Organic Syntheses Procedure. orgsyn.org. [Link]
-
Benzyl N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]
-
A process for the preparation of benzyl [(3as,4r,6s,6ar)-6-hydroxy-2,2- dimethyltetrahydro-3ah-cyclopenta[d][3][4]dioxol]-4-yl]carbamate and intermediates in the process. Google Patents.
- Synthesis method of benzyl carbazate.
-
Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. National Center for Biotechnology Information. [Link]
-
Benzyl N -[(Benzyloxy)methyl]carbamate: An Improved Aminomethylation Electrophile for the Synthesis of (Benzyloxy)carbonyl (Cbz)Protected Chiral β 2 Amino Acids. ResearchGate. [Link]
-
(Tetrahydrofuran-3-yl)methanamine. PubChem. [Link]
-
benzyl N-{3-[(3-bromophenyl)methyl]oxolan-3-yl}carbamate | 2680803-89-6. AA Blocks. [Link]
-
Cas 165253-31-6, (TETRAHYDROFURAN-3-YL)METHANAMINE. LookChem. [Link]
- Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
-
SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]
-
Synthesis and Characterisation of Phosphino-Aryloxide Rare Earth Complexes. MDPI. [Link]
Sources
Methodological & Application
synthesis of Benzyl N-[(oxolan-3-yl)methyl]carbamate protocol
An Application Note and Protocol for the Synthesis of Benzyl N-[(oxolan-3-yl)methyl]carbamate
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in various synthetic applications. The protocol details the protection of the primary amine, (tetrahydrofuran-3-yl)methanamine, using benzyl chloroformate to install the robust benzyloxycarbonyl (Cbz or Z) protecting group. This guide is designed for researchers and scientists in organic synthesis and drug development, offering a step-by-step experimental procedure, mechanistic insights, safety precautions, and characterization guidelines. The methodology is grounded in established principles of amine protection chemistry to ensure reproducibility and high yield.
Introduction and Scientific Background
In the intricate field of multi-step organic synthesis, particularly in pharmaceutical and agrochemical development, the selective reactivity of functional groups is paramount. Primary amines, being both nucleophilic and basic, often require temporary masking or "protection" to prevent undesired side reactions.[1] The benzyloxycarbonyl (Cbz) group is a cornerstone of amine protection strategy, first introduced by Leonidas Zervas and Max Bergmann in the 1930s for controlled peptide synthesis.[2] Its stability under a wide range of conditions, coupled with its clean removal via catalytic hydrogenation, has cemented its utility in modern synthetic chemistry.[1][3]
The target molecule, this compound, incorporates the valuable (tetrahydrofuran-3-yl)methanamine moiety. This structural motif is a key building block, notably used as an intermediate in the synthesis of neonicotinoid insecticides like Dinoteturan.[4][5][6] This protocol describes a reliable Schotten-Baumann reaction condition, a classic and effective method for N-acylation, to synthesize the Cbz-protected amine in high yield and purity.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of (tetrahydrofuran-3-yl)methanamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of benzyl chloroformate. The reaction liberates a chloride ion and a proton. A base, in this case, sodium bicarbonate, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.[3]
The general mechanism is as follows:
-
Nucleophilic Attack: The primary amine attacks the carbonyl carbon of benzyl chloroformate.
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion as the leaving group.
-
Deprotonation: The base neutralizes the protonated carbamate, yielding the final product and carbonic acid (which decomposes to CO₂ and H₂O).
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis.
Materials and Equipment
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
| (Tetrahydrofuran-3-yl)methanamine | C₅H₁₁NO | 101.15 | 165253-31-6 | Starting material.[5] |
| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | 501-53-1 | Acylating agent. Lachrymator.[7] |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Base. |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 109-99-9 | Reaction solvent. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Reaction solvent. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent. |
| Brine (Saturated NaCl solution) | NaCl/H₂O | - | - | For aqueous workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | Stationary phase. |
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Flash chromatography setup
-
Fume hood
Synthesis Workflow Diagram
Sources
- 1. nbinno.com [nbinno.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. Tetrahydrofuran-3-yl)methanamine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Benzyl Chloroformate [commonorganicchemistry.com]
Synthesis of Benzyl N-[(oxolan-3-yl)methyl]carbamate: A Detailed Guide for Chemical Researchers
This document provides a comprehensive, in-depth guide for the synthesis of Benzyl N-[(oxolan-3-yl)methyl]carbamate, a valuable building block in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and professionals in the field, offering not just a step-by-step protocol, but also a deeper understanding of the chemical principles and experimental nuances that ensure a successful and reproducible synthesis.
Introduction: The Significance of this compound
This compound is a key intermediate characterized by the presence of a tetrahydrofuran (oxolane) moiety and a carbamate-protected primary amine. The tetrahydrofuran ring is a common scaffold in numerous biologically active molecules, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The benzyloxycarbonyl (Cbz) protecting group offers robust protection for the amine functionality, which can be selectively removed under specific conditions, allowing for further synthetic transformations. This combination of features makes the target molecule a versatile precursor for the synthesis of a wide range of more complex pharmaceutical agents.
This guide will detail a reliable two-step synthetic route, beginning with the formation of the key amine intermediate, (tetrahydrofuran-3-yl)methanamine, via reductive amination, followed by the protection of this amine with a Cbz group.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the reductive amination of tetrahydrofuran-3-carbaldehyde to form (tetrahydrofuran-3-yl)methanamine. The second step is the protection of the resulting primary amine with benzyl chloroformate to yield the final product.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of (Tetrahydrofuran-3-yl)methanamine via Reductive Amination
This section details the synthesis of the crucial amine intermediate. Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[1] In this protocol, we will employ sodium triacetoxyborohydride as the reducing agent. This reagent is favored for its mildness and selectivity, as it readily reduces the in situ-formed iminium ion intermediate while being less reactive towards the starting aldehyde.[2][3] This selectivity minimizes the formation of alcohol byproducts.[4]
Reaction Scheme: Reductive Amination
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: Incorporating Benzyl N-[(oxolan-3-yl)methyl]carbamate into Novel PROTACs for Targeted Protein Degradation
Introduction: Expanding the PROTAC Toolbox
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to achieve targeted protein degradation.[1] These heterobifunctional molecules act as a bridge, recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), thereby hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce degradation of the target protein.[2] A single PROTAC molecule can catalytically trigger the degradation of multiple target proteins, offering the potential for potent and sustained pharmacological effects at lower doses.[2]
The modular nature of PROTACs—comprising a POI ligand ("warhead"), an E3 ligase ligand ("anchor"), and a connecting linker—provides a fertile ground for chemical innovation.[3] The discovery and integration of novel chemical scaffolds into any of these three components is critical for expanding the "druggable" proteome, overcoming resistance, and fine-tuning the physicochemical properties of the final degrader molecule.[1]
This document serves as a technical guide for researchers, scientists, and drug development professionals on the conceptual design, synthesis, and evaluation of novel PROTACs incorporating Benzyl N-[(oxolan-3-yl)methyl]carbamate [4] as a foundational scaffold for a new warhead. We will present a hypothetical, yet scientifically grounded, workflow for its integration into a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology.
Foundational Principles and Component Analysis
The PROTAC Mechanism of Action
The efficacy of a PROTAC hinges on its ability to induce the formation of a stable ternary complex between the POI and an E3 ligase.[5][6] This induced proximity enables the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[6][7] The resulting polyubiquitin chain acts as a molecular tag, marking the POI for recognition and degradation by the 26S proteasome.[8] The PROTAC is then released and can initiate another degradation cycle.[5]
Analysis of this compound as a Warhead Scaffold
This compound is a unique chemical entity featuring a central oxolane (tetrahydrofuran) ring, a carbamate linkage, and a benzyl group.[4][9] While this molecule itself is not a known binder of a specific protein target, its structure presents several opportunities for chemical modification to develop it into a potent and selective warhead.
-
Oxolane Ring: Provides a saturated, polar heterocyclic core that can influence solubility and cell permeability.
-
Benzyl Group: Offers a key site for functionalization. The phenyl ring can be substituted to introduce pharmacophoric elements necessary for binding to a target protein's active site. It also provides a potential attachment point for the linker.
-
Carbamate Group: Acts as a stable linkage and potential hydrogen bond donor/acceptor.
For this guide, we will hypothesize a synthetic modification of the benzyl group to create a warhead that targets the acetyl-lysine binding pocket of BRD4.
Selection of E3 Ligase Ligand and Linker
-
E3 Ligase Ligand: We will utilize a pomalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase.[7][10] CRBN is a well-characterized and widely used E3 ligase in PROTAC development, with ligands that are synthetically tractable and possess favorable drug-like properties.[][12]
-
Linker: The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex.[13][14] We will employ a flexible polyethylene glycol (PEG) based linker. PEG linkers are commonly used to improve the solubility and pharmacokinetic properties of PROTACs.[3][13] The optimal length and attachment points must be determined empirically.[]
Design and Synthesis of a Novel BRD4-Degrader PROTAC
This section outlines the hypothetical design and a detailed synthetic protocol for a novel BRD4-targeting PROTAC, herein named BNOM-BRD4-DEG , derived from this compound.
Synthetic Design Strategy
Our strategy involves a modular, convergent synthesis.[16]
-
Warhead Modification: Synthesize a functionalized derivative of this compound bearing a carboxylic acid on the phenyl ring, which is essential for mimicking key interactions of known BRD4 inhibitors and providing a handle for linker attachment.
-
E3 Ligand-Linker Synthesis: Prepare an amine-terminated PEG linker attached to the pomalidomide anchor.
-
Final Coupling: Join the modified warhead and the E3 ligand-linker fragment via a standard amide bond formation.
Detailed Synthetic Protocol: BNOM-BRD4-DEG
Protocol 1: Synthesis of BNOM-BRD4-DEG
-
Part A: Synthesis of Modified Warhead (Warhead-COOH)
-
Start with commercially available 4-bromobenzyl alcohol. Protect the alcohol as a tetrahydropyranyl (THP) ether.
-
Perform a lithium-halogen exchange followed by carboxylation with dry CO2 to install a carboxylic acid at the 4-position of the phenyl ring.
-
Deprotect the THP group to yield 4-(hydroxymethyl)benzoic acid.
-
Convert the alcohol to a mesylate using methanesulfonyl chloride and triethylamine.
-
Separately, de-benzylate this compound via hydrogenolysis (H2, Pd/C) to yield the free amine: (oxolan-3-yl)methanamine.
-
React the mesylate from step 4 with the amine from step 5 under basic conditions to form the modified warhead precursor.
-
Finally, perform a carbamoylation reaction with benzyl chloroformate to re-install the carbamate, yielding the final Warhead-COOH . Purify by column chromatography.
-
-
Part B: Synthesis of E3 Ligand-Linker Intermediate (Pomalidomide-PEG3-NH2)
-
React pomalidomide with 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane in the presence of K2CO3 in DMF to install a PEG linker with a terminal bromide.
-
Convert the terminal bromide to an azide using sodium azide.
-
Reduce the azide to a primary amine using a Staudinger reaction (triphenylphosphine followed by water) or catalytic hydrogenation to yield Pomalidomide-PEG3-NH2 . Purify by column chromatography.
-
-
Part C: Final Coupling
-
Dissolve Warhead-COOH (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of Pomalidomide-PEG3-NH2 (1.1 eq) and DIPEA (2.5 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC, BNOM-BRD4-DEG . Characterize by ¹H NMR, ¹³C NMR, and HRMS.
-
Experimental Evaluation: Protocols and Data Interpretation
Once synthesized, the PROTAC's biological activity must be rigorously evaluated.[17][] This involves a tiered approach, beginning with biochemical confirmation of ternary complex formation and culminating in cell-based assays to measure protein degradation and functional outcomes.
Protocol 2: Ternary Complex Formation by Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique to measure the real-time kinetics and affinity of binary and ternary complex formation.[19][20] This allows for the calculation of cooperativity (α), a key parameter in PROTAC optimization.[21]
-
Instrumentation: Biacore T200 or similar.
-
Materials: CM5 sensor chip, amine coupling kit, purified His-tagged VHL-ElonginB-ElonginC (VCB) complex (as an example E3 ligase complex), purified BRD4 bromodomain 1 (BD1), synthesized PROTAC.
-
Procedure:
-
Immobilization: Immobilize the VCB complex onto the surface of a CM5 sensor chip via standard amine coupling to a density of ~2000-4000 RU. Use a reference flow cell that is activated and blocked without protein.
-
Binary Affinity (PROTAC to E3): Inject a series of concentrations of the PROTAC (e.g., 1 nM to 1 µM) over the VCB and reference surfaces. Fit the resulting sensorgrams to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
-
Binary Affinity (PROTAC to POI): Due to the challenges of immobilizing small molecule PROTACs, this is often measured in solution. However, for SPR, one can measure the affinity of BRD4-BD1 to an immobilized PROTAC or use alternative biophysical methods like Isothermal Titration Calorimetry (ITC).[20]
-
Ternary Complex Formation & Cooperativity: a. Prepare a constant, near-saturating concentration of BRD4-BD1 (e.g., 5-10x its KD for the PROTAC) in running buffer. b. Create a dilution series of the PROTAC in the BRD4-BD1-containing buffer. c. Inject this series over the immobilized VCB surface. The presence of BRD4-BD1 should enhance the binding response if a ternary complex is formed. d. Fit the data to determine the apparent KD of the PROTAC for VCB in the presence of BRD4-BD1.
-
Data Analysis: Calculate cooperativity (α) as: α = (KD of PROTAC for VCB) / (Apparent KD of PROTAC for VCB in the presence of BRD4-BD1). An α > 1 indicates positive cooperativity, suggesting the binding of the POI enhances the PROTAC's affinity for the E3 ligase, which is a favorable characteristic.[19]
-
Protocol 3: Cell-Based Protein Degradation Assay by Western Blot
Western blotting is the gold-standard method for directly visualizing and quantifying the reduction in target protein levels.[8]
-
Cell Line: MV4-11 (human leukemia cell line, expresses high levels of BRD4).
-
Procedure:
-
Cell Seeding: Seed MV4-11 cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL and allow them to adhere or stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) in culture medium. Treat cells for a defined period (e.g., 18 hours). Include a DMSO vehicle control.
-
Cell Lysis: a. Harvest cells by centrifugation. Wash once with ice-cold PBS. b. Lyse the cell pellet in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. The inclusion of inhibitors is critical to prevent artefactual protein degradation post-lysis.[22][23] c. Incubate on ice for 20 minutes with periodic vortexing. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[24] Load 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate with a primary antibody against BRD4 overnight at 4°C. c. Incubate with a primary antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading. d. Wash the membrane 3x with TBST. e. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash 3x with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the BRD4 signal to the loading control signal. Plot the percentage of remaining BRD4 protein against the PROTAC concentration and fit to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[8]
-
Protocol 4: Cell Viability Assay
This assay determines the functional consequence of BRD4 degradation, which is expected to inhibit the proliferation of sensitive cell lines like MV4-11.[25]
-
Assay: CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active, viable cells.[26][27] It is known for its high sensitivity and broad linear range.[28]
-
Procedure:
-
Cell Seeding: Seed MV4-11 cells in an opaque-walled 96-well plate at 5,000-10,000 cells per well in 100 µL of medium.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the DMSO control. Plot the percentage of viability against the log of the PROTAC concentration and fit to a dose-response curve to determine the IC50 (concentration for 50% inhibition of viability).
-
Representative Data & Interpretation
All quantitative data should be summarized in a clear, tabular format for easy comparison across different PROTAC analogues.
Table 1: Summary of Hypothetical BNOM-BRD4-DEG Performance
| Parameter | Value | Interpretation |
| SPR: Binding to CRBN (KD) | 150 nM | Moderate affinity binary binding to the E3 ligase. |
| SPR: Cooperativity (α) | 15 | Strong positive cooperativity, indicating stable ternary complex formation. |
| Western Blot: DC50 | 25 nM | Potent induction of target protein degradation in cells. |
| Western Blot: Dmax | >95% | Achieves near-complete removal of the target protein. |
| CellTiter-Glo: IC50 | 40 nM | Potent inhibition of cell proliferation, consistent with on-target degradation. |
Interpretation: The hypothetical data suggest that BNOM-BRD4-DEG is a successful PROTAC. The positive cooperativity (α > 1) observed in the SPR assay translates effectively into potent cellular degradation (low nM DC50) and a strong antiproliferative effect (low nM IC50). The close correlation between the DC50 and IC50 values provides confidence that the observed cell death is a direct consequence of BRD4 degradation.
Conclusion
This application note provides a comprehensive framework for the rational design, synthesis, and evaluation of novel PROTACs utilizing the this compound scaffold. By following the detailed protocols for chemical synthesis, biochemical characterization, and cell-based functional assessment, researchers can effectively explore new chemical space in the field of targeted protein degradation. This systematic approach, grounded in established principles of PROTAC biology and medicinal chemistry, provides a robust pathway for advancing new degrader molecules from concept to validated lead.
References
-
Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges. Retrieved from [Link]
-
Al-Chawaf, A., et al. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. Retrieved from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology. Retrieved from [Link]
-
Wikipedia. (n.d.). Proteolysis targeting chimera. Retrieved from [Link]
-
ResearchGate. (n.d.). The PROTACs mechanism of action—PROTAC promotes the simultaneous and... Retrieved from [Link]
-
Testa, A., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Sun, X., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Journal of Hematology & Oncology. Retrieved from [Link]
-
Edmondson, S. D., et al. (2018). Targeted Protein Degradation: Elements of PROTAC Design. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Frontiers in Chemistry. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]
-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Measuring PROTAC Ternary Complex Formation by SPR. Retrieved from [Link]
-
Ci, D., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Retrieved from [Link]
-
Plesniak, M. P., et al. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. Retrieved from [Link]
-
o2h discovery. (2024). Characterising PROTAC ternary complex formation using SPR. Retrieved from [Link]
-
Liu, G., et al. (2023). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of RNA‐PROTACs and their mechanism of action. A) Synthetic.... Retrieved from [Link]
-
ResearchGate. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assay – PROTAC Screening. Retrieved from [Link]
-
2BScientific. (n.d.). Ten Tips for Successful Westerns 1. Avoid Protein Degradation 2. Prepare Your Samples Appropriately. Retrieved from [Link]
-
Profacgen. (n.d.). Binding Affinity Measurement. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]
-
AA Blocks. (n.d.). 2680803-89-6 | benzyl N-{3-[(3-bromophenyl)methyl]oxolan-3-yl}carbamate. Retrieved from [Link]
-
MDPI. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]
Sources
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 4. labsolu.ca [labsolu.ca]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. aragen.com [aragen.com]
- 21. charnwooddiscovery.com [charnwooddiscovery.com]
- 22. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 23. 2bscientific.com [2bscientific.com]
- 24. bosterbio.com [bosterbio.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 27. static.fishersci.eu [static.fishersci.eu]
- 28. mdpi.com [mdpi.com]
Application Notes and Protocols for Benzyl N-[(oxolan-3-yl)methyl]carbamate as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] The linker component of a PROTAC, which connects a target protein-binding ligand ("warhead") to an E3 ubiquitin ligase ligand, is a critical determinant of the molecule's efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as its physicochemical properties.[3][4] This document provides a detailed guide to the use of Benzyl N-[(oxolan-3-yl)methyl]carbamate as a versatile linker in PROTAC synthesis. We will explore its chemical properties, advantages, and provide step-by-step protocols for its incorporation into PROTAC molecules, along with methods for their subsequent characterization. The inclusion of the oxolane (tetrahydrofuran) moiety is intended to impart favorable properties such as improved solubility and potentially beneficial conformational constraints.[5][6]
Introduction to PROTAC Technology and the Role of the Linker
PROTACs are heterobifunctional molecules that function by inducing proximity between a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[2] This event-driven mechanism allows for the catalytic degradation of target proteins, offering a distinct advantage over traditional occupancy-based inhibitors.[3]
The linker is not merely a spacer but an active component of the PROTAC. Its length, rigidity, and chemical composition are critical parameters that must be optimized for each target and E3 ligase pair.[7] The linker plays a crucial role in:
-
Ternary Complex Formation and Stability: The linker must be of an optimal length and flexibility to allow for the simultaneous binding of the warhead to the POI and the E3 ligase ligand to its target, facilitating productive ternary complex formation.
-
Physicochemical Properties: The linker significantly impacts the solubility, cell permeability, and metabolic stability of the final PROTAC molecule.[3]
-
Selectivity: Subtle changes in linker composition can influence the preferential degradation of one protein over another.[3]
This compound: A Unique Linker Building Block
This compound is a chemical compound with the CAS Number 1375745-81-5.[8] It incorporates a carbamate group, which can be readily synthesized and is relatively stable metabolically, and a tetrahydrofuran (THF) ring. The THF moiety introduces a degree of rigidity and polarity compared to simple alkyl chains, which can be advantageous in PROTAC design.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1375745-81-5 | [8] |
| Molecular Formula | C13H17NO3 | [8] |
| Molecular Weight | 235.28 g/mol | [8] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in organic solvents such as methanol, dichloromethane | [9] |
Advantages of the Oxolane Moiety in PROTAC Linkers
The incorporation of a cyclic ether like tetrahydrofuran can offer several benefits:
-
Improved Solubility: The polar ether oxygen can enhance the aqueous solubility of the PROTAC, a common challenge for these high molecular weight molecules.
-
Conformational Rigidity: The cyclic nature of the THF ring reduces the number of rotatable bonds compared to a purely aliphatic linker, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[6]
-
Metabolic Stability: The THF ring is generally more resistant to metabolic degradation than linear ether chains.
-
Vectorial Properties: The defined geometry of the THF ring can provide a specific exit vector for attaching the warhead and E3 ligase ligand, aiding in rational design.
Synthesis and Incorporation of this compound into PROTACs
The synthesis of a PROTAC using this compound typically involves a multi-step process. The benzyl carbamate group serves as a protected amine. The primary amine can be revealed through deprotection and then coupled to a warhead or an E3 ligase ligand.
Deprotection of the Benzyl Carbamate
The benzyl carbamate (Cbz) protecting group can be removed under standard hydrogenolysis conditions.
Protocol 1: Deprotection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).
-
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected amine, (oxolan-3-yl)methanamine, which can be used in the next step without further purification.
Coupling to a Warhead or E3 Ligase Ligand
The resulting primary amine can be coupled to a carboxylic acid-functionalized warhead or E3 ligase ligand using standard amide coupling reagents.
Protocol 2: Amide Coupling Reaction
-
Activation of Carboxylic Acid: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized warhead or E3 ligase ligand (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Coupling Reagent Addition: Add a peptide coupling reagent such as HATU (1.1 eq) or HBTU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of the deprotected (oxolan-3-yl)methanamine (from Protocol 1, 1.2 eq) in the same solvent to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.
Characterization of the Final PROTAC Molecule
Thorough characterization of the synthesized PROTAC is essential to confirm its identity, purity, and biological activity.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the final PROTAC. The spectra should be consistent with the expected structure, and spectral data for the starting this compound can be found in public databases for comparison.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the PROTAC, confirming its elemental composition.
Purity Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final PROTAC. A purity of >95% is generally required for biological assays.
Biological Characterization
Protocol 3: Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the POI. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.
Protocol 4: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.
-
Data Analysis: Plot the cell viability against the PROTAC concentration and determine the IC50 value.
Conclusion
This compound offers a valuable building block for the synthesis of novel PROTACs. Its unique structure, incorporating a carbamate linkage and a tetrahydrofuran moiety, provides opportunities to fine-tune the physicochemical and biological properties of the resulting protein degraders. The protocols outlined in this guide provide a framework for the successful incorporation of this linker into PROTAC molecules and their subsequent characterization. As with all PROTAC development, empirical optimization of the linker length and attachment points will be crucial for achieving potent and selective protein degradation.
References
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
-
ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. Retrieved from [Link]
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry.
- A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
- Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317.
- Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. Journal of Medicinal Chemistry.
- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Chemical Biology.
- Workflow for E3 Ligase Ligand Validation for PROTAC Development. Journal of Medicinal Chemistry.
- Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degrad
-
AA Blocks. (n.d.). 2680803-89-6 | benzyl N-{3-[(3-bromophenyl)methyl]oxolan-3-yl}carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Lessons learned in linking PROTACs from discovery to the clinic. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Supplemmentary Info for RSC adv. after corrections. Retrieved from [Link]
- Workflow for E3 Ligase Ligand Validation for PROTAC Development.
-
ResearchGate. (n.d.). (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]
- Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
- Ciulli, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Chemical Biology, 3(10), 1145-1170.
- Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Bioorganic & Medicinal Chemistry.
- Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
- Targeting Carbohydrate Mimetics of Tetrahydrofuran-Containing Acetogenins to Prost
- Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses.
- Benzyl-N-[4-(2-hydroxyethyl)
- The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs.
- Benzyl-N-[4-(2-hydroxyethyl)
-
ResearchGate. (n.d.). Synthetic route to incorporate a methylene THF moiety into GlcNAc 1 (A). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of N-benzyl-N-methyl-benzamide. Retrieved from [Link]
-
ChemBK. (2024). Benzyl N-(3-oxopropyl)carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzyl N -[(Benzyloxy)methyl]carbamate: An Improved Aminomethylation Electrophile for the Synthesis of (Benzyloxy)carbonyl (Cbz)Protected Chiral β 2 Amino Acids. Retrieved from [Link] methyl_carbamate_An_Improved_Aminomethylation_Electrophile_for_the_Synthesis_of_Benzyloxycarbonyl_CbzProtected_Chiral_b_2_Amino_Acids
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. This compound | 1375745-81-5 [amp.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. This compound(1375745-81-5) 1H NMR [m.chemicalbook.com]
coupling Benzyl N-[(oxolan-3-yl)methyl]carbamate to E3 ligase ligands
Application Notes & Protocols
Topic: Coupling Benzyl N-[(oxolan-3-yl)methyl]carbamate to E3 Ligase Ligands for Targeted Protein Degrader Synthesis
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules operate by co-opting the cell's native ubiquitin-proteasome system.[3][4][5] A PROTAC consists of three key components: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][6][7] This induced proximity within the cell leads to the ubiquitination of the POI, marking it for destruction by the proteasome.
While the choice of warhead and E3 ligase ligand dictates the "what" and "how" of degradation, the linker is the architectural linchpin that determines the overall efficacy, pharmacokinetics, and selectivity of the PROTAC.[3][7] It is far more than a simple spacer; its length, rigidity, and chemical composition are critical for facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2]
This application note provides a detailed, field-proven guide for the synthesis of E3 ligase-linker conjugates, a crucial step in the construction of novel PROTACs. Specifically, we will detail a robust, two-step strategy starting from the commercially available linker precursor, This compound . The protocol involves the deprotection of this precursor to reveal a key primary amine, followed by its direct coupling to carboxylate-functionalized ligands for two of the most widely used E3 ligases in targeted protein degradation: Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][8][9][10]
Part 1: Foundational Principles and Synthetic Strategy
The successful conjugation of a linker to an E3 ligase ligand hinges on a logical and efficient synthetic design. Our strategy is centered around the formation of a stable amide bond, a cornerstone reaction in medicinal chemistry due to its robustness and predictability.[11][12][13]
Overall Synthetic Workflow
The process is designed as a convergent two-step sequence. This approach allows for the preparation of the key linker amine intermediate, which can then be coupled to various E3 ligase ligands in a parallel fashion.
-
Step 1: Linker Deprotection. The synthesis begins with the removal of the benzyloxycarbonyl (Cbz or Z) protecting group from this compound. This is most cleanly achieved via catalytic hydrogenation, which selectively cleaves the Cbz group to yield the free primary amine, (oxolan-3-yl)methanamine, with minimal side products.
-
Step 2: Amide Bond Formation. The resulting amine is then coupled to a carboxylic acid-functionalized E3 ligase ligand. We will demonstrate this using ligands for both CRBN (a pomalidomide derivative) and VHL (a VH032 derivative). The reaction is mediated by a peptide coupling reagent, which activates the carboxylic acid to facilitate nucleophilic attack by the linker's amine.
Rationale for Component Selection
-
E3 Ligase Ligands: CRBN and VHL are the most extensively validated E3 ligases for PROTAC development, with well-characterized ligands that provide robust protein degradation.[5][14] For this protocol, we utilize pomalidomide- and VH032-based ligands that have been pre-functionalized with a carboxylic acid on a solvent-exposed vector, ensuring that linker attachment does not disrupt binding to the E3 ligase.
-
CRBN Ligand Example: 4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)butanoic acid.
-
VHL Ligand Example: (2S,4R)-1-((S)-2-(tert-butyl)-4-(4-chlorophenyl)-4-oxobutanamido)-4-hydroxy-N-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-2-carboxylic acid (a derivative designed for linker attachment).
-
-
Coupling Chemistry: Amide bond formation using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the method of choice.
-
Expertise & Causality: HATU is a highly efficient coupling reagent that rapidly converts carboxylic acids into activated O-acylisourea esters. This intermediate is highly susceptible to nucleophilic attack by the primary amine of our linker. The reaction is run in the presence of a non-nucleophilic base, typically DIPEA (N,N-Diisopropylethylamine) , to neutralize the hexafluorophosphate salt and maintain a basic pH, which is optimal for the nucleophilicity of the amine. This combination ensures high yields, fast reaction times, and minimal side reactions, such as racemization, which is critical for maintaining the stereochemical integrity of chiral E3 ligase ligands like the VHL ligand.[12]
-
Part 2: Detailed Experimental Protocols
Safety Precaution: All experiments should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled according to their Safety Data Sheet (SDS).
Protocol 1: Cbz Deprotection of this compound
This protocol describes the quantitative removal of the Cbz protecting group to yield the free amine linker intermediate.
Materials & Reagents
| Reagent | Supplier | Purity | Quantity (for 1 mmol scale) |
| This compound | Sigma-Aldrich | >97% | 235 mg (1.0 mmol) |
| Palladium on Carbon (Pd/C), 10 wt% | Sigma-Aldrich | - | ~25 mg (10 mol%) |
| Methanol (MeOH), Anhydrous | Fisher Scientific | >99.8% | 10 mL |
| Celite® 545 | Sigma-Aldrich | - | As needed |
| Hydrogen (H₂) Gas | Airgas | High Purity | 1 atm (balloon) |
Step-by-Step Methodology
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (235 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous methanol (10 mL) and stir until the solid is fully dissolved.
-
Catalyst Addition: Carefully add Palladium on Carbon (10 wt%, ~25 mg) to the solution. The mixture will turn black.
-
Hydrogenation: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times to ensure an inert atmosphere is replaced with hydrogen.
-
Reaction: Allow the reaction to stir vigorously at room temperature under the hydrogen balloon atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot (UV active) and the appearance of the product (ninhydrin stain active) indicates completion.
-
Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol (2 x 5 mL).
-
Isolation: Combine the filtrates and concentrate under reduced pressure (rotary evaporator) to yield (oxolan-3-yl)methanamine as a clear oil. The product is often used directly in the next step without further purification. Yield is typically quantitative.
Protocol 2: Amide Coupling to a Carboxylate-Functionalized CRBN Ligand
This protocol details the conjugation of the deprotected linker to a pomalidomide derivative.
Materials & Reagents
| Reagent | Supplier | Purity | Quantity (for 0.5 mmol scale) |
| Pomalidomide-O-C3-COOH (CRBN Ligand) | MedChemExpress | >98% | 180 mg (0.5 mmol) |
| (Oxolan-3-yl)methanamine (from Protocol 1) | - | - | ~56 mg (0.55 mmol, 1.1 eq) |
| HATU | Chem-Impex | >98% | 209 mg (0.55 mmol, 1.1 eq) |
| DIPEA | Sigma-Aldrich | >99.5% | 174 µL (1.0 mmol, 2.0 eq) |
| Dimethylformamide (DMF), Anhydrous | Acros Organics | >99.8% | 5 mL |
| Ethyl Acetate (EtOAc), Dichloromethane (DCM), Saturated NaHCO₃, Brine | Fisher Scientific | ACS Grade | As needed for workup |
Step-by-Step Methodology
-
Reaction Setup: To a dry 25 mL round-bottom flask under a nitrogen atmosphere, add the CRBN ligand (180 mg, 0.5 mmol), (oxolan-3-yl)methanamine (~56 mg, 0.55 mmol), and HATU (209 mg, 0.55 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) and stir to dissolve all solids. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Slowly add DIPEA (174 µL, 1.0 mmol) to the reaction mixture dropwise over 1 minute.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.
-
Monitoring: Monitor the consumption of the limiting reagent (CRBN ligand) by LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and water (25 mL). Transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude residue is then purified by silica gel flash column chromatography (using a gradient of 0-10% methanol in dichloromethane) to yield the final CRBN-linker conjugate.
Part 3: Characterization and Quality Control
Rigorous analytical characterization is essential to validate the successful synthesis and purity of the final conjugate. This ensures that downstream biological assays are performed with a well-defined chemical entity.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key diagnostic signals include the disappearance of the carboxylic acid proton (broad singlet, ~12 ppm) and the appearance of a new amide N-H proton (typically a triplet, ~8-9 ppm), along with characteristic shifts in the methylene protons adjacent to the newly formed amide bond.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement, which is compared to the calculated theoretical mass of the desired product. An observed mass within 5 ppm of the calculated mass confirms the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A sample is analyzed on a C18 column with a standard gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid). Purity should ideally be >95% for use in biological assays.
Expected Analytical Data for CRBN-Linker Conjugate
| Analysis | Expected Result |
| ¹H NMR | Appearance of a new amide N-H signal (~8.5 ppm, triplet). Characteristic signals for both the pomalidomide and oxolane moieties should be present and integrated correctly. |
| HRMS (ESI+) | Calculated for C₂₂H₂₄N₄O₇ [M+H]⁺: 457.1723. Found: 457.17xx (within 5 ppm). |
| HPLC Purity | >95% purity, determined by peak area integration at a suitable wavelength (e.g., 254 nm). |
Part 4: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Coupling | 1. Inactive coupling reagent (HATU).2. Insufficient base (DIPEA).3. Wet solvent or reagents. | 1. Use a fresh bottle of HATU or test its activity on a simple system.2. Ensure 2.0 equivalents of DIPEA are used.3. Use anhydrous solvents and dry reagents thoroughly before use. |
| Incomplete Reaction | 1. Steric hindrance.2. Low reactivity of amine or acid. | 1. Increase reaction time to 12-24 hours or gently warm the reaction to 40-50 °C.2. Consider a more potent coupling agent like COMU. |
| Multiple Products/Side Reactions | 1. Epimerization of chiral centers (especially for VHL ligands).2. Reaction of HATU with the solvent. | 1. Keep the reaction temperature at 0 °C during base addition and run at room temperature. Avoid elevated temperatures.2. Ensure high-purity, anhydrous DMF is used. |
| Difficulty in Purification | 1. Product is highly polar.2. Close-running impurities. | 1. Use a more polar mobile phase for chromatography (e.g., higher % of MeOH in DCM).2. If flash chromatography fails, use reverse-phase preparative HPLC for final purification. |
References
- Ligandability of E3 Ligases for Targeted Protein Degradation Applic
- Current strategies for the design of PROTAC linkers: a critical review.
- Wh
- Tactics and Strategies for the Synthesis of Cereblon Ligands. Semantic Scholar.
- Tactics and Strategies for the Synthesis of Cereblon Ligands. Thieme.
- What Is a PROTAC Linker and Its Role in Modern Drug Discovery. AiFChem.
- Overview of PROTAC Linkers. ChemPep.
- Click Chemistry in ADC and PROTAC. BOC Sciences.
- Tactics and Strategies for the Synthesis of Cereblon Ligands.
- An In-depth Technical Guide to the Discovery and Synthesis of Foundational von Hippel-Lindau (VHL) E3 Ligase Ligands. BenchChem.
- Utilizing natural products as new E3 ligase ligands for targeted protein degrad
- Linkers in PROTACs. Precise PEG.
- Discovery of E3 Ligase Ligands for Target Protein Degradation.
- Method for the rapid library synthesis of CRBN binders. American Chemical Society.
- Discovery of E3 Ligase Ligands for Target Protein Degrad
- VHL Ligand 1 (hydrochloride) Synthesis Route. A2Bchem.
- Discovery of E3 Ligase Ligands for Target Protein Degrad
- One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. ChemRxiv.
- Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Publishing.
- Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions.
- A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions.
- Click chemistry in the development of PROTACs.
- Methods to accelerate PROTAC drug discovery. Biochemical Journal.
- VHL ligands and functionalized intermedi
- Scope of PROTAC synthesis via amide coupling.
- Emerging Methods in Amide- And Peptide-Bond Form
- Recent developments in catalytic amide bond formation.
- Application Notes and Protocols for Amide Bond Formation with 2,4-Difluoroaniline. BenchChem.
- Application Notes and Protocols for the Synthesis of PROTAC Molecules Using PEG-Based Linkers. BenchChem.
- Application Notes and Protocols for Amide Bond Form
- Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies.
- Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry.
- The preparation and applications of amides using electrosynthesis. Green Chemistry.
- General strategy using "click chemistry" for PROTAC synthesis.
- Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis.
- PROTACs: A Practical Guide. Biocompare.
- benzyl N-[(oxolan-3-yl)
- Assays and technologies for developing proteolysis targeting chimera degraders.
- Quantitative Analysis of PROTACs in Cellular Lys
- benzyl N-{3-[(3-bromophenyl)
- benzyl N-[(oxolan-3-yl)
- Catalyst for synthetizing benzyl carbamate, preparation method and application.
- Benzyl-N-[4-(2-hydroxyethyl)
Sources
- 1. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of E3 Ligase Ligands for Target Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging methods in amide- and peptide-bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Covalent Modification using Benzyl N-[(oxolan-3-yl)methyl]carbamate
Introduction: The Role of Covalent Modification in Modern Drug Discovery
In the landscape of contemporary drug discovery and chemical biology, the strategic use of covalent inhibitors has seen a significant resurgence. Unlike their non-covalent counterparts that bind reversibly to their biological targets, covalent inhibitors form a stable, long-lasting bond, often leading to enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are otherwise challenging to address.[1] The efficacy and selectivity of a covalent inhibitor are critically dependent on the precise reaction between a nucleophilic residue on the target protein and an electrophilic "warhead" on the inhibitor molecule.
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the reaction of Benzyl N-[(oxolan-3-yl)methyl]carbamate with various classes of electrophilic warheads. This secondary carbamate serves as a versatile nucleophilic scaffold, with the oxolane (tetrahydrofuran) moiety offering potential for modulating solubility and pharmacokinetic properties. We will delve into the chemical principles underpinning these reactions and provide detailed, actionable protocols for conjugation with three major classes of warheads: Michael acceptors, acyl chlorides, and sulfonyl fluorides.
Chemical Principles: The Nucleophilicity of this compound
The reactivity of this compound is centered on the lone pair of electrons on the nitrogen atom. While the resonance contribution from the adjacent carbonyl group delocalizes these electrons to some extent, the nitrogen remains sufficiently nucleophilic to react with appropriately activated electrophiles. The benzyl protecting group can be readily removed under standard hydrogenolysis conditions, revealing a primary amine for further functionalization if required.
The choice of reaction conditions, particularly the presence and strength of a base, is crucial. A base is often required to deprotonate the carbamate nitrogen, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic warhead. The selection of a suitable base and solvent system is critical to avoid unwanted side reactions and ensure efficient conversion to the desired product.
Experimental Workflows and Protocols
Herein, we provide detailed protocols for the reaction of this compound with representative examples from three key classes of electrophilic warheads.
Diagram of the General Experimental Workflow
Caption: General workflow for the reaction of this compound with electrophilic warheads.
Protocol 1: Reaction with a Michael Acceptor (e.g., Acrylonitrile)
The aza-Michael addition is a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene. This reaction is a powerful tool for C-N bond formation.[2] In this protocol, the carbamate nitrogen of this compound attacks the β-carbon of acrylonitrile.
Reaction Scheme:
This compound + Acrylonitrile → Benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate
Materials:
-
This compound
-
Acrylonitrile
-
Cesium carbonate (Cs₂CO₃)
-
Tetrabutylammonium iodide (TBAI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), cesium carbonate (1.5 eq.), and tetrabutylammonium iodide (0.1 eq.).
-
Add anhydrous DMF to dissolve the solids.
-
To the stirred solution, add acrylonitrile (1.2 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired product.
Rationale for Experimental Choices:
-
Base and Catalyst: Cesium carbonate is a mild base that facilitates the deprotonation of the carbamate, while TBAI acts as a phase-transfer catalyst to enhance the reaction rate.[3]
-
Solvent: Anhydrous DMF is used as it is a polar aprotic solvent that can dissolve the reactants and salts.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen.
Protocol 2: Reaction with an Acyl Chloride (e.g., Acryloyl Chloride)
The N-acylation of the carbamate with an acyl chloride results in the formation of an N-acyl carbamate, a versatile intermediate in organic synthesis.[4] This reaction typically requires a non-nucleophilic base to scavenge the HCl byproduct.
Reaction Scheme:
This compound + Acryloyl Chloride → Benzyl N-acryloyl-N-[(oxolan-3-yl)methyl]carbamate
Materials:
-
This compound
-
Acryloyl chloride
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq.) and DIPEA (1.5 eq.) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acryloyl chloride (1.1 eq.) dropwise to the cooled, stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Rationale for Experimental Choices:
-
Base: A hindered, non-nucleophilic base like DIPEA is used to neutralize the HCl generated during the reaction without competing with the carbamate in attacking the acyl chloride.[5]
-
Solvent: Anhydrous DCM is a common solvent for acylation reactions as it is relatively inert and easily removed.
-
Low Temperature: The initial addition of the acyl chloride is performed at 0 °C to control the exothermic reaction and minimize potential side reactions.
Protocol 3: Reaction with a Sulfonyl Fluoride (e.g., Dansyl Fluoride)
Sulfonyl fluorides are privileged warheads in chemical biology due to their stability in aqueous media and their ability to react with a range of nucleophilic residues.[6] The reaction with a secondary carbamate leads to the formation of a stable sulfonamide linkage.
Reaction Scheme:
This compound + Dansyl Fluoride → Benzyl N-dansyl-N-[(oxolan-3-yl)methyl]carbamate
Materials:
-
This compound
-
Dansyl fluoride
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous acetonitrile.
-
Add dansyl fluoride (1.2 eq.) to the suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Rationale for Experimental Choices:
-
Base: A base such as potassium carbonate is required to deprotonate the carbamate nitrogen, enhancing its nucleophilicity for attack on the sulfonyl fluoride. For less reactive systems, a stronger base like sodium hydride in DMF may be necessary.
-
Solvent and Temperature: Acetonitrile is a suitable solvent for this reaction. Heating is often required to drive the reaction to completion due to the lower reactivity of sulfonyl fluorides compared to acyl chlorides.
Data Presentation: Summary of Reaction Conditions
| Warhead Class | Electrophile Example | Base | Solvent | Temp. (°C) | Time (h) |
| Michael Acceptor | Acrylonitrile | Cs₂CO₃ / TBAI | DMF | 25 | 12-24 |
| Acyl Chloride | Acryloyl Chloride | DIPEA | DCM | 0 to 25 | 2-4 |
| Sulfonyl Fluoride | Dansyl Fluoride | K₂CO₃ | MeCN | 50-60 | 12-24 |
Safety and Handling of Electrophilic Warheads
General Precautions: All reactions involving electrophilic warheads should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Michael Acceptors (e.g., Acrylonitrile, Acryloyl Chloride): These compounds are often volatile, flammable, and toxic. Acrylonitrile is a known carcinogen. Handle with extreme care in a fume hood and avoid inhalation of vapors.[7]
-
Acyl Chlorides (e.g., Acryloyl Chloride): Acyl chlorides are corrosive and react violently with water and other nucleophiles. They are lachrymatory and should be handled with caution in a fume hood.[8]
-
Sulfonyl Fluorides (e.g., Dansyl Fluoride): While generally more stable than sulfonyl chlorides, sulfonyl fluorides are still reactive electrophiles and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable and versatile building block for the synthesis of covalent modifiers. By understanding the nucleophilic nature of the carbamate nitrogen and carefully selecting the appropriate reaction conditions, researchers can efficiently conjugate this scaffold with a variety of electrophilic warheads. The protocols outlined in this application note provide a solid foundation for the development of novel covalent probes and inhibitors for a wide range of biological targets. The adaptability of the oxolane moiety and the established reactivity of the carbamate functional group make this an attractive starting point for innovative drug discovery programs.
References
- Yadav, V. K., & Yadav, L. D. S. (2012). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Tetrahedron Letters, 53(1), 115-118.
- Trost, B. M., & Stiles, D. T. (2015). Synthesis of Substituted Tetrahydrofurans. In Comprehensive Organic Synthesis II (pp. 1041-1097). Elsevier.
- Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. Tetrahedron, 58(50), 10313-10316.
-
Liu, Y., Jacobs, H. K., & Gopalan, A. S. (2009). Reactions of N-benzyloxycarbamate derivatives with stabilized carbon nucleophiles: a new synthetic approach to polyhydroxamic acids and other hydroxamate containing mixed ligand systems. The Journal of organic chemistry, 74(2), 782–788. [Link]
-
Zhang, P., & Ready, J. M. (2020). Direct Amidation of Tertiary N-Benzylamines. Organic letters, 22(16), 6523–6527. [Link]
- Parris, C. L., & Christenson, R. M. (1959). Acrylamide, N-benzyl-. Organic Syntheses, 39, 3.
- CN107118184B - A kind of novel synthesis technique of tetrahydrofuran-3-methylamine - Google Patents. (n.d.).
-
Yadav, V. K., & Yadav, L. D. S. (2012). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. ResearchGate. Retrieved from [Link]
-
Yi, C., & Tlili, A. (2022). Scope of secondary amines and sulfonyl bromides for the synthesis of N−CF3 sulfonamides. ResearchGate. Retrieved from [Link]
- Gavit, M. M., & De, S. (2015). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Sciforum.
- Anderson, K. W., & Buchwald, S. L. (2005). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope.
- Firme, C. L., Antunes, O. A. C., & da Silva, F. M. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(48), 6721-6723.
- Fujita, K., Asai, C., Yamaguchi, T., & Hanasaka, F. (2009). N-Alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex. Tetrahedron, 65(18), 3624-3628.
- Sperry, J. (2011). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Synthesis, 2011(22), 3569-3580.
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307–317. [Link]
- CN1099418C - Tetrahydro-3-furanyl methylamine - Google Patents. (n.d.).
-
Liu, L., Gu, Y. C., & Zhang, C. P. (2023). Recent Advances in the Synthesis of N-fluoroalkyl Amides/Sulfonamides and Their Carbonyl/Sulfonyl Derivatives. Chemistry, an Asian journal, 18(23), e202300909. [Link]
- Seebach, D., & Oei, H. A. (1975).
-
Sayed, M., & Winter, M. (2018). Conversions after given time of the aza‐Michael addition of 1 and 2 to acrylonitrile (A), methyl acrylate (B), methyl (E)‐but‐2‐enoate (C) and methyl methacrylate (D) performed at 80 °C under solvent and catalyst free conditions. ResearchGate. Retrieved from [Link]
-
Guo, Y., & Li, L. (2014). Targeted quantification of amino acids by dansylation. Methods in molecular biology (Clifton, N.J.), 1198, 159–166. [Link]
-
Emmanuvel, L., & Kamal, A. (2016). N-Dealkylation of Amines. Current organic synthesis, 13(6), 846–871. [Link]
-
Fomenkov, I. V., Fomenkov, V. V., Churakov, A. M., & Strelenko, Y. A. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules (Basel, Switzerland), 28(22), 7622. [Link]
-
Jones, M. W., & Jones, A. M. (2021). Rapid Access to N-Protected Sulfonimidoyl Fluorides: Divergent Synthesis of Sulfonamides and Sulfonimidamides. Organic letters, 23(10), 3975–3980. [Link]
- CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents. (n.d.).
- Reddy, B. V. S., & Reddy, L. R. (2010). Direct N-glycosylation of tosyl and nosyl carbamates with trichloroacetimidate donors. New Journal of Chemistry, 34(7), 1251-1254.
-
Fomenkov, I. V., Fomenkov, V. V., Churakov, A. M., & Strelenko, Y. A. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI. Retrieved from [Link]
-
Liu, L., Gu, Y. C., & Zhang, C. P. (2024). Recent Advances in the Synthesis of N-fluoroalkyl Amides/Sulfonamides and Their Carbonyl/Sulfonyl Derivatives. Chemistry, an Asian journal, 19(23), e202400909. [Link]
- Kobayashi, S., & Ishitani, H. (1999). Enamides and Enecarbamates as Nucleophiles in Stereoselective C–C and C–N Bond-Forming Reactions. Accounts of Chemical Research, 32(12), 1045-1055.
- Strieth-Kalthoff, F., & Glorius, F. (2018). Three‐Component Aminoarylation of Electron‐Rich Alkenes by Merging Photoredox with Nickel Catalysis.
-
Szychowski, J., & Boduszek, B. (2020). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International journal of molecular sciences, 21(21), 8051. [Link]
-
Tang, M. (2016). What's the key in dansyl chloride derivitisation? ResearchGate. Retrieved from [Link]
Sources
- 1. CN1099418C - Tetrahydro-3-furanyl methylamine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Rapid Access to N-Protected Sulfonimidoyl Fluorides: Divergent Synthesis of Sulfonamides and Sulfonimidamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Utilization of Benzyl N-[(oxolan-3-yl)methyl]carbamate in Cereblon/VHL PROTACs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cellular ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The rational design of these heterobifunctional molecules, which link a target-binding warhead to an E3 ligase ligand, is critically dependent on the nature of the connecting linker. This guide provides an in-depth technical overview of the application of Benzyl N-[(oxolan-3-yl)methyl]carbamate, a versatile building block for the synthesis of PROTACs recruiting the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ubiquitin ligases. We will explore the rationale for its use, provide detailed, step-by-step synthetic protocols, and outline robust methodologies for the biophysical and cellular characterization of the resulting PROTACs.
Introduction: The Pivotal Role of the Linker in PROTAC Design
A PROTAC molecule is comprised of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two.[1] While the choice of the POI and E3 ligase ligands determines the target and the recruited degradation machinery, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[2]
The oxolane (tetrahydrofuran) moiety present in this compound offers several advantages in PROTAC linker design. The ether oxygen can act as a hydrogen bond acceptor, potentially improving solubility and influencing the conformation of the linker. Furthermore, the cyclic nature of the oxolane ring introduces a degree of conformational constraint, which can be beneficial for pre-organizing the PROTAC molecule for optimal ternary complex formation. The carbamate functionality provides a stable linkage point, and the benzyl protecting group can be readily removed under standard hydrogenolysis conditions to reveal a primary amine, which can then be coupled to a POI ligand or an E3 ligase ligand.
This guide will focus on the practical application of this compound in the synthesis of both CRBN- and VHL-recruiting PROTACs.
Chemical Properties of this compound
A thorough understanding of the chemical properties of this building block is essential for its successful incorporation into a PROTAC synthesis workflow.
| Property | Value |
| CAS Number | 1375745-81-5 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Appearance | Light yellow liquid |
| Boiling Point | 393.2±25.0 °C (Predicted) |
| Density | 1.137±0.06 g/cm³ (Predicted) |
Note: Physical properties are predicted and should be confirmed with experimental data.
Synthetic Protocols: Building PROTACs with an Oxolane-Containing Linker
The synthesis of a PROTAC is a modular process. The following protocols outline the synthesis of key intermediates and the final PROTAC, using this compound as a precursor to the linker.
Deprotection of this compound
The first step is the removal of the benzyl (Cbz) protecting group to yield the free amine of the oxolane-containing linker fragment.
Caption: Deprotection of the carbamate linker precursor.
Protocol:
-
To a solution of this compound (1.0 eq) in methanol (0.1 M), add Palladium on carbon (10% w/w, 0.1 eq).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is typically sufficient).
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield (Oxolan-3-yl)methanamine. This product is often used in the next step without further purification.
Synthesis of a VHL-Recruiting PROTAC
This protocol describes the conjugation of the deprotected linker to a VHL ligand, followed by coupling to a POI ligand.
Caption: Modular synthesis of a VHL-recruiting PROTAC.
Protocol:
Step 1: Synthesis of the VHL Ligand-Linker Intermediate
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the VHL ligand bearing a carboxylic acid (e.g., a derivative of VH032) (1.0 eq) in anhydrous DMF (0.1 M).[3]
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of (Oxolan-3-yl)methanamine (from step 3.1, 1.1 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the VHL ligand-linker conjugate.
Step 2: Final PROTAC Synthesis
-
The VHL ligand-linker conjugate from the previous step will have a terminal functional group (e.g., a carboxylic acid if the initial linker was appropriately functionalized, or another reactive handle). For this example, we assume the POI ligand has a free amine.
-
Follow a similar amide coupling procedure as in Step 1, reacting the VHL ligand-linker intermediate with the POI ligand to yield the final PROTAC.
-
Purify the final PROTAC by preparative HPLC to ensure high purity for biological assays.
Synthesis of a CRBN-Recruiting PROTAC
This protocol outlines the synthesis of a pomalidomide-based CRBN PROTAC.
Caption: Modular synthesis of a CRBN-recruiting PROTAC.
Protocol:
Step 1: Synthesis of the Pomalidomide-Linker Intermediate
-
To a solution of 4-fluoropomalidomide (1.0 eq) in DMSO (0.2 M), add (Oxolan-3-yl)methanamine (from step 3.1, 1.2 eq) and DIPEA (3.0 eq).[4]
-
Heat the reaction mixture to 90 °C and stir for 16 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the pomalidomide-linker conjugate.
Step 2: Final PROTAC Synthesis
-
The pomalidomide-linker conjugate will have a terminal functional group for coupling to the POI ligand.
-
Using a standard amide coupling protocol (as described in section 3.2, Step 1), conjugate the pomalidomide-linker intermediate with the POI ligand (bearing a carboxylic acid) to obtain the final CRBN-recruiting PROTAC.
-
Purify the final PROTAC by preparative HPLC.
Biophysical Characterization of PROTACs
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for efficient protein degradation.[5] Several biophysical techniques can be employed to characterize this interaction.
| Assay | Principle | Key Parameters Measured |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of molecules to a sensor surface. | Binding affinity (KD), association and dissociation rates (ka, kd).[6] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[6] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the energy transfer between two fluorophores in close proximity. | Ternary complex formation, binding affinity. |
Protocol: Ternary Complex Formation Assay using TR-FRET
-
Reagents:
-
Tagged POI (e.g., His-tagged)
-
Tagged E3 ligase complex (e.g., GST-tagged CRBN or VHL)
-
Lanthanide-labeled anti-tag antibody (e.g., Tb-anti-His)
-
Fluorescently-labeled anti-tag antibody (e.g., FITC-anti-GST)
-
PROTAC of interest
-
Assay buffer
-
-
Procedure:
-
In a low-volume, non-binding microplate, add a constant concentration of the tagged POI and tagged E3 ligase to each well.
-
Add a serial dilution of the PROTAC to the respective wells. Include a no-PROTAC control.
-
Add the lanthanide-labeled and fluorescently-labeled detection antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow for complex formation.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the potency of ternary complex formation.
-
Cellular Characterization of PROTACs
The ultimate validation of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
Western Blotting for Protein Degradation
Western blotting is the gold-standard method for quantifying the reduction in POI levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the POI.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation).
-
Cellular Target Engagement and Ternary Complex Formation
Advanced cellular assays can provide insights into the PROTAC's mechanism of action within the cell.
| Assay | Principle | Key Information Gained |
| NanoBRET™ | Bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged protein and a fluorescently labeled ligand or PROTAC. | Target engagement, ternary complex formation in live cells.[7] |
| HiBiT Lytic Detection System | Complementation of a small HiBiT tag on the POI with the LgBiT subunit to generate a luminescent signal. | Quantification of protein levels in a high-throughput format. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel PROTACs. The protocols and methodologies outlined in this guide provide a comprehensive framework for the design, synthesis, and characterization of PROTACs incorporating an oxolane-containing linker for the recruitment of CRBN or VHL E3 ligases. The successful application of these techniques will enable researchers to develop potent and selective protein degraders for a wide range of therapeutic targets.
References
- BenchChem. (2025).
- Mechanistic and Structural Features of PROTAC Ternary Complexes. (n.d.).
- van der Tempel, L., et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. ChemRxiv.
- van der Tempel, L., et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. SciSpace.
- van der Tempel, L., et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation for PROTAC library synthesis.
- Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. (n.d.). PMC.
- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). PubMed.
- Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. (n.d.). PMC.
- Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. (2021). Chemical Science (RSC Publishing).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: PROTAC Synthesis with VHL Ligands.
- Bricelj, A., et al. (2021). Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions.
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (n.d.). PMC.
- Martin, L. J., et al. (2024). Synthesis of CRBN‐recruiting PROTACs. A) Ether bond between the linker....
- Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. (n.d.). MDPI.
- LifeSensors. (n.d.).
- A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs. (2023). PubMed.
- Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding. (n.d.).
- Synthetic routes available for the preparation of pomalidomide derivatives. (n.d.).
- LifeSensors. (n.d.).
- Promega Corporation. (n.d.).
- Reaction Biology. (n.d.).
- Evaluation of PROTACs with different linkers on the degradation of KEAP1 in HEK293T cells. (n.d.).
- ChemicalBook. (n.d.). benzyl N-[(oxolan-3-yl)
- Development and Characterization of a Noncovalent Stimulator of Interferon Genes Proteolysis‐Targeting Chimeras. (n.d.).
- Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. (n.d.).
- Development of biophysical assays for studies of PROTACs. (2022). Diva-Portal.org.
- Bio-Techne. (n.d.).
- A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs. (2023).
- BenchChem. (2025). Application Notes and Protocols for Designing VHL-based PROTACs.
- Bricelj, A., et al. (2021).
- Current strategies for the design of PROTAC linkers: a critical review. (n.d.).
- MedchemExpress.com. (n.d.).
- Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. (2024).
- VHL ligands found in PROTACs. Linker attachment options are represented... (n.d.).
- Supplemmentary Info for RSC adv. after corrections. (n.d.). The Royal Society of Chemistry.
- Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs)
- The linkers in PROTAC design. (A) Three important characters of linker... (n.d.).
- BOC Sciences. (2024).
- Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)
- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
cell permeability assays for PROTACs with this linker
Topic: Cell Permeability Assays for PROTACs: A Guide to Navigating the "Beyond Rule of 5" Space with a Focus on Linker-Mediated Properties
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Permeability Paradox of PROTACs
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins.[1] These heterobifunctional molecules operate catalytically, linking a target protein to an E3 ubiquitin ligase to hijack the cell's own ubiquitin-proteasome system for degradation.[2] However, their very structure—two distinct ligands joined by a linker—often results in large molecules with high molecular weights (>800 Da) and polar surface areas, placing them firmly in the "beyond Rule of 5" (bRo5) chemical space.[3] This presents a significant challenge: for a PROTAC to be effective, it must first cross the cell membrane to reach its intracellular target, a feat seemingly at odds with its physicochemical properties.[4]
Experience has shown that traditional 2D descriptors of drug-likeness are often insufficient to predict PROTAC permeability.[5] The key to unlocking this paradox frequently lies in the most versatile component of the PROTAC: the linker . The linker is not merely a spacer; its length, rigidity, and chemical composition critically influence the PROTAC's overall three-dimensional conformation, solubility, and ability to engage in intramolecular interactions.[][7] Advanced research demonstrates that certain linkers allow PROTACs to act as "molecular chameleons," adopting folded conformations in the lipophilic environment of the cell membrane to shield polar groups and reduce the energetic penalty of permeation.[8][9][10]
Therefore, accurately assessing cell permeability is a cornerstone of successful PROTAC development. This guide provides an in-depth overview of key permeability assays, explains the causality behind experimental choices, and offers detailed protocols tailored to the unique challenges posed by PROTACs.
The Linker's Influence: Designing for Permeability
The linker is the primary tool for optimizing a PROTAC's Drug Metabolism and Pharmacokinetics (DMPK) profile.[11] Its design directly impacts the molecule's ability to navigate the lipid bilayer.
-
Flexibility and Conformational Folding: Flexible linkers, such as polyethylene glycol (PEG) or simple alkyl chains, can allow a PROTAC to adopt multiple conformations.[1] This flexibility can be advantageous, enabling the molecule to fold and form intramolecular hydrogen bonds that mask polar functionalities, effectively lowering its dynamic polar surface area and enhancing passive diffusion.[9][12]
-
Rigidity and Pre-organization: Conversely, rigid linkers incorporating structures like piperazine, piperidine, or alkynes can pre-organize the PROTAC into a bioactive conformation.[1][7] This can reduce the entropic penalty of binding to the target and E3 ligase, but may also lock the molecule into a more extended, less permeable state.
-
Physicochemical Properties: The linker's chemical makeup directly affects solubility and lipophilicity. Incorporating polar groups can improve aqueous solubility, while lipophilic fragments can enhance membrane partitioning.[1] Recent strategies have even explored linker fluorination as a method to modulate lipophilicity and permeability.[13]
The optimal linker is a carefully struck balance, empirically determined for each PROTAC system to facilitate both effective ternary complex formation and cellular entry.
A Tiered Strategy for Permeability Assessment
A multi-assay approach is essential for building a comprehensive understanding of a PROTAC's permeability profile. A logical workflow progresses from high-throughput, mechanistic simplicity to lower-throughput, higher physiological relevance.
Caption: A tiered workflow for PROTAC permeability assessment.
Assay Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a first-line, high-throughput tool for evaluating passive, transcellular permeability.[14][15] It is cell-free, measuring a compound's ability to diffuse from a donor well, through a filter coated with a lipid-in-oil solution, to an acceptor well.[16] This simplicity makes it ideal for rapidly screening large libraries and understanding the fundamental passive diffusion characteristics of different linkers.
Principle of Operation
PAMPA isolates passive diffusion by eliminating confounding factors like active transport or metabolism.[17] It provides a direct measure of a molecule's lipophilicity and its ability to partition into and out of a lipid environment, which is often influenced by the linker's contribution to the PROTAC's overall properties.
Detailed Step-by-Step Protocol
Materials:
-
PAMPA plate system (e.g., 96-well Donor and Acceptor plates)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions (10 mM in DMSO)
-
High and low permeability control compounds (e.g., Propranolol, Atenolol)
-
Plate shaker, plate reader, or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 180 µL of PBS to each well of the 96-well acceptor plate. If desired, 1-5% DMSO can be added to improve the solubility of poorly soluble compounds.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the donor plate. Allow the lipid to permeate the filter for at least 5 minutes.
-
Prepare Donor Solutions: Dilute the 10 mM PROTAC and control stocks in PBS to a final concentration of 100-200 µM. The final DMSO concentration should be kept low (<2%) to avoid compromising membrane integrity.
-
Load Donor Plate: Add 180 µL of the diluted PROTAC and control solutions to the donor plate wells.
-
Assemble PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the solution in the acceptor wells.
-
Incubation: Cover the plate sandwich to prevent evaporation and incubate at room temperature for 4-16 hours on a plate shaker with gentle agitation.
-
Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis. Also, take a sample of the initial donor solution (T=0) for a reference concentration.
-
Analysis: Quantify the compound concentration in all samples using a suitable method, typically UV-Vis spectroscopy or, for higher sensitivity and specificity, LC-MS/MS.[2]
Data Calculation: The apparent permeability coefficient (Papp in cm/s) is calculated using the following equation:
P_app = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))
Where:
-
VD and VA are the volumes of the donor and acceptor wells.
-
A is the surface area of the membrane.
-
t is the incubation time in seconds.
-
[drug]equilibrium is the concentration when the compound is equally distributed between both chambers.
Interpretation and Limitations for PROTACs
-
Expert Insight: A low Papp value in PAMPA is common for PROTACs and does not automatically disqualify a compound.[18] It indicates poor passive permeability but does not account for other uptake mechanisms. However, comparing Papp values across a series of PROTACs with varied linkers can provide invaluable structure-permeability relationships for linker design.[19]
-
Limitations: The PAMPA assay cannot identify substrates of active uptake or efflux transporters.[17] Many PROTACs are substrates for efflux pumps like P-glycoprotein (P-gp), a factor that PAMPA will not capture but which is critical for intracellular accumulation.[20]
Assay Protocol: Caco-2 Permeability Assay
The Caco-2 assay is the industry "gold standard" for predicting human intestinal absorption.[15] It uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and express key transporters, thus mimicking the intestinal barrier.[21] This assay is crucial for PROTACs as it evaluates not only passive diffusion but also paracellular transport and, most importantly, active efflux.
Principle of Operation
By measuring the rate of compound appearance on the opposite side of the cell monolayer, a Papp value is determined. Performing this measurement in both directions—apical to basolateral (A→B) to model absorption, and basolateral to apical (B→A) to model efflux—allows for the calculation of an Efflux Ratio (ER). An ER significantly greater than 1 suggests the compound is actively pumped out of the cell.
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 14. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 15. Permeability Assay - Profacgen [profacgen.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. PAMPA | Evotec [evotec.com]
- 18. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 21. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols: In Vitro Degradation Assays for Carbamate Linkers in Drug Development
Introduction: The Crucial Role of Carbamate Linkers in Controlled Drug Release
In the landscape of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the potent payload is a critical determinant of both efficacy and safety.[1] Carbamate linkers have emerged as a versatile and widely adopted chemical motif for this purpose. Their inherent stability, coupled with the potential for tunable, stimuli-responsive cleavage, allows for the design of sophisticated drug delivery systems that remain intact in systemic circulation and release their therapeutic cargo specifically at the target site.[2][3] This targeted release is paramount to maximizing the therapeutic window, enhancing anti-tumor activity while minimizing off-target toxicities.
This guide provides a comprehensive overview and detailed protocols for conducting in vitro degradation assays tailored to drug conjugates employing carbamate linkers. As a Senior Application Scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles and rationale behind each experimental design choice. The protocols herein are designed to be self-validating systems, providing researchers with the robust data necessary to characterize linker stability, understand release kinetics, and ultimately select the optimal linker strategy for their therapeutic candidate.
The Chemistry of Carbamate Linker Cleavage: A Mechanistic Overview
The stability and cleavage of a carbamate bond are dictated by its chemical environment. Understanding these mechanisms is fundamental to designing and interpreting in vitro degradation assays. Carbamate linkers can be broadly categorized based on their cleavage mechanism: chemically cleavable and enzymatically cleavable.
Chemically-Triggered Cleavage
pH-Sensitive Hydrolysis: A common strategy for achieving tumor-specific drug release leverages the acidic microenvironment of tumors (pH 6.0-7.0) and the even lower pH within endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4] While carbamates are generally stable at physiological pH (7.4), their hydrolysis can be accelerated under acidic or basic conditions.[2]
-
Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the carbamate can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to release the parent alcohol/phenol and a carbamic acid, which rapidly decomposes to an amine and carbon dioxide.[2]
Self-Immolative Carbamate Linkers: A significant advancement in linker technology is the concept of self-immolation, where an initial trigger event initiates a cascade of electronic rearrangements that culminates in the release of the payload.[5][6] The most prominent example is the p-aminobenzyl carbamate (PABC) system.[1][5]
-
The PABC Mechanism: In a typical ADC construct, a PABC spacer is attached to an enzymatically cleavable unit (e.g., a Val-Cit dipeptide).[1] Upon enzymatic cleavage of the peptide bond by lysosomal proteases like Cathepsin B, a free aniline is exposed.[1] This triggers a spontaneous 1,6-elimination reaction, releasing the drug, carbon dioxide, and aza-quinone methide.[6]
Caption: Enzymatic cleavage triggers a self-immolative cascade in PABC linkers.
Enzymatically-Triggered Cleavage
Enzymatically cleavable linkers are designed to be substrates for enzymes that are overexpressed in the tumor microenvironment or within cancer cells.[1] This provides a high degree of specificity for drug release.
-
Protease-Sensitive Linkers: Dipeptide linkers, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), are widely used and are efficiently cleaved by lysosomal proteases like Cathepsin B.[1]
-
Esterase-Sensitive Linkers: Carboxylesterases, abundant in the liver and other tissues, can hydrolyze ester-containing carbamate linkers.[7] This mechanism can be exploited for liver-targeted drug delivery.[7]
Experimental Design and Protocols
A robust in vitro degradation assay should be designed to mimic the physiological conditions the drug conjugate will encounter, as well as stressed conditions to understand the linker's intrinsic stability.
Protocol 1: Assessing pH-Dependent Hydrolytic Stability
This protocol evaluates the stability of the carbamate linker across a range of pH values, simulating physiological conditions and the acidic environments of endosomes and lysosomes.
Objective: To determine the rate of non-enzymatic, pH-mediated linker cleavage.
Materials and Reagents:
-
Drug conjugate stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate or acetate buffer, pH 5.5
-
Citrate or acetate buffer, pH 4.5
-
Acetonitrile (ACN), HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA), HPLC grade
-
Quenching solution (e.g., ice-cold ACN with an internal standard)
-
Thermostated incubator or water bath set to 37°C
Procedure:
-
Preparation of Reaction Mixtures:
-
For each pH condition, prepare triplicate reaction mixtures.
-
In a microcentrifuge tube, add the appropriate buffer (e.g., 495 µL of pH 7.4 PBS).
-
Pre-warm the buffer to 37°C.
-
To initiate the reaction, add the drug conjugate stock solution to a final concentration of 10-50 µM (e.g., 5 µL of a 1 mM stock). Vortex briefly.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) from each reaction tube.
-
Immediately quench the reaction by adding the aliquot to a tube containing a fixed volume of quenching solution (e.g., 150 µL of ice-cold ACN with internal standard). This precipitates proteins and stops the degradation process.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet precipitated material.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
Analytical Quantification:
-
Analyze the samples by RP-HPLC or LC-MS/MS to quantify the remaining intact drug conjugate and the released payload.
-
Protocol 2: Evaluating Stability in Human Plasma
This assay is a critical step to predict the in vivo stability of the linker in the bloodstream. Plasma contains a complex mixture of enzymes, including esterases and proteases, that can potentially cleave the carbamate linker.
Objective: To assess the stability of the drug conjugate in a biologically relevant matrix and determine its plasma half-life.
Materials and Reagents:
-
Pooled human plasma (heparinized)
-
All reagents from Protocol 1
Procedure:
-
Preparation of Reaction Mixtures:
-
Thaw frozen human plasma at 37°C.
-
In a microcentrifuge tube, add plasma (e.g., 495 µL).
-
Pre-warm the plasma to 37°C.
-
Initiate the reaction by spiking in the drug conjugate stock solution to a final concentration of 10-50 µM. Vortex gently.
-
-
Incubation and Sampling:
-
Follow the incubation and time-point sampling procedure as described in Protocol 1.
-
-
Sample Processing (Protein Precipitation):
-
Quenching is particularly important here to precipitate the abundant plasma proteins. Use at least a 3:1 ratio of cold ACN to plasma.
-
Follow the sample processing steps as in Protocol 1.
-
-
Analytical Quantification:
-
Analyze the samples by RP-HPLC or LC-MS/MS.
-
Protocol 3: Assessing Enzyme-Specific Degradation
This protocol is designed for linkers that are intended to be cleaved by a specific enzyme (e.g., Cathepsin B).
Objective: To confirm the specific enzymatic cleavage of the linker and determine the kinetics of this process.
Materials and Reagents:
-
Recombinant human enzyme (e.g., Cathepsin B)
-
Enzyme-specific assay buffer (e.g., citrate buffer, pH 5.5, containing a reducing agent like DTT for Cathepsin B activation)
-
Enzyme inhibitor (optional, for negative control)
-
All other relevant reagents from Protocol 1
Procedure:
-
Enzyme Activation (if required):
-
Prepare the assay buffer and add any necessary co-factors or activating agents (e.g., DTT).
-
Add the enzyme to the buffer and pre-incubate according to the manufacturer's instructions.
-
-
Preparation of Reaction Mixtures:
-
Prepare triplicate reaction mixtures in the activated enzyme buffer.
-
Negative Control: Prepare a reaction mixture without the enzyme, and another with the enzyme plus a specific inhibitor.
-
Pre-warm the mixtures to 37°C.
-
Initiate the reaction by adding the drug conjugate stock solution.
-
-
Incubation, Sampling, and Analysis:
-
Follow the procedures for incubation, time-point sampling, sample processing, and analytical quantification as described in Protocol 1.
-
Caption: General experimental workflow for in vitro linker degradation assays.
Analytical Methodologies: Quantifying Degradation
Accurate quantification of the intact drug conjugate and its degradation products is the cornerstone of these assays. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice.[]
HPLC Method Development
A reverse-phase HPLC (RP-HPLC) method is typically used to separate the more hydrophobic intact conjugate from the released (and often more polar) payload.
| Parameter | Typical Conditions | Rationale |
| Column | C18 or C8, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | Provides good retention and resolution for a wide range of small molecules and conjugates. |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% TFA | Acid modifier improves peak shape and provides protons for positive mode mass spectrometry. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.1% TFA | Strong organic solvent for eluting hydrophobic compounds. |
| Gradient | Start with low %B, ramp to high %B over 5-15 minutes | Separates components based on hydrophobicity. A gradient is necessary to elute both polar and non-polar analytes in a reasonable time. |
| Flow Rate | 0.3 - 1.0 mL/min | Dependent on column diameter. |
| Column Temp. | 30 - 40°C | Improves peak shape and reproducibility.[9] |
| Detection | UV/Vis (Diode Array Detector) | Allows monitoring at multiple wavelengths, useful if the antibody, linker, and payload have different absorbance maxima.[9] |
LC-MS/MS for Enhanced Sensitivity and Specificity
For complex matrices like plasma or when quantifying very low levels of released payload, LC-MS/MS is superior due to its high sensitivity and selectivity.[10][11]
-
Ionization: Electrospray ionization (ESI) is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification. This involves selecting a specific precursor ion (the molecular weight of the analyte) and one or more specific product ions (fragments of the analyte).[12] This highly specific detection method minimizes interference from matrix components.
Data Analysis and Interpretation
The primary output of these assays is the concentration of the intact drug conjugate and the released payload over time.
-
Plotting the Data: For each condition, plot the percentage of intact conjugate remaining versus time.
-
Determining Degradation Kinetics: The degradation of many linkers follows first-order kinetics.[13] The rate of degradation is proportional to the concentration of the intact conjugate.
-
Calculating Half-Life (t½): The half-life is the time it takes for 50% of the initial conjugate to degrade. For a first-order reaction, it can be calculated from the natural log plot of the concentration data or by using the formula:
t½ = 0.693 / k
where k is the first-order rate constant.[13][14] The rate constant k is the negative of the slope of the line when plotting ln([Conjugate]) versus time.
Table 1: Representative Data Analysis Summary
| Condition | Half-Life (t½) in hours | Interpretation |
| pH 4.5 Buffer | 8 | Rapid degradation in lysosomal pH, indicating efficient payload release. |
| pH 5.5 Buffer | 25 | Moderate degradation in endosomal pH. |
| pH 7.4 Buffer | >200 | High stability at physiological pH, suggesting minimal premature release. |
| Human Plasma | >150 | High stability in circulation, indicating low susceptibility to plasma enzymes. |
Conclusion: A Pathway to Optimized Drug Delivery
The in vitro degradation assays detailed in this guide are essential tools in the development of therapeutics employing carbamate linkers. By systematically evaluating the stability of these linkers under various physiologically relevant conditions, researchers can gain critical insights into their cleavage mechanisms and release kinetics. This empirical data is invaluable for selecting and optimizing linker designs to achieve the desired balance of stability in circulation and efficient payload release at the target site. A thorough understanding of a linker's degradation profile is a non-negotiable prerequisite for advancing a promising drug conjugate towards clinical development.
References
-
SigutLabs. (2025, May 15). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. Retrieved from [Link]
-
Edupuganti, V. V. S. R., Tyndall, J. D. A., & Gamble, A. B. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Current Medicinal Chemistry, 28(1), 1-25. Retrieved from [Link]
-
Kearns, K. M., et al. (2012). LC-MS/MS Method for the determination of carbamathione in human plasma. Journal of Chromatography B, 903, 137-142. Retrieved from [Link]
-
Am Ende, C. W., et al. (2014). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. ACS Medicinal Chemistry Letters, 5(10), 1133-1138. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidance to Calculate Representative Half-life Values and Characterizing Pesticide Degradation. Retrieved from [Link]
-
Reddy, G. S., et al. (2013). LC-MS/MS method for the quantification of carbinoxamine in human plasma. Journal of Pharmaceutical Analysis, 3(5), 339-345. Retrieved from [Link]
-
Wakankar, A. A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. Retrieved from [Link]
-
Roy, A. L., et al. (2019). Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application. Journal of Polymers and the Environment, 27(8), 1657-1673. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, June 4). Half-Lives and Radioactive Decay Kinetics. Retrieved from [Link]
-
Chen, Y., et al. (2013). A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates. Journal of Chromatography A, 1311, 48-55. Retrieved from [Link]
-
Edupuganti, V. V. S. R., Tyndall, J. D. A., & Gamble, A. B. (2020). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. OUR Archive. Retrieved from [Link]
-
Li, Y., et al. (2023). Stimuli-responsive nanocarrier delivery systems for Pt-based antitumor complexes: a review. Journal of Materials Chemistry B, 11(26), 5896-5913. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry, 44(33), 14207-14214. Retrieved from [Link]
-
Carberry, B. J., et al. (2022). Kinetic Analysis of Degradation in Thioester Cross-linked Hydrogels as a Function of Thiol Concentration, p K a , and Presentation. Biomacromolecules, 23(4), 1769-1778. Retrieved from [Link]
-
P. M. S. D. Cal, et al. (2019). The Chemistry Behind ADCs. Pharmaceuticals, 12(4), 150. Retrieved from [Link]
-
Zhang, J., et al. (2021). Stimuli-responsive nanocarriers for drug delivery, tumor imaging, therapy and theranostics. Theranostics, 11(1), 305-329. Retrieved from [Link]
-
SGS. (n.d.). Antibody drug-conjugates (ADCs): Analytical considerations for QC release, stability testing, characterization and comparability. Retrieved from [Link]
-
Le Grice, I. D., et al. (2021). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition, 60(22), 12344-12349. Retrieved from [Link]
-
Dahlin, J. L., et al. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual. Retrieved from [Link]
-
Gola, K., et al. (2020). Cleavable azobenzene linkers for the design of stimuli-responsive materials. Chemical Communications, 56(82), 12313-12327. Retrieved from [Link]
-
Yu, K., et al. (2003). A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas. Analytical Chemistry, 75(16), 4103-4112. Retrieved from [Link]
-
Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Retrieved from [Link]
- De Groot, F. M. H., et al. (2005). Self-immolative linkers and drug conjugates. Google Patents.
-
IPHASE Biosciences. (2025, March 21). ADC Drugs: Concepts of Linker Cleavage and Payload Release. Retrieved from [Link]
-
Wang, Y., et al. (2021). Recent Progress and Advances in Stimuli-Responsive Polymers for Cancer Therapy. Frontiers in Bioengineering and Biotechnology, 9, 651939. Retrieved from [Link]
-
Zmolek, W., et al. (2016). A simple LC/MRM-MS-based method to quantify free linker-payload in antibody-drug conjugate preparations. Journal of Chromatography B, 1032, 144-148. Retrieved from [Link]
-
Chem Engg & Aspen Channel. (2024, April 27). Chemical Reaction Engineering - Method of Half Life - Collection & Analysis of Rate Data #cre. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. Recent Progress and Advances in Stimuli-Responsive Polymers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS Method for the determination of carbamathione in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for PROTACs Utilizing Oxolane-Based Linkers
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's endogenous ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two moieties.[1] The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is paramount for efficient ubiquitination and subsequent degradation of the target protein.[2] While significant focus has been placed on the design of potent "warheads" (POI ligands) and "anchors" (E3 ligase ligands), the linker is increasingly recognized as a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[2]
The linker is not a mere passive spacer; it actively participates in orienting the POI and the E3 ligase to facilitate optimal ubiquitination.[2] Its length, composition, and rigidity can dramatically impact the stability of the ternary complex.[3] Commonly employed linkers include flexible polyethylene glycol (PEG) and alkyl chains.[1][4] However, there is a growing interest in exploring more rigid and conformationally constrained linkers to enhance potency and selectivity.[1] Saturated heterocyclic scaffolds, such as the oxolane (tetrahydrofuran) ring, represent a promising class of linkers that can impart a degree of rigidity and influence the physicochemical properties of the PROTAC molecule.[1]
This guide provides an in-depth exploration of PROTACs that incorporate oxolane-based linkers, offering detailed case studies, experimental protocols, and insights into the rationale behind their design and evaluation.
The Rationale for Oxolane-Based Linkers in PROTAC Design
The incorporation of an oxolane ring into a PROTAC linker offers several potential advantages:
-
Conformational Rigidity: Unlike flexible alkyl or PEG chains, the cyclic nature of the oxolane moiety introduces a degree of conformational constraint. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty upon binding to the POI and E3 ligase and thereby stabilizing the ternary complex.
-
Improved Physicochemical Properties: The ether oxygen in the oxolane ring can act as a hydrogen bond acceptor, potentially improving the solubility and other physicochemical properties of the often large and hydrophobic PROTAC molecule.
-
Vectorial Control: The defined stereochemistry and substitution patterns on the oxolane ring can provide precise control over the exit vectors of the linker, influencing the relative orientation of the POI and E3 ligase within the ternary complex.
-
Metabolic Stability: The oxolane ring is a common motif in medicinal chemistry and can exhibit favorable metabolic stability compared to more linear and flexible linkers.
Case Studies of PROTACs with Oxolane-Based Linkers
While the exploration of oxolane-based linkers in PROTACs is an emerging area, several studies have demonstrated their potential. The following sections will detail hypothetical, yet plausible, case studies based on established PROTAC design principles.
Case Study 1: Targeting Bruton's Tyrosine Kinase (BTK) with an Oxolane-Containing PROTAC
Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies. Several PROTACs have been developed to degrade BTK. In this case study, we examine a hypothetical BTK-targeting PROTAC, BTK-Oxo-1 , which incorporates a disubstituted oxolane linker.
Table 1: Characteristics of BTK-Oxo-1
| Parameter | Description |
| Target Protein (POI) | Bruton's Tyrosine Kinase (BTK) |
| POI Ligand (Warhead) | Ibrutinib analogue |
| E3 Ligase | Cereblon (CRBN) |
| E3 Ligase Ligand (Anchor) | Pomalidomide |
| Linker | (2R,4R)-2,4-bis(aminomethyl)tetrahydrofuran |
| DC50 | 15 nM |
| Dmax | >95% |
Rationale for Design:
The design of BTK-Oxo-1 utilizes a rigid oxolane core to control the spatial orientation of the ibrutinib analogue and pomalidomide. The stereochemistry of the oxolane linker is crucial for achieving a productive ternary complex. Molecular modeling suggests that the (R,R)-stereoisomer positions the warhead and anchor in a manner that minimizes steric clashes and promotes favorable protein-protein interactions between BTK and CRBN.
dot
Caption: Mechanism of action for BTK-Oxo-1.
Experimental Protocols
This section provides detailed protocols for the synthesis and biological evaluation of an oxolane-based PROTAC, using BTK-Oxo-1 as a representative example.
Protocol 1: Synthesis of an Oxolane-Based Linker and PROTAC
This protocol outlines a plausible synthetic route for BTK-Oxo-1 .
dot
Sources
Troubleshooting & Optimization
Technisches Support-Center: Reinigung von Benzyl-N-[(oxolan-3-yl)methyl]carbamat
Answering in German. Absolut! Hier ist ein technisches Support-Center, das auf die Reinigung von Benzyl-N-[(oxolan-3-yl)methyl]carbamat zugeschnitten ist.
Verfasst von: Ihrem Senior Application Scientist Team
Willkommen in unserem technischen Leitfaden, der speziell für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt wurde. Dieses Dokument dient als Ressource zur Fehlerbehebung bei häufigen Problemen, die bei der Reinigung von Benzyl-N-[(oxolan-3-yl)methyl]carbamat auftreten, einem wichtigen Cbz-geschützten Zwischenprodukt in der organischen Synthese. Unser Ziel ist es, Ihnen nicht nur Protokolle, sondern auch die wissenschaftliche Begründung hinter jedem Schritt zu liefern, um die Integrität und den Erfolg Ihrer Experimente zu gewährleisten.
Abschnitt 1: Häufig gestellte Fragen (FAQs)
Diese FAQs befassen sich mit allgemeinen Fragen zur Reinigungsstrategie und den Eigenschaften des Zielmoleküls.
F1: Was sind die wahrscheinlichsten Verunreinigungen, die ich nach der Synthese von Benzyl-N-[(oxolan-3-yl)methyl]carbamat erwarten kann?
A1: Typischerweise stammen die Verunreinigungen aus nicht umgesetzten Ausgangsmaterialien und Nebenprodukten des Reagenzes. Die häufigsten sind:
-
Nicht umgesetztes (Oxolan-3-yl)methanamin: Das primäre Amin-Ausgangsmaterial. Da es basisch ist, kann es durch eine saure Wäsche entfernt werden, dies wird jedoch im Allgemeinen vermieden, um eine Hydrolyse des Carbamatprodukts zu verhindern.
-
Benzylalkohol: Eine sehr häufige Verunreinigung, die aus der Hydrolyse oder Zersetzung des Cbz-Schutzreagenzes (typischerweise Benzylchloroformat) resultiert.[1][2] Seine moderate Polarität macht seine vollständige Entfernung durch alleinige Extraktion schwierig.
-
Überschüssiges Cbz-Reagenz (z. B. Benzylchloroformat): Dieses Reagenz ist reaktiv und wird normalerweise während der wässrigen Aufarbeitung durch Hydrolyse gequencht.
-
Toluol: Entsteht als Nebenprodukt, wenn die Cbz-Gruppe unter reduktiven Bedingungen entfernt wird, sollte aber während der Synthese kein Problem darstellen.[3][4]
F2: Wie sieht eine allgemeine Reinigungsstrategie für dieses Carbamat aus?
A2: Eine robuste Reinigungsstrategie ist mehrstufig und beginnt mit einer grundlegenden Aufarbeitung, gefolgt von einer chromatographischen Reinigung.
-
Wässrige Aufarbeitung: Nach Abschluss der Reaktion wird das Gemisch mit einem mit Wasser nicht mischbaren organischen Lösungsmittel (z. B. Ethylacetat, Dichlormethan) verdünnt. Waschen Sie die organische Phase sequenziell mit einer milden Base wie einer gesättigten Natriumbicarbonatlösung (um saure Verunreinigungen zu entfernen), gefolgt von Wasser und Sole (um die Löslichkeit organischer Stoffe in der wässrigen Phase zu verringern).[1]
-
Trocknung und Konzentration: Trocknen Sie die organische Schicht über einem wasserfreien Salz (z. B. Na₂SO₄ oder MgSO₄), filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.
-
Säulenchromatographie: Dies ist der wichtigste Schritt zur Entfernung von Verunreinigungen mit ähnlicher Polarität, insbesondere Benzylalkohol.[1] Kieselgel ist die stationäre Phase der Wahl.
-
Kristallisation (optional): Wenn das durch Chromatographie gereinigte Produkt ein Feststoff ist, kann die Kristallisation aus einem geeigneten Lösungsmittelsystem (z. B. Hexan/Ethylacetat) die Reinheit weiter verbessern. Cbz-geschützte Verbindungen neigen dazu, gut zu kristallisieren.[5]
F3: Mein gereinigtes Produkt ist ein hartnäckiges Öl, kein Feststoff. Wie kann ich die Kristallisation einleiten?
A3: Das ölige Erscheinungsbild ist oft auf restliche Lösungsmittel oder Verunreinigungen zurückzuführen.
-
Entfernung von Lösungsmitteln: Stellen Sie zunächst sicher, dass alle flüchtigen Lösungsmittel unter Hochvakuum gründlich entfernt wurden, manchmal unter leichtem Erwärmen.
-
Reinheitsprüfung: Analysieren Sie eine kleine Probe mittels ¹H-NMR, um auf Verunreinigungen wie Benzylalkohol oder Lösungsmittel zu prüfen, die als Weichmacher wirken können.
-
Kristallisationsversuche: Wenn das Produkt rein ist, versuchen Sie, die Kristallisation durch Lösen des Öls in einer minimalen Menge eines guten Lösungsmittels (z. B. Ethylacetat) und anschließendes langsames Zugeben eines schlechten Lösungsmittels (z. B. Hexan oder Petrolether), bis eine Trübung auftritt, einzuleiten. Kratzen der Innenseite des Kolbens mit einem Glasstab an der Flüssigkeitsoberfläche kann die Keimbildung fördern.
-
Animpfen: Wenn Sie eine frühere Charge hatten, die fest war, kann das Hinzufügen eines winzigen Impfkristalls die Kristallisation einleiten.
F4: Welche analytischen Techniken eignen sich am besten zur Beurteilung der Reinheit meines Endprodukts?
A4: Eine Kombination von Techniken liefert das umfassendste Bild der Reinheit:
-
¹H-NMR-Spektroskopie: Unverzichtbar zur Bestätigung der Struktur und zur Identifizierung von Verunreigungen.[1] Charakteristische Signale für das Produkt, Benzylalkohol und Lösungsmittel sind leicht zu unterscheiden.
-
Dünnschichtchromatographie (DC): Ein schnelles und kostengünstiges Werkzeug zur Überprüfung der Vollständigkeit einer Reaktion und zur Beurteilung der Fraktionen während der Säulenchromatographie.[1]
-
Hochleistungsflüssigkeitschromatographie (HPLC): Bietet genaue quantitative Daten zur Reinheit.[1]
-
Massenspektrometrie (MS): Bestätigt die Molekülmasse des Produkts.
Abschnitt 2: Anleitung zur Fehlerbehebung
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Reinigungsprozesses auftreten können, und bietet detaillierte Lösungen.
Problem 1: Mein ¹H-NMR-Spektrum zeigt nach der wässrigen Aufarbeitung eine erhebliche Menge an Benzylalkohol.
-
Ursache: Benzylalkohol hat eine moderate Polarität und eine gewisse Wasserlöslichkeit, was dazu führt, dass er sich zwischen der organischen und der wässrigen Phase verteilt.[1][6] Eine einfache Wäsche reicht oft nicht aus, um ihn vollständig zu entfernen, insbesondere wenn er im Überschuss vorhanden ist.
-
Lösung:
-
Wiederholte Extraktionen: Waschen Sie die organische Schicht mehrmals mit Sole. Dies hilft, die Menge an Benzylalkohol zu reduzieren, wird ihn aber wahrscheinlich nicht vollständig beseitigen.[1]
-
Kieselgel-Flash-Chromatographie: Dies ist die zuverlässigste Methode. Benzylalkohol ist polarer als das gewünschte Carbamatprodukt. Beginnen Sie die Chromatographie mit einem niedrig-polaren Eluenten (z. B. 10-15 % Ethylacetat in Hexan). Das Produkt sollte eluieren, bevor der Benzylalkohol von der Säule kommt. Überwachen Sie die Fraktionen sorgfältig mittels DC.
-
Vakuum: Nach der Chromatographie stellen Sie sicher, dass Sie das Produkt unter Hochvakuum trocknen, um alle Spuren von Benzylalkohol zu entfernen.
-
Problem 2: Die DC-Analyse meiner Rohmischung zeigt einen Fleck am Ausgangspunkt und einen Produktfleck.
-
Ursache: Der Fleck am Ausgangspunkt ist höchstwahrscheinlich das nicht umgesetzte (Oxolan-3-yl)methanamin. Amine sind sehr polar und haften stark an Kieselgel, was zu einem Rf-Wert von nahezu Null führt. Dies deutet auf eine unvollständige Reaktion hin.
-
Lösung:
-
Optimierung der Reaktion: Bevor Sie mit der Reinigung fortfahren, sollten Sie eine Optimierung der Reaktion in Betracht ziehen (z. B. Verlängerung der Reaktionszeit, Erhöhung der Temperatur, falls zulässig, oder Zugabe von mehr Cbz-Reagenz).
-
Aufarbeitungsmodifikation: Während der wässrigen Aufarbeitung kann eine sanfte Wäsche mit einer verdünnten Säure (z. B. 1 M HCl) das basische Amin protonieren und es in die wässrige Schicht ziehen. Vorsicht: Eine längere Exposition gegenüber Säure kann zur Spaltung der Cbz-Gruppe führen.[4] Dieser Schritt sollte schnell und bei niedriger Temperatur durchgeführt werden.
-
Chromatographische Entfernung: Wenn Sie eine saure Wäsche vermeiden möchten, kann Kieselgelchromatographie das Amin effektiv entfernen, da es am Säulenkopf haften bleibt, während das Produkt eluiert.
-
Problem 3: Nach der Chromatographie ist meine Ausbeute sehr gering.
-
Ursache: Produktverlust kann in mehreren Phasen auftreten: unvollständige Extraktion, Co-Elution mit Verunreinigungen oder Verwendung eines zu polaren Eluenten, was zu einer breiten Elution führt.
-
Lösung:
-
Extraktionstechnik: Stellen Sie sicher, dass Sie die wässrige Schicht mehrmals mit dem organischen Lösungsmittel rückextrahieren, um das gesamte Produkt zurückzugewinnen.
-
Chromatographie-Technik:
-
Trockenbeladung: Adsorbieren Sie Ihre Rohmischung auf einer kleinen Menge Kieselgel und laden Sie sie trocken auf die Säule. Dies führt oft zu einer besseren Trennung und schärferen Banden als die Nassbeladung.
-
Gradientenelution: Beginnen Sie mit einem niedrig-polaren Lösungsmittelsystem und erhöhen Sie allmählich die Polarität. Dies stellt sicher, dass weniger polare Verunreinigungen zuerst eluieren und Ihr Produkt in einem konzentrierten Band eluiert wird.
-
Sammeln von Fraktionen: Sammeln Sie viele kleine Fraktionen und analysieren Sie sie sorgfältig mittels DC, bevor Sie sie kombinieren. Manchmal befindet sich das Produkt in den "Zwischenfraktionen", die schwache Flecken aufweisen.
-
-
Abschnitt 3: Visualisierte Arbeitsabläufe und Protokolle
Allgemeiner Reinigungs-Entscheidungsbaum
Dieser Arbeitsablauf beschreibt den Entscheidungsprozess von der rohen Reaktionsmischung bis zum reinen Produkt.
Abbildung 1: Entscheidungsbaum für die Reinigung.
Protokoll 1: Standard-Kieselgel-Flash-Chromatographie
Dieses Protokoll beschreibt ein allgemeines Verfahren zur Reinigung von Benzyl-N-[(oxolan-3-yl)methyl]carbamat im Labormaßstab.
Materialien:
-
Rohes Carbamat (konzentriertes Öl oder Feststoff)
-
Kieselgel (Standard, 230-400 mesh)
-
Lösungsmittel in HPLC-Qualität: Hexan und Ethylacetat
-
Glas-Chromatographiesäule
-
Druckluft oder Stickstoffquelle
-
Reagenzgläser oder Fraktionssammler
-
DC-Platten (Kieselgel 60 F254) und Entwicklungskammer
-
UV-Lampe (254 nm)
Verfahren:
-
Vorbereitung der Säule:
-
Packen Sie die Glassäule mit Kieselgel als Aufschlämmung in einem niedrig-polaren Lösungsmittel (z. B. 5 % Ethylacetat in Hexan).
-
Stellen Sie sicher, dass das Kieselgelbett eben und frei von Rissen oder Luftblasen ist.
-
-
Beladung der Probe:
-
Lösen Sie die rohe Probe in einer minimalen Menge Dichlormethan oder dem Eluenten.
-
Alternativ für die Trockenbeladung: Lösen Sie die Probe, fügen Sie eine kleine Menge Kieselgel hinzu und verdampfen Sie das Lösungsmittel, um ein frei fließendes Pulver zu erhalten. Geben Sie dieses Pulver vorsichtig auf das Kieselgelbett.
-
-
Elution:
-
Beginnen Sie die Elution mit einem niedrig-polaren Eluenten (z. B. 10 % Ethylacetat/Hexan).
-
Üben Sie leichten Überdruck aus, um eine konstante Flussrate aufrechtzuerhalten.
-
Erhöhen Sie schrittweise die Polarität des Eluenten (Gradientenelution). Ein typischer Gradient könnte von 10 % auf 30 % Ethylacetat in Hexan ansteigen. Die genauen Bedingungen sollten durch DC-Analyse der Rohmischung bestimmt werden.
-
-
Sammlung und Analyse:
-
Sammeln Sie Fraktionen in Reagenzgläsern.
-
Analysieren Sie die Fraktionen mittels DC. Spotten Sie die Fraktionen neben einer Referenzprobe des Rohmaterials.
-
Visualisieren Sie die DC-Platten unter einer UV-Lampe. Das Cbz-geschützte Produkt sollte UV-aktiv sein.
-
-
Kombination und Konzentration:
-
Kombinieren Sie die reinen Fraktionen, die nur den Produktfleck enthalten.
-
Entfernen Sie das Lösungsmittel mit einem Rotationsverdampfer.
-
Trocknen Sie das gereinigte Produkt unter Hochvakuum, um alle restlichen Lösungsmittel zu entfernen.
-
Abschnitt 4: Dateninterpretation und Referenzwerte
Die korrekte Interpretation analytischer Daten ist entscheidend für die Beurteilung des Reinigungserfolgs.
Tabelle 1: Typische DC-Eigenschaften (Kieselgel)
| Verbindung | Typische Rf (20% EtOAc/Hexan) | UV-Aktivität (254 nm) | Visualisierung mit KMnO₄-Färbung |
| Benzyl-N-[(oxolan-3-yl)methyl]carbamat | ~0.35 - 0.45 | Ja | Ja (wird gelb/braun) |
| Benzylalkohol | ~0.20 - 0.30 | Ja | Ja (wird gelb/braun) |
| (Oxolan-3-yl)methanamin | ~0.0 - 0.10 | Nein | Ja (wird gelb) |
Hinweis: Rf-Werte sind Näherungswerte und können je nach genauen Bedingungen (Temperatur, Sättigung der Kammer, Qualität des Kieselgels) variieren.
Interpretation des ¹H-NMR-Spektrums
Ein sauberes ¹H-NMR-Spektrum ist der beste Beweis für die Reinheit. Achten Sie auf diese charakteristischen Signale in CDCl₃:
-
Produkt:
-
~7.30-7.40 ppm (Multiplett, 5H): Protonen des Phenylrings der Benzylgruppe.
-
~5.10 ppm (Singulett, 2H): Methylenprotonen (CH₂) der Benzylgruppe (-O-CH₂-Ph).
-
~4.90-5.20 ppm (breites Singulett, 1H): Das N-H-Proton des Carbamats. Die chemische Verschiebung kann variieren.
-
~3.60-3.90 ppm (Multiplett, 4H): Die -O-CH₂-Protonen des Tetrahydrofuranrings.
-
~3.10-3.30 ppm (Multiplett, 2H): Die CH₂-N-Protonen.
-
~2.50-2.70 ppm (Multiplett, 1H): Das CH-Proton des Tetrahydrofuranrings.
-
~1.60-2.10 ppm (Multiplett, 2H): Die restlichen CH₂-Protonen des Tetrahydrofuranrings.
-
-
Häufige Verunreinigungen:
-
Benzylalkohol: Zeigt ein Singulett bei ~4.6 ppm (CH₂) und Phenylprotonen bei ~7.3 ppm. Das Hydroxyl-Proton (-OH) kann als breites Singulett an verschiedenen Stellen erscheinen.
-
Ethylacetat: Zeigt ein Quartett bei ~4.1 ppm und ein Triplett bei ~1.2 ppm.
-
Hexan/Alkane: Zeigen Signale im Bereich von 0.8-1.5 ppm.
-
Abschnitt 5: Referenzen
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Describe a chemical procedure to separate a mixture of benzyl alcohol and.. [askfilo.com]
- 3. jk-sci.com [jk-sci.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. Sciencemadness Discussion Board - Remove Benzylalcohol from Benzylchloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Methyl carbamate purification by extraction and recrystallazation-SciEngine [sciengine.com]
- 9. researchgate.net [researchgate.net]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Synthesis of Benzyl N-[(oxolan-3-yl)methyl]carbamate
Introduction
Welcome to the technical support guide for the synthesis of Benzyl N-[(oxolan-3-yl)methyl]carbamate. This molecule is a key intermediate in medicinal chemistry and drug development, often utilized in the construction of more complex bioactive compounds. The most common synthetic route involves the N-protection of (tetrahydrofuran-3-yl)methanamine with benzyl chloroformate (Cbz-Cl), a classic benzyloxycarbonyl (Cbz) protection reaction.[1][2] While seemingly straightforward, this synthesis is prone to the formation of specific byproducts that can complicate purification and reduce yields.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and an optimized protocol to help you navigate the common challenges encountered during this synthesis. Our goal is to explain the causality behind these issues and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this synthesis?
The synthesis is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of (tetrahydrofuran-3-yl)methanamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. Chloride is expelled as a leaving group, and a base is used to neutralize the resulting hydrochloric acid (HCl), driving the reaction to completion. This is a typical Schotten-Baumann reaction condition.[2][3]
Q2: Why is the benzyloxycarbonyl (Cbz) group used for protection?
The Cbz group is a robust protecting group for amines. It effectively "masks" the nucleophilicity and basicity of the amine, preventing it from participating in unwanted side reactions during subsequent synthetic steps.[1][3] A key advantage is its stability in many reaction conditions and its susceptibility to selective removal, most commonly via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst), which cleaves the benzyl C-O bond to release the free amine and toluene.[4]
Q3: What are the standard reaction conditions?
Typically, the reaction is performed by slowly adding benzyl chloroformate to a solution of (tetrahydrofuran-3-yl)methanamine in a biphasic solvent system, such as dichloromethane/water or THF/water. A weak inorganic base like sodium bicarbonate or sodium carbonate is used to scavenge the HCl byproduct.[3][5] Maintaining a low temperature, usually 0 °C, is critical to control the reaction's exothermicity and minimize side reactions.
Troubleshooting Guide: Common Byproducts & Issues
This section addresses specific experimental challenges in a question-and-answer format.
Problem: My TLC/LC-MS shows a major, less polar byproduct with a higher molecular weight than my product.
Q: What is this byproduct and why did it form?
This impurity is very likely Dibenzyl Carbonate ((PhCH₂O)₂C=O) .
-
Causality & Mechanism: Dibenzyl carbonate formation is a well-known issue associated with benzyl chloroformate chemistry.[1] It arises from two primary pathways:
-
Contamination in the Reagent: Commercial or lab-prepared benzyl chloroformate can contain unreacted benzyl alcohol as an impurity from its synthesis (reaction of benzyl alcohol with phosgene).[6] During your reaction, the base can deprotonate this residual benzyl alcohol, which then acts as a nucleophile and attacks another molecule of benzyl chloroformate, producing dibenzyl carbonate.
-
Reaction with Product Precursor: If the reaction of benzyl alcohol with phosgene is not performed with excess phosgene, dibenzyl carbonate can be formed as a byproduct and contaminate the starting benzyl chloroformate.[1][7]
-
-
Preventative Measures & Solutions:
-
Reagent Quality: Use high-purity benzyl chloroformate. If the purity is suspect, consider a quick purification by distillation under reduced pressure, though caution is advised due to its instability. Alternatively, purchase from a reputable supplier and use a fresh bottle.
-
Reaction Stoichiometry: Ensure accurate stoichiometry. Using a slight excess of the amine can help ensure the benzyl chloroformate is consumed by the desired reaction pathway.
-
Problem: I have a significant amount of benzyl alcohol in my crude product.
The presence of Benzyl Alcohol (BnOH) is typically due to the degradation of benzyl chloroformate.
-
Causality & Mechanism: Benzyl chloroformate is highly sensitive to moisture.[1] Any water present in the reaction (e.g., wet solvents, glassware, or the aqueous base) can hydrolyze the Cbz-Cl back to benzyl alcohol and HCl, with the subsequent release of CO₂. This process consumes your reagent and introduces a significant impurity that can be difficult to remove from the product due to similar polarities.
-
Preventative Measures & Solutions:
-
Anhydrous Conditions: While the Schotten-Baumann reaction often uses water, it's crucial to use anhydrous organic solvents (like DCM or THF) for the main reaction phase. Ensure your amine starting material is dry.
-
Controlled Temperature: Perform the addition of Cbz-Cl at 0 °C or below. Hydrolysis is temperature-dependent, and keeping the reaction cold minimizes this side reaction.
-
Efficient Stirring: In a biphasic system, vigorous stirring is essential to ensure the amine reacts faster with the Cbz-Cl than water does.
-
Problem: My reaction is sluggish, and a significant amount of the starting amine remains even after extended reaction times.
Q: Why isn't my reaction going to completion?
This issue usually points to problems with reagent activity or reaction conditions.
-
Causality & Mechanism:
-
Reagent Degradation: The most common cause is degraded benzyl chloroformate. As discussed, it readily hydrolyzes. If an old bottle has been opened multiple times, it has likely been compromised by atmospheric moisture.
-
Insufficient Base: The reaction produces one equivalent of HCl. If the base is insufficient in quantity or too weak to effectively neutralize the acid, the reaction mixture will become acidic. This protonates the starting amine, converting it into its non-nucleophilic ammonium salt, which halts the reaction.
-
Poor Mixing: In a biphasic reaction, inefficient stirring prevents the reactants in the organic phase from interacting effectively with the base in the aqueous phase.
-
-
Preventative Measures & Solutions:
-
Use Fresh Reagents: Always use a fresh bottle or a freshly opened bottle of benzyl chloroformate for best results.
-
Base Stoichiometry: Use at least 1.5-2.0 equivalents of a suitable base (e.g., NaHCO₃, Na₂CO₃) to maintain a basic pH throughout the reaction.
-
Monitor pH: You can periodically check the pH of the aqueous layer with pH paper to ensure it remains basic (pH > 8).
-
Mechanical Stirring: For larger scale reactions, switch from a magnetic stir bar to an overhead mechanical stirrer to ensure efficient mixing of the two phases.
-
Visualizing the Reaction and Side Reactions
The following diagram illustrates the desired synthetic pathway and the key side reactions that lead to common byproducts.
Caption: Reaction scheme for Cbz-protection and common byproduct pathways.
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by controlling the factors that lead to byproduct formation.
Reagents & Materials:
-
(Tetrahydrofuran-3-yl)methanamine (1.0 eq)
-
Benzyl chloroformate (1.05 - 1.1 eq, high purity)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice-water bath
-
Separatory funnel
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (tetrahydrofuran-3-yl)methanamine (1.0 eq) and sodium bicarbonate (2.0 eq) in a 1:1 mixture of DCM and water.
-
Cooling: Place the flask in an ice-water bath and stir vigorously for 15-20 minutes until the internal temperature is stable at 0-5 °C.
-
Reagent Addition: In a separate, dry flask, dissolve benzyl chloroformate (1.05 eq) in a small amount of DCM. Add this solution dropwise to the rapidly stirring amine mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir vigorously at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.
-
Extraction: Extract the aqueous layer one more time with a fresh portion of DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove any unreacted amine), water, and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, which should be relatively clean if the protocol is followed, can be purified further by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Summary Table
The following table provides typical parameters and expected outcomes for this synthesis.
| Parameter | Recommended Value | Rationale |
| Amine:Cbz-Cl Ratio | 1 : 1.05 | A slight excess of Cbz-Cl ensures full conversion of the amine. |
| Base (NaHCO₃) Equiv. | 2.0 | Ensures the reaction medium remains basic, preventing amine protonation. |
| Temperature | 0 °C (addition), RT (reaction) | Minimizes hydrolysis of Cbz-Cl and other side reactions. |
| Reaction Time | 3 - 5 hours | Typically sufficient for complete conversion at room temperature. |
| Expected Yield | 85 - 95% | Varies based on scale and purification efficiency. |
| Typical Purity (Post-Chroma) | >98% | Achievable with careful execution of the protocol. |
References
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved January 19, 2026, from [Link]
-
Wenxuecity. (n.d.). Benzyl chloroformate. Retrieved January 19, 2026, from [Link]
-
ChemicalBook. (n.d.). (Tetrahydrofuran-3-yl)methanamine. Retrieved January 19, 2026, from [Link]
-
Mizuno, T., et al. (2003). Non-phosgene Synthesis of Benzyl Chloroformate (CbzCl). ResearchGate. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Method for the production of dibenzyl carbonates.
-
ResearchGate. (n.d.). Photochemical Protection of Amines with Cbz and Fmoc Groups. Retrieved January 19, 2026, from [Link]
-
Organic Syntheses. (n.d.). CARBOBENZOXY CHLORIDE AND DERIVATIVES. Retrieved January 19, 2026, from [Link]
-
Quick Company. (n.d.). Improved Process For The Preparation Of Chloroformates Using A Continuous Thin Film Reactor (Ctfr). Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 19, 2026, from [Link]
-
Snowhite Chemical Co.,LTD. (n.d.). Benzyl alcohol preparation method. Retrieved January 19, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of benzyl alcohol. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of benzyl carbazate.
-
AA Blocks. (n.d.). benzyl N-{3-[(3-bromophenyl)methyl]oxolan-3-yl}carbamate. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Are there any suggestions for removing a CBz group from an amine in the presence of a thioether and an ester?. Retrieved January 19, 2026, from [Link]
-
RSC Publishing. (n.d.). Synthesis of dibenzyl carbonate: towards a sustainable catalytic approach. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). A process for the preparation of dialkyl carbonate.
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved January 19, 2026, from [Link]
-
Frontiers. (2019). Dialkyl Carbonates in the Green Synthesis of Heterocycles. Retrieved January 19, 2026, from [Link]
-
Pen-Active. (n.d.). The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved January 19, 2026, from [Link]
-
AA Blocks. (n.d.). benzyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Retrieved January 19, 2026, from [Link]
Sources
- 1. Benzyl chloroformate | www.wenxuecity.com [wenxuecity.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Page loading... [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Improved Process For The Preparation Of Chloroformates Using A [quickcompany.in]
Benzyl N-[(oxolan-3-yl)methyl]carbamate stability and storage conditions
Here is the technical support center for Benzyl N-[(oxolan-3-yl)methyl]carbamate.
This guide provides in-depth technical information, frequently asked questions (FAQs), and troubleshooting protocols for this compound (CAS No. 1375745-81-5). It is intended for researchers, chemists, and drug development professionals to ensure the stability and successful application of this reagent in their experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and stability of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
For maximum shelf life and to prevent degradation, the compound should be stored at 2–8 °C in a tightly sealed container.[1][2] It is supplied as a light yellow liquid.[1] To mitigate potential hydrolysis from atmospheric moisture or oxidation, we recommend flushing the container with an inert gas like argon or nitrogen before sealing. Storing in a dry, well-ventilated area is crucial.[3][4]
Q2: To what chemical environments is the benzyl carbamate (Cbz) group sensitive?
The benzyl carbamate (Cbz) group is a widely used amine protecting group, and its stability is well-characterized.[5] Understanding its lability is key to preventing accidental deprotection. The primary conditions that will cleave the Cbz group are:
-
Catalytic Hydrogenation: The Cbz group is readily cleaved by hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C).[6][7] This is the most common and mildest deprotection method, but it means the compound is incompatible with these reductive conditions.
-
Strong Acids: The compound is sensitive to strong acidic conditions. Both Brønsted acids (e.g., HBr, trifluoroacetic acid) and Lewis acids (e.g., AlCl₃, Et₂AlCl) can facilitate the removal of the Cbz group.[5][6][8]
-
Strong Bases: While generally more stable to bases than acids, the Cbz group can be cleaved under harsh basic hydrolysis conditions.[5]
-
Certain Nucleophiles: Specific protocols using nucleophiles like 2-mercaptoethanol in the presence of a base have been developed for Cbz deprotection and may be incompatible with your desired reaction.[8][9]
Q3: What are the primary signs of compound degradation?
Degradation typically involves the cleavage of the benzyl carbamate group, yielding (tetrahydrofuran-3-yl)methanamine and byproducts derived from the benzyl chloroformate moiety, such as toluene and carbon dioxide.[6] Visually, this may not be apparent. The most reliable methods for assessing purity and detecting degradation are:
-
Thin-Layer Chromatography (TLC): Compare the stored material against a fresh sample or a previously established standard. The appearance of a new, more polar spot (corresponding to the free amine) is a strong indicator of deprotection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for identifying degradation. Look for the disappearance of the characteristic benzyl (C₆H₅CH₂-) protons and the emergence of signals corresponding to the unprotected amine.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can confirm the presence of the parent compound (MW: 235.28 g/mol ) and detect the formation of the lower molecular weight amine byproduct (MW: 101.15 g/mol ).[1][11]
Q4: What personal protective equipment (PPE) is required when handling this compound?
Standard laboratory PPE should be worn. This includes chemical safety goggles, a lab coat, and chemical-resistant gloves. The compound is listed as causing potential skin, eye, and respiratory irritation.[1] Therefore, all handling should be performed in a well-ventilated area or a chemical fume hood. An eyewash station and safety shower should be readily accessible.
Part 2: Stability and Incompatibility Data Summary
The following table summarizes the key conditions affecting the stability of this compound.
| Parameter | Recommended Condition | Conditions to Avoid (Risk of Degradation) | Rationale |
| Temperature | 2–8 °C[1][2] | Extreme heat, freezing[12] | Prevents acceleration of degradation pathways. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Air, High Humidity | The carbamate linkage can be susceptible to hydrolysis.[13] |
| pH | Neutral (approx. 6-8) | Strong Acids (pH < 4), Strong Bases (pH > 10) | The Cbz group is labile to both acidic and basic cleavage.[5][6][8] |
| Reagents | Most neutral organic reagents | Catalytic metals (Pd, Pt) + H₂ source, Lewis acids, strong reducing agents, certain nucleophiles[6][7][9] | These reagents are explicitly used for Cbz group deprotection. |
| Light | Store in an opaque container | Prolonged exposure to direct sunlight/UV | While not explicitly documented for this molecule, protection from light is a general best practice for complex organic molecules. |
Part 3: Troubleshooting Guide for Experimental Workflows
A common issue encountered by researchers is the unintended loss of the Cbz protecting group during a multi-step synthesis. This guide provides a logical workflow to diagnose the root cause of this instability.
Scenario: Analysis of my reaction mixture shows a significant amount of the deprotected amine, (tetrahydrofuran-3-yl)methanamine, which was not intended.
Troubleshooting Workflow
The diagram below outlines a systematic approach to identifying the source of unintended deprotection.
Caption: Troubleshooting workflow for unintended Cbz deprotection.
Detailed Step-by-Step Methodologies
Step 1: Review Reaction Conditions & Reagents
-
Causality: The most common cause of accidental deprotection is the presence of incompatible reagents in the reaction vessel.
-
Protocol:
-
Reagent Analysis: Scrutinize every reagent added to your reaction. Are any of them strongly acidic or basic? Even catalytic amounts of a strong acid like trifluoroacetic acid (TFA) or a Lewis acid can cause significant deprotection.[7]
-
Reductive Environment Check: Have you used any hydrogenation catalysts (e.g., Pd, Pt, Raney Ni) in a previous step? Inadequate removal can lead to residual catalytic activity that cleaves the Cbz group if a hydrogen source (even ambient) is present.[6]
-
Temperature Log Review: While thermally stable under many conditions, prolonged heating at high temperatures, especially in the presence of trace impurities, can promote degradation.
-
Step 2: Analyze Solvents & Starting Materials
-
Causality: Impurities in solvents or the starting material itself can introduce reaction-killing contaminants.
-
Protocol:
-
Solvent Purity Test: Certain grades of solvents like chloroform can become acidic over time due to phosgene formation. Test the pH of your solvent by shaking it with a small amount of neutral deionized water and measuring the pH of the aqueous layer. Use fresh, anhydrous, or inhibitor-free solvents where appropriate.
-
Starting Material Verification: Before starting your reaction, confirm the purity of your this compound stock via TLC or ¹H NMR. If the material has been stored improperly, it may already contain the deprotected amine, which will carry through your reaction.
-
Step 3: Evaluate Work-up & Purification Procedures
-
Causality: The compound can be sensitive to the conditions used to isolate and purify the product.
-
Protocol:
-
Aqueous Work-up pH Control: During aqueous extractions, ensure the pH of your washes remains near neutral. Washing with strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH) to remove impurities will also cleave the Cbz group on your desired product. Use milder alternatives like saturated sodium bicarbonate or dilute ammonium chloride solutions if pH adjustment is necessary.
-
Chromatography Conditions: Standard silica gel can be slightly acidic and may cause degradation of sensitive compounds during column chromatography. If you suspect this is an issue, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent system (e.g., 0.1-1% v/v) or use an alternative stationary phase like alumina. Avoid excessive heating during solvent removal post-purification.
-
By systematically working through these checkpoints, you can effectively diagnose and remedy the cause of unwanted Cbz group cleavage, ensuring the integrity of your synthetic pathway.
References
- ChemicalBook. (Tetrahydrofuran-3-yl)methanamine synthesis.
- ChemicalBook. (Tetrahydrofuran-3-yl)methanamine | 165253-31-6.
- Tsujimoto, T., Ishihara, J., Horie, M., & Murai, A. (2002).
- Material Safety Data Sheet. (2009).
- Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740.
- ChemicalBook. benzyl N-[(oxolan-3-yl)
- Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Agilent Technologies. (2024).
- Master Organic Chemistry. (2018).
- Echemi. Benzyl (2-oxoazepan-3-yl)
- NJ.gov.
- Carl ROTH. (2023).
- BLDpharm. (S)-Benzyl (2-oxoazetidin-3-yl)
- ChemicalBook. benzyl N-[(oxolan-3-yl)
Sources
- 1. This compound | 1375745-81-5 [amp.chemicalbook.com]
- 2. 80082-81-1|(S)-Benzyl (2-oxoazetidin-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. carlroth.com [carlroth.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 10. This compound(1375745-81-5) 1H NMR spectrum [chemicalbook.com]
- 11. Tetrahydrofuran-3-yl)methanamine synthesis - chemicalbook [chemicalbook.com]
- 12. coolingtowerchemicals.com [coolingtowerchemicals.com]
- 13. nj.gov [nj.gov]
Technical Support Center: Troubleshooting Solubility Issues with Benzyl N-[(oxolan-3-yl)methyl]carbamate
Introduction
Benzyl N-[(oxolan-3-yl)methyl]carbamate is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of more complex molecules.[1][2] Its unique structure, however, presents a common yet significant experimental hurdle: poor or unpredictable solubility. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand, troubleshoot, and overcome solubility challenges associated with this compound. Drawing from established principles of physical chemistry and pharmaceutical formulation, we offer field-proven insights and step-by-step protocols to ensure reliable and reproducible experimental outcomes.
Section 1: Compound Properties & Theoretical Solubility Analysis
This compound (CAS 1375745-81-5) possesses an amphiphilic character, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions.[3] This duality is the primary driver of its complex solubility behavior.
-
Hydrophobic Region: The benzyl group (C₆H₅CH₂-) is aromatic and non-polar, significantly limiting solubility in aqueous media.
-
Hydrophilic Regions: The oxolane (tetrahydrofuran) ring contains a polar ether linkage, while the carbamate group (-NHCOO-) offers hydrogen bond donor (N-H) and acceptor (C=O) sites.[4] These features promote interaction with polar solvents.
This molecular structure suggests that the compound will exhibit limited solubility in highly polar solvents like water and also in very non-polar solvents like hexanes. Its optimal solubility is typically found in polar aprotic solvents that can effectively solvate both ends of the molecule, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1375745-81-5 | [1][5] |
| Molecular Formula | C₁₃H₁₇NO₃ | [6] |
| Molecular Weight | 235.28 g/mol | [6] |
| Appearance | Light yellow liquid | [6] |
| Predicted pKa | 12.40 ± 0.46 (weakly acidic N-H) | [6] |
| Predicted Boiling Point | 393.2 ± 25.0 °C | [6] |
| Predicted Density | 1.137 ± 0.06 g/cm³ |[6] |
Caption: Key functional groups influencing solubility.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a high-concentration stock solution?
For preparing stock solutions (e.g., 10-50 mM), a polar aprotic solvent is highly recommended. Dimethyl sulfoxide (DMSO) is the most common and effective choice. Other suitable options include N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF). We advise against using alcohols like ethanol or methanol for high-concentration stocks, as the compound's solubility may be lower, and the risk of precipitation upon dilution into aqueous media is higher. Always use anhydrous-grade solvents to prevent hydrolysis of the carbamate over long-term storage.[7]
Q2: My compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. Why did this happen and how can I fix it?
This is the most common solubility issue encountered and is a classic example of a compound "crashing out" of solution.[8]
-
Causality: Your compound is highly soluble in 100% DMSO but poorly soluble in your final aqueous buffer. When you dilute the stock, the concentration of the organic co-solvent (DMSO) drops dramatically, reducing the solvent's overall solvating power for the compound. Once the concentration of the compound exceeds its solubility limit in the final buffer/DMSO mixture, it precipitates.[8]
-
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay.
-
Increase Co-solvent Percentage: Determine the maximum percentage of DMSO your experimental system (e.g., cell line) can tolerate. Many cell-based assays can tolerate 0.5% or even 1% DMSO. Increasing the final DMSO concentration raises the solubility limit.
-
Use Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions while vortexing vigorously between each step. This helps prevent localized high concentrations that can initiate precipitation.[8]
-
Incorporate a Surfactant: For particularly challenging assays, adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 80 or Polysorbate 80 to your aqueous buffer can significantly improve apparent solubility by forming micelles that encapsulate the compound.[9]
-
Q3: Can I improve the aqueous solubility of this compound by adjusting the pH?
Based on its predicted pKa of ~12.4, the carbamate's N-H proton is only weakly acidic, and significant deprotonation to form a more soluble anion would require a very high pH (typically pH > 13), which is incompatible with most biological experiments.[6] Similarly, protonating the ether oxygen in the oxolane ring would require a very low pH. Therefore, pH adjustment within a typical physiological range (pH 4-8) is unlikely to be an effective strategy for substantially increasing the solubility of this compound. [9]
Q4: I'm observing inconsistent results in my experiments. Could this be related to solubility?
Absolutely. If the compound is not fully dissolved, the actual concentration in solution is lower than intended and can vary between experiments. Signs of solubility-related inconsistency include:
-
Poor Reproducibility: Drifting data points or high variability between replicate wells or experiments.
-
Cloudiness or Turbidity: Visual inspection of your final solutions reveals haziness or visible particles.[8]
-
Non-linear Dose-Response Curves: A dose-response curve that plateaus prematurely or shows an unexpected shape can indicate that the compound is precipitating at higher concentrations.
Q5: What are some alternative formulation strategies for in vivo or challenging in vitro studies?
For advanced applications requiring higher concentrations in aqueous systems, consider these formulation strategies, which are common in drug development:[10]
-
Co-solvent Systems: Use a mixture of water-miscible solvents. A common vehicle for animal studies is a mixture of DMSO, PEG400 (polyethylene glycol 400), and saline or water.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from water and increasing solubility.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used option.
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed to improve absorption and bioavailability.[10]
Section 3: In-Depth Troubleshooting Guides & Protocols
Guide 1: Systematic Solvent Screening Protocol
Objective: To determine the approximate solubility of this compound in various common laboratory solvents.
Materials:
-
This compound
-
Analytical balance
-
Glass vials (2 mL)
-
Vortex mixer
-
Solvents: DMSO, DMF, THF, Acetonitrile, Ethyl Acetate, Methanol, Ethanol, Water, Phosphate-Buffered Saline (PBS) pH 7.4.
Methodology:
-
Preparation: Weigh 5 mg of the compound into a clean, dry glass vial.
-
Initial Solvent Addition: Add 100 µL of the first test solvent. This represents an initial target concentration of 50 mg/mL.
-
Solubilization Attempt: Vortex the vial vigorously for 2 minutes. Visually inspect for undissolved material.
-
Incremental Addition: If the solid is not fully dissolved, add another 100 µL of the solvent (total volume 200 µL, concentration 25 mg/mL). Repeat Step 3.
-
Continue Titration: Continue adding the solvent in 100-200 µL increments, vortexing after each addition, until the compound is fully dissolved.
-
Record Data: Record the final volume of solvent required to achieve a clear solution. Calculate the estimated solubility in mg/mL.
-
Repeat: Repeat steps 1-6 for each solvent to be tested.
Table 2: Example Solvent Screening Data Log
| Solvent | Volume to Dissolve 5 mg (µL) | Estimated Solubility (mg/mL) | Observations |
|---|---|---|---|
| DMSO | 100 | ~50 | Clear, colorless solution |
| DMF | 100 | ~50 | Clear, colorless solution |
| THF | 150 | ~33 | Clear solution |
| Acetonitrile | 400 | ~12.5 | Dissolved after extended vortexing |
| Methanol | 800 | ~6.25 | Hazy at first, cleared slowly |
| PBS (pH 7.4) | >5000 | <1 | Insoluble, suspension formed |
Guide 2: Protocol for Preparing Aqueous Working Solutions from DMSO Stock
Objective: To prepare a 10 µM working solution in PBS from a 10 mM DMSO stock solution while minimizing precipitation.
Caption: Troubleshooting workflow for aqueous dilution.
Methodology:
-
Prepare Stock: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO. Ensure it is fully dissolved.
-
Intermediate Dilution: Perform an intermediate dilution. Pipette 5 µL of the 10 mM stock into 495 µL of 100% DMSO to create a 100 µM intermediate stock. Vortex well.
-
Final Dilution:
-
Aliquot the final required volume of aqueous buffer (e.g., PBS) into your destination tube or plate.
-
While the tube is on a vortex mixer at medium speed, add the required volume of the 100 µM intermediate stock directly into the buffer. For a 1 mL final volume at 10 µM, you would add 100 µL of the 100 µM stock to 900 µL of PBS. This results in a final DMSO concentration of 10%. Adjust this based on your assay's tolerance.
-
If 10% DMSO is too high, prepare a higher concentration intermediate stock and add a smaller volume. For example, a 1 mM intermediate stock would require adding 10 µL to 990 µL of buffer for a 10 µM final concentration with 1% DMSO.
-
-
Visual Inspection: Immediately inspect the final solution for any signs of cloudiness or precipitation. If the solution is clear, proceed with the experiment promptly.
References
- Carbamic acid - Solubility of Things. (n.d.). Vertex AI Search.
- This compound. (n.d.). LabSolu.
- This compound. (n.d.). Fluorochem.
- This compound(1375745-81-5). (n.d.). ChemicalBook.
- 1375745-81-5|this compound. (n.d.). BIOFOUNT.
- Pace, V., & Holzer, W. (2013). Organic Carbamates in Drug Design and Medicinal Chemistry.PMC - PubMed Central.
- Troubleshooting Dissolution Failures in Formulated Tablets. (2025, December 27). Pharma.Tips.
- Technical Support Center: Overcoming Poor Gardoside Solubility. (n.d.). BenchChem.
- Troubleshooting poor solubility of novel EGFR inhibitor compounds. (n.d.). BenchChem.
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (n.d.). Catalent.
- Key parameters for carbamate stability in dilute aqueous–organic solution. (2025, August 7). ResearchGate.
- New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. (n.d.). PMC - NIH.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 1375745-81-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound | 1375745-81-5 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
Technical Support Center: Optimizing Coupling Reactions with Benzyl N-[(oxolan-3-yl)methyl]carbamate
Welcome to the technical support center for optimizing coupling reactions involving Benzyl N-[(oxolan-3-yl)methyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in palladium-catalyzed cross-coupling reactions. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of coupling reactions where this compound is used?
A1: This carbamate is a valuable nucleophile, primarily utilized in palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination.[1][2] This reaction enables the formation of a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and the nitrogen atom of the carbamate. The resulting product is a key intermediate in the synthesis of various biologically active molecules.
Q2: What is the role of the Cbz (carboxybenzyl) protecting group in these reactions?
A2: The Cbz group serves as a robust protecting group for the amine functionality.[3][4][5] Its key advantages in the context of cross-coupling include:
-
Stability: The Cbz group is stable under a wide range of acidic, basic, and oxidative conditions, making it compatible with many coupling reaction setups.[6]
-
Orthogonality: It can be selectively removed under conditions that do not affect other common protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).[4][5] The primary method for Cbz deprotection is catalytic hydrogenation (e.g., H₂, Pd/C), which is a mild and efficient process.[3][4][7]
Q3: Can the Cbz group be cleaved under the coupling reaction conditions?
A3: While generally stable, the Cbz group can be susceptible to cleavage under certain palladium-catalyzed conditions, particularly in the presence of Pd(0) species.[4] However, in a well-optimized Buchwald-Hartwig reaction, the rate of the desired C-N bond formation is significantly faster than the undesired deprotection. Careful selection of ligands and reaction conditions is crucial to minimize this side reaction.
Q4: What are the initial recommended conditions for a Buchwald-Hartwig amination with this carbamate?
A4: A reliable starting point for optimizing the coupling of this compound with an aryl halide is to use a palladium precatalyst, a suitable phosphine ligand, a strong base, and an appropriate solvent.[8] A typical set of initial conditions is provided in the table below.
| Component | Recommendation | Molar Equivalents/Loading |
| Palladium Source | Pd₂(dba)₃ or a palladacycle precatalyst (e.g., XPhos-Pd-G2) | 1-2 mol% |
| Ligand | A bulky, electron-rich biaryl phosphine (e.g., XPhos, SPhos) | 1.2-2.4 mol% |
| Base | A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) | 1.5-2.0 equiv. |
| Solvent | Anhydrous, degassed ethereal or aromatic solvent (e.g., Dioxane, Toluene) | Sufficient to dissolve reactants |
| Temperature | 80-110 °C | - |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Problem 1: Low to No Product Formation
A lack of product formation is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.
Visualizing the Troubleshooting Workflow
Caption: A decision tree for troubleshooting low reaction yields.
Potential Causes and Solutions
-
Cause 1: Inactive Catalyst
-
Explanation: The active Pd(0) species is crucial for initiating the catalytic cycle.[1][9] If a Pd(II) source like Pd(OAc)₂ is used, its reduction to Pd(0) may be inefficient.[10] Palladium precatalysts are generally more reliable as they form the active catalyst more cleanly.[8][11]
-
Solution:
-
Use a precatalyst: Employ a modern palladacycle precatalyst (e.g., from the Buchwald or Hartwig groups) for more consistent generation of the active Pd(0) species.[12]
-
Verify storage: Ensure your palladium source has been stored under an inert atmosphere to prevent oxidation.
-
-
-
Cause 2: Poor Reagent Quality
-
Explanation: The presence of moisture or impurities in your reagents can significantly hinder the reaction. Solvents must be anhydrous, and bases should be of high purity.[12]
-
Solution:
-
Use dry solvents: Employ freshly distilled or commercially available anhydrous solvents.
-
Check base quality: Use a fresh bottle of base or purify it if necessary. Strong inorganic bases can absorb moisture and carbonate from the air.
-
-
-
Cause 3: Ineffective Ligand or Base Combination
-
Explanation: The choice of ligand and base is critical and often interdependent.[13] Bulky, electron-rich phosphine ligands are generally effective for C-N couplings as they promote both oxidative addition and reductive elimination.[12] The base must be strong enough to deprotonate the carbamate-palladium complex but not so harsh as to cause substrate decomposition.[14]
-
Solution:
-
Screen ligands: If a standard ligand like XPhos is not effective, consider other biaryl phosphine ligands such as SPhos or RuPhos.
-
Screen bases: While NaOtBu is a common choice, other bases like K₃PO₄ or LHMDS can sometimes provide better results, especially with base-sensitive functional groups.[1]
-
-
-
Cause 4: Substrate Solubility Issues
-
Explanation: Poor solubility of either the carbamate or the aryl halide in the reaction solvent can lead to a stalled reaction.[1][15]
-
Solution:
-
Change the solvent: If the reaction is sluggish in dioxane, consider switching to toluene or a more polar aprotic solvent like DMF, but be mindful that solvent choice can impact reaction selectivity.[16][17][18]
-
Increase temperature: Carefully increasing the reaction temperature can improve solubility and reaction rates.[12]
-
-
Problem 2: Formation of Significant Side Products
The appearance of unexpected peaks in your LC-MS or NMR can indicate competing reaction pathways.
Common Side Products and Their Mitigation
-
Side Product 1: Dehalogenation of the Aryl Halide
-
Explanation: This occurs when the aryl halide is reduced instead of undergoing coupling. It can be promoted by certain ligands and reaction conditions.
-
Solution:
-
Change the ligand: Some ligands are more prone to promoting β-hydride elimination, which can lead to dehalogenation. Switching to a different class of phosphine ligand may help.
-
Lower the temperature: Running the reaction at the lowest effective temperature can minimize this side reaction.
-
-
-
Side Product 2: Homocoupling of the Aryl Halide
-
Explanation: This side reaction forms a biaryl species from two molecules of the aryl halide. It is more common in Suzuki-type reactions but can occur in Buchwald-Hartwig aminations as well.
-
Solution:
-
Ensure an inert atmosphere: Oxygen can promote homocoupling. Rigorously degas your solvent and maintain a positive pressure of argon or nitrogen.
-
Use a precatalyst: Precatalysts can sometimes suppress homocoupling by providing a cleaner initiation of the catalytic cycle.
-
-
-
Side Product 3: Cbz Deprotection
-
Explanation: As mentioned in the FAQs, the Cbz group can be cleaved by Pd(0). This is more likely to occur if the desired C-N coupling is slow.
-
Solution:
-
Optimize for a faster reaction: Focus on improving the rate of the main reaction by screening ligands, bases, and temperature. A faster desired reaction will outcompete the slower deprotection pathway.
-
Use a milder base: In some cases, a very strong base can contribute to catalyst decomposition, leading to more "free" Pd(0) that can cause deprotection.
-
-
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a robust starting point for your experiments.
-
Preparation:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv.), this compound (1.1-1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vial equipped with a stir bar.
-
Add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%) and the ligand (if not using a precatalyst with an integrated ligand, 1.2-2.4 mol%).
-
-
Reaction Setup:
-
Seal the vial with a septum cap.
-
Add anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe.
-
Purge the vial with inert gas for 5-10 minutes.
-
-
Execution and Monitoring:
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing the Experimental Workflow
Caption: A stepwise workflow for a typical Buchwald-Hartwig amination experiment.
By understanding the underlying principles and systematically addressing potential issues, you can significantly improve the success rate of your coupling reactions with this compound.
References
-
Beilstein Journals. (2021, February 4). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Retrieved from [Link]
-
WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. Optimization for the NHC-Pd(II)-Im complex 1 catalyzed reaction of benzyl carbamate 2a with phenylboronic acid 3a. Retrieved from [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Retrieved from [Link]
-
Beilstein Journals. (2021, February 4). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]
-
RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Research Repository UCD. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Nature. (2020, October 20). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
MDPI. Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. Retrieved from [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Scribd. Application Note - N-CBZ Protection. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 1). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
ResearchGate. (2026, January 17). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Retrieved from [Link]
-
ACS Publications. (2020, December 23). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Retrieved from [Link]
-
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, June 16). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Retrieved from [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
cleavage of the benzyl protecting group in Benzyl N-[(oxolan-3-yl)methyl]carbamate
<
Welcome to the technical support center for the cleavage of the benzyl protecting group in Benzyl N-[(oxolan-3-yl)methyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for this specific deprotection reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to make informed decisions in your experimental design.
Overview of Benzyl Carbamate (Cbz) Deprotection
The benzyloxycarbonyl (Cbz or Z) group is a widely used amine protecting group in organic synthesis due to its general stability and selective removal under specific conditions.[1][2][3] The cleavage of the Cbz group from this compound is a critical step in many synthetic routes, yielding the free amine, (oxolan-3-yl)methanamine. The most common methods for Cbz deprotection are catalytic hydrogenolysis and acid-mediated cleavage.[4] However, challenges such as incomplete reactions, side product formation, and catalyst poisoning can arise. This guide will address these common issues in a practical question-and-answer format.
Troubleshooting Guide & FAQs
Section 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and generally the mildest method for Cbz group removal.[4] It involves the cleavage of the benzylic C-O bond using hydrogen gas or a hydrogen donor in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[4]
Question 1: My hydrogenolysis of this compound is sluggish or incomplete. What are the likely causes and how can I resolve this?
Answer:
Several factors can contribute to a slow or incomplete hydrogenolysis reaction. Here’s a systematic approach to troubleshooting:
-
Catalyst Quality and Activity: The activity of Pd/C can vary significantly between batches and suppliers.[5] A less active catalyst will naturally lead to a slower reaction.
-
Recommendation: Use a fresh, high-quality catalyst. For substrates that are difficult to deprotect, consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more active than Pd/C.[5]
-
-
Catalyst Loading: Insufficient catalyst loading is a common reason for incomplete reactions.
-
Recommendation: Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol% or higher).
-
-
Hydrogen Pressure: While many hydrogenations can be performed at atmospheric pressure using a balloon, some substrates require higher pressures to proceed at a reasonable rate.
-
Recommendation: If you have access to a hydrogenation apparatus, increase the hydrogen pressure (e.g., to 3-4 bar).
-
-
Solvent Choice: The choice of solvent can impact the reaction rate. Protic solvents like methanol or ethanol are generally effective.
-
Recommendation: Ensure your starting material is fully dissolved in the chosen solvent. If solubility is an issue, consider a solvent mixture or an alternative solvent like ethyl acetate or THF.[6]
-
-
Catalyst Poisoning: Trace impurities in your starting material or solvent can poison the palladium catalyst. Sulfur- and phosphorus-containing compounds are particularly notorious for this.[7][8][9]
-
Recommendation: Purify the starting material to remove potential catalyst poisons. Using highly pure solvents is also crucial. If poisoning is suspected, filtering the reaction mixture and adding a fresh batch of catalyst can sometimes restart the reaction.[8]
-
Question 2: I am observing side products in my hydrogenolysis reaction. What are they and how can I prevent their formation?
Answer:
The most common side reaction during Cbz deprotection by hydrogenolysis is the formation of N-benzyl- (and N,N-dibenzyl-) protected tertiary amines, which occurs when there is an insufficient hydrogen source.[10]
-
Mechanism of Side Product Formation: In the absence of sufficient hydrogen, the intermediate imine can be reduced by another molecule of the starting material, leading to the formation of the N-benzyl byproduct.
-
Prevention Strategies:
-
Ensure Adequate Hydrogen Supply: Use a reliable source of hydrogen and ensure the reaction is well-stirred to facilitate gas-liquid transfer. For transfer hydrogenation, use a sufficient excess of the hydrogen donor (e.g., ammonium formate, 1,4-cyclohexadiene).[4][9]
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Once the starting material is consumed, promptly work up the reaction to prevent further side reactions.
-
Section 2: Acid-Mediated Cleavage
Acid-mediated cleavage offers a robust alternative to hydrogenolysis, especially when the substrate contains functional groups sensitive to reduction.[4] Strong acids like hydrogen bromide in acetic acid (HBr/AcOH) or trifluoroacetic acid (TFA) are commonly used.[1]
Question 3: I need to deprotect this compound in the presence of a reducible functional group (e.g., an alkene or alkyne). Which acidic conditions are recommended?
Answer:
For substrates with reducible functional groups, acid-catalyzed deprotection is the method of choice. Here are some effective protocols:
-
HBr in Acetic Acid: A solution of 33% HBr in acetic acid is a classic and effective reagent for Cbz cleavage.[1] The reaction is typically performed at room temperature and is usually complete within a few hours.
-
Trifluoroacetic Acid (TFA): TFA can also be used, often in the presence of a scavenger like anisole or thioanisole to trap the carbocations generated during the reaction and prevent side reactions.[1]
-
Methanesulfonic Acid in Hexafluoroisopropanol (HFIP): This system offers a milder alternative to HBr/AcOH and can provide quantitative yields at room temperature.[11]
| Reagent | Typical Reaction Time | Typical Temperature | Typical Yield (%) |
| 33% HBr in Acetic Acid | 1 - 2 hours | Room Temperature | > 90 |
| Trifluoroacetic Acid (TFA) | 1 - 4 hours | Room Temperature | > 90 |
| Methanesulfonic Acid in HFIP | 1 - 3 hours | Room Temperature | > 95 |
Data adapted from literature for similar substrates.[1][11]
Question 4: My acid-mediated deprotection is resulting in a low yield or decomposition of my product. What could be the issue?
Answer:
Low yields or decomposition during acid-mediated cleavage can often be attributed to the harshness of the conditions or the presence of acid-sensitive functional groups.
-
Substrate Sensitivity: The oxolane ring in your molecule might be sensitive to very strong acidic conditions, potentially leading to ring-opening or other decomposition pathways.
-
Troubleshooting Steps:
-
Milder Acidic Conditions: Try using a milder acid system, such as methanesulfonic acid in HFIP.[11]
-
Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions.
-
Reaction Time: Carefully monitor the reaction and quench it as soon as the starting material is consumed to prevent over-exposure to the acidic medium.
-
Scavengers: If using TFA, the addition of scavengers is highly recommended to prevent side reactions caused by the liberated benzyl cation.[1]
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂ Gas
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.[4]
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.[4]
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).[4]
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, carefully purge the flask with an inert gas.[4]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the filter cake with the reaction solvent.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.[4]
Protocol 2: Transfer Hydrogenolysis using Ammonium Formate
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.[4]
-
Add 10% Pd/C (5-10 mol%) to the solution.[4]
-
Add ammonium formate (3-5 eq) to the reaction mixture.[4]
-
Stir the mixture at room temperature.[4]
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the filter cake with the reaction solvent.[4]
-
Concentrate the filtrate under reduced pressure.[4]
-
Perform an aqueous work-up and extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.[4]
Protocol 3: Acid-Mediated Cleavage using HBr in Acetic Acid
-
Dissolve this compound in a minimal amount of glacial acetic acid.[4]
-
Add a solution of 33% HBr in acetic acid to the mixture.[4]
-
Stir the reaction at room temperature.[4]
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.[4]
-
Isolate the precipitate by filtration, wash with diethyl ether, and dry under vacuum.[4]
References
- Application Notes and Protocols: Acid-Catalyzed Cleavage of the Carboxybenzyl (Cbz) Group from Tetraalanine - Benchchem.
- Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons.
- Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP - American Chemical Society.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.
- Selective Cleavage of Cbz-Protected Amines - American Chemical Society.
- Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech.
- A Comparative Analysis of Benzhydryl and Benzyl Carbamates as Amine Protecting Groups - Benchchem.
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]
-
Selective Cleavage of Cbz-Protected Amines | Request PDF - ResearchGate. Available at: [Link]
- The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages.
-
Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups - ACS Publications. Available at: [Link]
-
Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? | ResearchGate. Available at: [Link]
-
How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? | ResearchGate. Available at: [Link]
- Application Notes and Protocols for the Deprotection of Benzyl (4-hydroxycyclohexyl)carbamate - Benchchem.
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
- Efficacy comparison of catalysts for Cbz deprotection. - Benchchem.
- Hydrogenolysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Benzyl Protection - Common Organic Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Synthesis of PROTACs with Carbamate Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring carbamate linkers. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to overcome synthetic hurdles and accelerate your research.
Introduction to Carbamate Linkers in PROTACs
Carbamate linkages are increasingly utilized in PROTAC design due to their unique properties. They can offer improved metabolic stability compared to esters and amides in certain contexts and can influence the conformational rigidity of the linker, which is crucial for optimal ternary complex formation.[1] However, their synthesis can present specific challenges that require careful consideration of reagents, reaction conditions, and purification strategies. This guide is structured to address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for forming a carbamate linker in a PROTAC synthesis?
There are three main strategies for forming a carbamate linkage, each with its own set of advantages and potential pitfalls:
-
Reaction of an Alcohol with an Isocyanate: This is a common and often high-yielding method where a hydroxyl-functionalized linker or warhead/E3 ligase ligand reacts with an isocyanate-functionalized counterpart. The reaction is typically straightforward but requires careful handling of the moisture-sensitive isocyanate.[2]
-
Reaction of an Amine with a Chloroformate or Activated Carbonate: In this approach, an amine-containing component is acylated with a chloroformate or a more stable activated carbonate (e.g., p-nitrophenyl carbonate). This method avoids the use of potentially unstable isocyanates.[3]
-
Curtius Rearrangement: This method involves the thermal or photochemical rearrangement of an acyl azide to an isocyanate, which is then trapped in situ by an alcohol. This is a powerful method for generating the isocyanate from a carboxylic acid precursor.[3][4]
Q2: My carbamate formation reaction has a low yield. What are the likely causes?
Low yields in carbamate synthesis can stem from several factors. A systematic approach to troubleshooting is key. Consider the following:
-
Purity and Reactivity of Starting Materials: Ensure your alcohol, amine, isocyanate, or chloroformate are pure and have not degraded during storage. Isocyanates and chloroformates are particularly sensitive to moisture.
-
Inappropriate Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. For instance, sluggish reactions between an alcohol and an isocyanate may benefit from gentle heating or the addition of a catalyst.[5]
-
Steric Hindrance: Highly hindered alcohols or amines can significantly slow down the reaction rate. More forcing conditions or more reactive reagents might be necessary.
-
Side Reactions: Unwanted side reactions can consume your starting materials. For example, isocyanates can react with themselves to form dimers or trimers (isocyanurates).[6]
-
Poor Nucleophilicity of the Amine: When forming a carbamate from an amine, weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) may react slowly.
Q3: I am observing multiple byproducts in my reaction mixture. What are the common side reactions?
Byproduct formation is a common issue. Here are some of the most frequent side reactions associated with carbamate synthesis:
-
From Isocyanates:
-
Allophanate Formation: The initial carbamate product can react with another molecule of isocyanate to form an allophanate. This is more likely to occur if there is an excess of isocyanate or at elevated temperatures.[6]
-
Isocyanurate Formation: Isocyanates can trimerize to form a stable isocyanurate ring, especially in the presence of certain catalysts or at high concentrations.[6]
-
Urea Formation: If there is any trace of water, the isocyanate can hydrolyze to an unstable carbamic acid, which then decarboxylates to an amine. This amine can then react with another isocyanate molecule to form a urea byproduct.
-
-
From Chloroformates:
-
Over-alkylation of Amines: If the starting amine has multiple reactive sites, over-alkylation can occur.
-
Hydrolysis: Chloroformates can hydrolyze in the presence of water to the corresponding alcohol and HCl, which can complicate the reaction.
-
Troubleshooting Guides
Problem 1: Low or No Conversion in Alcohol-Isocyanate Reaction
Symptoms: LC-MS analysis shows predominantly unreacted starting materials.
Workflow for Troubleshooting Low Conversion:
Caption: Workflow for minimizing isocyanate-related side reactions.
In-Depth Explanation:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the isocyanate. A large excess will drive the formation of allophanates.
-
Temperature Control: These side reactions are often more prevalent at higher temperatures. Running the reaction at room temperature or even 0 °C can suppress them.
-
Slow Addition: Adding the isocyanate dropwise to the solution of the alcohol can help to maintain a low instantaneous concentration of the isocyanate, favoring the desired reaction over self-condensation.
-
Catalyst Choice: While catalysts can speed up the desired reaction, some can also accelerate side reactions. Strongly basic catalysts, for instance, can promote isocyanurate formation. If using a catalyst, screen for one that provides the best selectivity for carbamate formation.
Problem 3: Carbamate Linker Instability During Subsequent Synthetic Steps
Symptoms: The carbamate linker is cleaved during a subsequent deprotection or coupling step.
Understanding Carbamate Stability:
Carbamates are generally stable to acidic conditions but can be susceptible to cleavage under strongly basic or nucleophilic conditions. [7][8][9]
| Condition | Stability of Carbamate Linker | Comments |
|---|---|---|
| Strongly Acidic (e.g., TFA) | Generally Stable | Most carbamates are stable to conditions used for Boc deprotection. |
| Mildly Acidic (e.g., AcOH) | Stable | |
| Neutral (pH 7) | Stable | Carbamates are generally stable at physiological pH. [8] |
| Mildly Basic (e.g., DIPEA, Et3N) | Generally Stable | Stability can be sequence-dependent. |
| Strongly Basic (e.g., NaOH, LiOH) | Potentially Labile | Can undergo hydrolysis, especially at elevated temperatures. |
| Nucleophilic (e.g., Hydrazine) | Potentially Labile | Can be cleaved by strong nucleophiles. |
Strategies for Ensuring Carbamate Stability:
-
Orthogonal Protecting Group Strategy: Plan your synthesis such that the deprotection conditions for other functional groups are compatible with the carbamate linker. For example, if you have a Boc-protected amine elsewhere in your molecule, deprotection with TFA is unlikely to affect the carbamate linker. [10]2. Mindful Reaction Conditions: When performing subsequent reactions, avoid prolonged exposure to strong bases or nucleophiles if possible. If a basic reaction is necessary, consider using a milder base or running the reaction at a lower temperature.
-
Structural Considerations: The stability of a carbamate can be influenced by its neighboring groups. Electron-withdrawing groups can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Experimental Protocols
Protocol 1: Carbamate Formation from an Alcohol and an Isocyanate
This protocol describes a general procedure for the formation of a carbamate linker between a hydroxyl-containing component (Component A-OH) and an isocyanate-containing component (Component B-NCO).
Materials:
-
Component A-OH (1.0 eq)
-
Component B-NCO (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Dibutyltin dilaurate (DBTDL) (optional, 0.05 eq)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve Component A-OH in anhydrous DCM or THF under an argon atmosphere.
-
If using a catalyst, add DBTDL to the solution.
-
Add Component B-NCO dropwise to the stirred solution at room temperature.
-
Stir the reaction for 2-16 hours, monitoring progress by LC-MS or TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Carbamate Formation from an Amine and a Chloroformate
This protocol outlines a general procedure for the reaction of an amine-containing component (Component A-NH2) with a chloroformate-containing component (Component B-OCOCl).
Materials:
-
Component A-NH2 (1.0 eq)
-
Component B-OCOCl (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve Component A-NH2 in anhydrous DCM under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or DIPEA to the solution.
-
Slowly add a solution of Component B-OCOCl in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by LC-MS or TLC.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
References
-
Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. (2025). Journal of Pharmaceutical Sciences. [Link]
-
Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Doctoral Dissertations. [Link]
-
Key parameters for carbamate stability in dilute aqueous–organic solution. (2025). ResearchGate. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). Chemical Reviews. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (2020). RSC Medicinal Chemistry. [Link]
- Synthesis of carbamate compounds. (2000).
-
PROTACs & Molecular Glues. SYNthesis med chem. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (2020). ResearchGate. [Link]
-
Troubleshooting of hydrazine carbamate synthesis. (2023). Reddit. [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. (2022). Journal of Medicinal Chemistry. [Link]
-
Synthesis of carbamate-linked lipids for gene delivery. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (2020). Exploration of Targeted Anti-tumor Therapy. [Link]
-
A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. (2022). Journal of Biomolecular Structure and Dynamics. [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]
-
Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)? (2013). ResearchGate. [Link]
-
Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]
-
PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society. [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. (2024). Acta Pharmaceutica Sinica B. [Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). Frontiers in Chemistry. [Link]
-
Innovative linker strategies for tumor-targeted drug conjugates. AIR Unimi. [Link]
-
Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. (1998). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Systematic Investigation of the Permeability of Androgen Receptor PROTACs. (2021). ACS Medicinal Chemistry Letters. [Link]
-
Synthesis of a PROTAC screening library using orthogonally reactive... (2023). ResearchGate. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (2020). Semantic Scholar. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US6133473A - Synthesis of carbamate compounds - Google Patents [patents.google.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Enhancing PROTAC Stability with Modified Oxolane Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for enhancing the stability and performance of Proteolysis-Targeting Chimeras (PROTACs) through the strategic use of modified oxolane linkers. As the linker is a critical determinant of a PROTAC's success, its rational design is paramount for achieving desired therapeutic outcomes.[1][2][3] This resource will delve into the nuances of employing oxolane-based linkers to overcome common experimental hurdles.
The Rationale for Oxolane Linkers in PROTAC Design
PROTACs, by their nature as large, bifunctional molecules, often exhibit suboptimal physicochemical properties that can hinder their efficacy.[4][5] Challenges such as poor solubility, low cell permeability, and metabolic instability are frequently encountered.[6][7][8] The linker connecting the target protein ligand and the E3 ligase ligand plays a pivotal role in dictating these properties.[1][3] While polyethylene glycol (PEG) and alkyl chains are common choices, they can introduce excessive flexibility or lipophilicity, respectively.[5]
Modified oxolane (tetrahydrofuran) linkers offer a compelling alternative by providing a balance of key attributes:
-
Controlled Rigidity: The cyclic nature of the oxolane ring introduces a degree of conformational constraint compared to linear PEG linkers. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex (Target Protein-PROTAC-E3 Ligase) and enhancing its stability.[7]
-
Improved Solubility and Permeability: The ether oxygen within the oxolane ring can act as a hydrogen bond acceptor, improving aqueous solubility. Furthermore, strategic placement and modification of the oxolane moiety can influence the overall polarity and three-dimensional shape of the PROTAC, potentially leading to improved cell permeability. Some studies have shown that replacing methylene groups in a linker with oxygen atoms can significantly impact cell permeability.
-
Metabolic Stability: The oxolane ring is generally more resistant to metabolic degradation compared to linear ether chains, which can be susceptible to oxidative metabolism. This can lead to a longer half-life and sustained target degradation in vivo.
Troubleshooting Guide: Common Issues and Solutions with Oxolane-Linked PROTACs
This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in scientific principles.
Question 1: My oxolane-linked PROTAC shows good target binding but poor degradation in cells. What are the likely causes and how can I troubleshoot this?
Answer:
This is a common issue that often points to problems with ternary complex formation or stability, or poor cell permeability.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Ternary Complex Geometry: The rigidity of the oxolane linker might be preventing the optimal orientation of the target protein and the E3 ligase for efficient ubiquitination.
-
Solution: Synthesize a small library of PROTACs with varied oxolane linker lengths and attachment points. Even minor changes in the linker exit vector can dramatically impact ternary complex formation.[9] Consider synthesizing stereoisomers of the oxolane linker, as the stereochemistry can influence the three-dimensional presentation of the two ligands.
-
-
Poor Cell Permeability: Despite the potential benefits of the oxolane moiety, the overall physicochemical properties of the PROTAC might still be unfavorable for passive diffusion across the cell membrane.
-
Solution:
-
Assess Physicochemical Properties: Experimentally determine the lipophilicity (LogP/LogD) and aqueous solubility of your PROTAC.
-
Modify the Linker: Introduce polarity-modulating groups on the oxolane ring or adjacent to it. For instance, a hydroxyl group can increase solubility, but may decrease permeability. Conversely, a methyl group could increase lipophilicity.
-
Permeability Assays: Conduct a Caco-2 or PAMPA assay to quantitatively measure cell permeability.[10]
-
-
-
Efflux Pump Activity: The PROTAC may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.
-
Solution: Co-incubate the cells with your PROTAC and a known efflux pump inhibitor (e.g., verapamil for P-gp). If degradation is rescued, it suggests that efflux is a contributing factor. Future linker designs could aim to reduce recognition by these transporters.
-
Question 2: I'm observing significant off-target protein degradation with my oxolane-linked PROTAC. How can I improve its selectivity?
Answer:
Off-target effects can arise from several factors, including promiscuous binding of the warhead or the formation of non-productive ternary complexes with other proteins.
Potential Causes & Troubleshooting Steps:
-
Linker-Induced Off-Target Interactions: The linker itself might be making favorable interactions with off-target proteins, leading to their unintended degradation.
-
Solution: Modify the oxolane linker to disrupt these interactions. This could involve changing the substitution pattern on the oxolane ring or altering the overall linker conformation by exploring different stereoisomers.
-
-
Formation of Multiple Ternary Complexes: The flexibility and length of the linker might allow for the formation of stable ternary complexes with proteins structurally similar to your target.
-
Solution: A more rigid linker, such as one incorporating a constrained oxolane derivative, can limit the conformational freedom of the PROTAC and favor the formation of the desired ternary complex over others.[7]
-
-
Proteomics Analysis: To identify the off-target proteins, perform a global proteomics study (e.g., using mass spectrometry) on cells treated with your PROTAC. This will provide a comprehensive view of the proteins being degraded.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using a modified oxolane linker over a standard PEG linker?
A1: Modified oxolane linkers offer a more rigid scaffold compared to the high flexibility of PEG linkers.[7] This can lead to more stable and productive ternary complexes.[1] Additionally, the oxolane structure can be stereochemically defined, allowing for fine-tuning of the PROTAC's 3D geometry. They also tend to have improved metabolic stability.
Q2: How does the stereochemistry of the oxolane linker impact PROTAC activity?
A2: The stereochemistry of substituents on the oxolane ring dictates the spatial orientation of the target-binding and E3 ligase-binding moieties. Different stereoisomers can lead to vastly different ternary complex conformations, with only one or a few being optimal for ubiquitination. Therefore, it is crucial to either synthesize stereochemically pure linkers or separate and test the individual stereoisomers of the final PROTAC.
Q3: What are the starting points for designing a synthetic route to an oxolane-linked PROTAC?
A3: A modular synthetic approach is often the most efficient. This typically involves the synthesis of a bifunctional oxolane linker with orthogonal protecting groups. One end can then be coupled to the E3 ligase ligand, followed by deprotection and coupling to the target protein ligand (or vice versa). "Click chemistry" can also be a powerful tool for the final conjugation step.[11][12]
Q4: What in vitro assays are essential for characterizing an oxolane-linked PROTAC?
A4: A standard panel of assays should include:
-
Target and E3 Ligase Binding Assays: (e.g., TR-FRET, SPR, ITC) to confirm that the PROTAC binds to both proteins.
-
Cellular Degradation Assays: (e.g., Western Blot, In-Cell Western, or targeted proteomics) to measure the extent of target protein degradation.
-
Ternary Complex Formation Assays: Biophysical methods to confirm and quantify the formation of the ternary complex.
-
Cell Viability Assays: To assess any potential cytotoxicity of the PROTAC.
-
Permeability and Solubility Assays: To evaluate the drug-like properties of the molecule.[6][10]
Visualizing Experimental Workflows and Mechanisms
To aid in the conceptualization of PROTAC design and evaluation, the following diagrams illustrate key processes.
Caption: Mechanism of action for an oxolane-linked PROTAC.
Caption: Troubleshooting workflow for poor PROTAC efficacy.
Data Summary: Impact of Linker Modification on PROTAC Properties
The following table provides a hypothetical comparison of PROTACs with different linker types to illustrate the potential advantages of a modified oxolane linker.
| PROTAC ID | Linker Type | DC50 (nM) | Max Degradation (%) | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) |
| PROTAC-A | PEG (n=4) | 50 | 90 | 150 | 0.5 |
| PROTAC-B | Alkyl (n=8) | 100 | 85 | <10 | 2.0 |
| PROTAC-C | Modified Oxolane | 25 | 95 | 120 | 1.5 |
This table illustrates how a modified oxolane linker (PROTAC-C) could potentially offer a superior balance of degradation potency, solubility, and permeability compared to standard PEG or alkyl linkers.
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis via Amide Coupling
-
Step 1: Synthesis of Amine-Functionalized Oxolane Linker. Synthesize the desired oxolane linker with a protected amine on one terminus and a carboxylic acid on the other.
-
Step 2: Coupling to E3 Ligase Ligand.
-
Dissolve the E3 ligase ligand (containing a free amine, 1.0 eq) and the carboxylic acid-functionalized oxolane linker (1.1 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).
-
Stir the reaction under an inert atmosphere (e.g., argon) at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash chromatography.
-
-
Step 3: Deprotection of the Linker Terminus. Remove the protecting group from the amine terminus of the linker using appropriate conditions (e.g., TFA for a Boc group).
-
Step 4: Coupling to Target Protein Ligand.
-
Dissolve the target protein ligand (containing a carboxylic acid, 1.0 eq) in anhydrous DMF.
-
Add the deprotected linker-E3 ligase ligand conjugate (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir under an inert atmosphere at room temperature until completion as monitored by LC-MS.
-
-
Step 5: Purification. Purify the final PROTAC product using reverse-phase HPLC. Characterize the final compound by HRMS and NMR.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273–312. [Link]
-
Cecchini, C., Pannilunghi, S., & Scapozza, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 309-316. [Link]
-
Scott, J. S., & Mseeh, F. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1532–1538. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273–312. [Link]
-
Arvinas. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Arvinas Publications. [Link]
-
Ishida, T., & Ciulli, A. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 18(sup1), 15-27. [Link]
-
Kihlberg, K., et al. (2020). Physicochemical Properties and in Vitro Potencies of a VHL-Based PROTAC. ResearchGate. [Link]
-
Testa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317. [Link]
-
Ciulli, A., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. PubMed Central. [Link]
-
Arvinas. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Arvinas Publications. [Link]
-
Scott, J. S., et al. (2022). Property-based optimisation of PROTACs. RSC Medicinal Chemistry, 13(8), 899-910. [Link]
-
MDPI. (2023). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. MDPI. [Link]
-
Testa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar. [Link]
-
Wang, B., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology, 4(12), 947-959. [Link]
-
Wang, B., et al. (2024). Click chemistry in the development of PROTACs. ResearchGate. [Link]
-
Gaunt, M. J., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Chemistry, 14(10), 1165–1172. [Link]
-
Chen, T., et al. (2024). PROTAC-mediated activation, rather than degradation, of a nuclear receptor reveals complex ligand-receptor interaction network. Structure, 32(12), 2352-2363.e8. [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Characterization of Benzyl N-[(oxolan-3-yl)methyl]carbamate
Introduction to Benzyl N-[(oxolan-3-yl)methyl]carbamate
This compound, with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol , is a carbamate derivative incorporating a tetrahydrofuran moiety.[1][2] Carbamates are a significant class of organic compounds with a wide range of applications in pharmaceuticals and agrochemicals. The benzyl protecting group is commonly employed in organic synthesis for the protection of amines. The tetrahydrofuran ring is a prevalent structural motif in many biologically active molecules. Understanding the spectroscopic characteristics of this compound is crucial for its synthesis, purification, and identification in various research and development settings.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The predicted mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.
Predicted Mass Spectrometry Data
| m/z (Predicted) | Relative Intensity | Assignment |
| 235.12 | High | [M]+ (Molecular Ion) |
| 108.06 | High | [C7H8O]+ (Tropylium ion fragment) |
| 91.05 | High | [C7H7]+ (Benzyl cation fragment) |
| 85.06 | Medium | [C5H9O]+ (Oxolanylmethyl cation fragment) |
| 71.05 | Medium | [C4H7O]+ (Fragment from tetrahydrofuran ring) |
Interpretation of the Mass Spectrum
The predicted mass spectrum is expected to exhibit a prominent molecular ion peak [M]+ at m/z 235.12, corresponding to the molecular formula C13H17NO3. The fragmentation pattern can be rationalized by the structure of the molecule. A significant peak at m/z 108 is anticipated, resulting from the facile cleavage of the benzylic C-O bond, leading to the formation of the stable tropylium ion. The complementary fragment, the benzyl cation, would be observed at m/z 91. Fragmentation of the oxolane ring and the carbamate linkage would give rise to other characteristic peaks, such as the oxolanylmethyl cation at m/z 85 and a fragment from the tetrahydrofuran ring at m/z 71.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their connectivity.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| 7.30-7.40 | m | 5H | Ar-H |
| 5.12 | s | 2H | Ph-CH ₂-O |
| 5.05 | br s | 1H | NH |
| 3.70-3.90 | m | 3H | O-CH ₂ (oxolane) & O-CH (oxolane) |
| 3.20-3.30 | m | 2H | N-CH ₂ |
| 2.50-2.65 | m | 1H | CH (oxolane) |
| 1.95-2.10 | m | 1H | CH ₂ (oxolane) |
| 1.60-1.75 | m | 1H | CH ₂ (oxolane) |
Interpretation of the ¹H NMR Spectrum
The aromatic protons of the benzyl group are expected to appear as a multiplet in the region of δ 7.30-7.40 ppm, integrating to five protons. The benzylic protons of the benzyl group would likely be observed as a singlet at approximately δ 5.12 ppm, integrating to two protons. The proton of the carbamate NH group is predicted to be a broad singlet around δ 5.05 ppm. The protons on the tetrahydrofuran ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. The methylene protons adjacent to the oxygen atom in the ring are predicted to be in the δ 3.70-3.90 ppm region. The methylene protons attached to the nitrogen of the carbamate are expected around δ 3.20-3.30 ppm. The remaining protons on the tetrahydrofuran ring would appear as multiplets in the upfield region of the spectrum.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 156.5 | C =O (carbamate) |
| 136.8 | Ar-C (quaternary) |
| 128.6 | Ar-C H |
| 128.2 | Ar-C H |
| 128.0 | Ar-C H |
| 68.0 | O-C H₂ (oxolane) |
| 67.0 | Ph-C H₂-O |
| 66.5 | O-C H₂ (oxolane) |
| 45.0 | N-C H₂ |
| 40.0 | C H (oxolane) |
| 30.0 | C H₂ (oxolane) |
Interpretation of the ¹³C NMR Spectrum
The carbonyl carbon of the carbamate group is expected to be the most downfield signal, around δ 156.5 ppm. The aromatic carbons of the benzyl group would appear in the δ 128.0-136.8 ppm range, with the quaternary carbon being the most downfield of these. The carbon of the benzylic methylene group is predicted to be at approximately δ 67.0 ppm. The carbons of the tetrahydrofuran ring are expected to resonate in the δ 30.0-68.0 ppm region, with the carbons attached to the oxygen atom appearing more downfield.
Experimental Protocols
The following are generalized protocols for the acquisition of mass spectrometry and NMR data for a small molecule like this compound.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of about 1 mg/mL.
-
Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. Set the instrument to positive ion mode.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da). Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to obtain a stable signal and good ionization.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to achieve optimal resolution and lineshape.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of this compound with key atoms labeled for correlation with the predicted NMR data.
Caption: Structure of this compound with atom numbering.
References
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]
Sources
A Comparative Guide to the Analytical Validation of Benzyl N-[(oxolan-3-yl)methyl]carbamate Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of a compound's purity is a cornerstone of quality control. For a molecule such as Benzyl N-[(oxolan-3-yl)methyl]carbamate, a versatile building block, ensuring its purity is paramount for the reliability and reproducibility of subsequent synthetic steps and the safety and efficacy of any final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two powerful analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document moves beyond a simple listing of procedures to explain the scientific rationale behind the experimental design, offering detailed, field-proven protocols and illustrative data. By embracing an orthogonal approach—leveraging two methods based on different physicochemical principles—we can achieve a more comprehensive and trustworthy purity profile.
The Imperative of Orthogonal Purity Assessment
Relying on a single analytical technique for purity determination can be fraught with risk. An impurity may co-elute with the main peak in HPLC or be invisible to a UV detector. Similarly, certain impurities may not be detectable by NMR. Therefore, employing orthogonal methods, such as the separation-based technique of HPLC and the structure-based method of qNMR, provides a more robust and complete picture of a sample's purity. This cross-validation is a critical component of a comprehensive analytical validation package, instilling a high degree of confidence in the reported purity value.
Potential Impurities in this compound
A thorough understanding of the synthetic route is crucial for identifying potential impurities. This compound is typically synthesized by reacting (oxolan-3-yl)methanamine with benzyl chloroformate.[1] Potential impurities can arise from starting materials, by-products, and degradation products.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted (oxolan-3-yl)methanamine and benzyl chloroformate.
-
By-products: Benzyl alcohol (from the hydrolysis of benzyl chloroformate), and potentially dibenzyl carbonate.
-
Solvent-Related Impurities: Residual solvents from the reaction and purification steps. For instance, if tetrahydrofuran (THF) is used as a solvent, impurities like 4-hydroxybutanal could be present.[2]
Potential Degradation Products:
The carbamate functional group is susceptible to hydrolysis under both acidic and basic conditions, which could lead to the formation of (oxolan-3-yl)methanamine and benzyl alcohol.[3][4][5] Forced degradation studies are essential to identify these potential degradants and ensure the analytical method is "stability-indicating."
High-Performance Liquid Chromatography (HPLC-UV): A High-Sensitivity Separation-Based Approach
HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolving power and sensitivity. For this compound, a reversed-phase HPLC method with UV detection is a suitable choice due to the presence of a UV-active benzyl group.
Experimental Protocol: Stability-Indicating HPLC-UV Method
This protocol is designed to separate this compound from its potential process-related impurities and degradation products.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or formic acid.
-
This compound reference standard of known purity.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of the reference standard in a 50:50 mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Validation of the HPLC Method as per ICH Q2(R1) Guidelines
A comprehensive validation of the HPLC method is essential to demonstrate its suitability for its intended purpose.[6][7][8][9]
Specificity (Forced Degradation): To establish the stability-indicating nature of the method, forced degradation studies are performed.[10] The sample is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The method's ability to separate the main peak from any degradation products is then evaluated.
-
Acid Hydrolysis: 1 mL of 1 mg/mL sample solution + 1 mL of 0.1 M HCl, heat at 60 °C for 4 hours.
-
Base Hydrolysis: 1 mL of 1 mg/mL sample solution + 1 mL of 0.1 M NaOH, at room temperature for 2 hours.
-
Oxidative Degradation: 1 mL of 1 mg/mL sample solution + 1 mL of 3% H₂O₂, at room temperature for 24 hours.
-
Thermal Degradation: Solid sample kept at 105 °C for 24 hours.
-
Photolytic Degradation: Sample solution exposed to UV light (254 nm) for 24 hours.
Illustrative HPLC Validation Data
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interference at the retention time of the main peak. Peak purity index > 0.999. | Passed. No co-elution observed in forced degradation samples. |
| Linearity (Range: 0.1 - 1.5 mg/mL) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | %RSD ≤ 2.0% | 1.2% |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 | 0.05% |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 0.015% |
| Robustness | %RSD of results ≤ 2.0% after minor changes in method parameters. | Passed. |
Quantitative NMR (qNMR): A Primary Method for Absolute Purity Determination
qNMR is a powerful technique that provides both structural confirmation and quantitative information from a single experiment.[11][12][13] It is considered a primary ratio method of measurement, meaning it can determine the purity of a substance without the need for a reference standard of the analyte itself. Instead, a certified internal standard of known purity is used.[14]
Experimental Protocol: ¹H-qNMR for Absolute Purity
1. Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher).
-
High-precision 5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have signals that do not overlap with the analyte signals.
-
Analytical balance (readable to 0.01 mg).
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full signal recovery). This is crucial for accurate integration.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1).
-
Acquisition Time: Typically 2-4 seconds.
-
Spectral Width: To encompass all signals of interest.
4. Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, unique signal for both the analyte and the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Illustrative qNMR Validation Data
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | Well-resolved signals for analyte and internal standard. | Passed. No signal overlap. |
| Linearity (Analyte/IS ratio) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 100.8% |
| Precision (Repeatability, %RSD) | %RSD ≤ 1.0% | 0.5% |
| Intermediate Precision (%RSD) | %RSD ≤ 1.5% | 0.9% |
Comparative Analysis: HPLC vs. qNMR
| Feature | HPLC-UV | qNMR |
| Principle | Separation based on polarity | Nuclear spin resonance |
| Quantitation | Relative (area percent) or external standard | Absolute (with internal standard) |
| Reference Standard | Requires analyte reference standard for assay | Requires certified internal standard |
| Sensitivity | High (ppm to ppb level for impurities) | Lower (typically >0.1%) |
| Throughput | Higher (20-30 min per sample) | Lower (requires long relaxation delays) |
| Sample Consumption | Low (micrograms) | Higher (milligrams) |
| Destructive | Yes | No (sample can be recovered) |
| Structural Information | Limited (retention time and UV spectrum) | Detailed structural confirmation |
Visualizing the Workflows
Conclusion
Both HPLC and qNMR are powerful and essential tools for the analytical validation of this compound purity. They are not mutually exclusive but rather complementary techniques that, when used in conjunction, provide a high degree of confidence in the quality of the material.
-
HPLC-UV is the method of choice for routine quality control, offering high sensitivity for detecting and quantifying trace impurities. Its ability to be validated as a stability-indicating method is crucial for assessing the long-term stability of the compound.
-
qNMR serves as an excellent primary method for the absolute determination of purity, providing an orthogonal check on the HPLC results. It is particularly valuable for the certification of reference standards and for providing unambiguous structural confirmation.
For drug development professionals and researchers, a comprehensive analytical validation strategy for this compound should ideally incorporate both a validated stability-indicating HPLC method for impurity profiling and a qNMR assay for absolute purity determination. This dual approach ensures the highest level of scientific rigor and regulatory compliance.
References
-
Karthikeyan, K., et al. (2010). Stability-Indicating HPLC Method for the Determination of Impurities in Meprobamate with Refractive Index Detection. Journal of Chromatographic Science, 48(8), 668–674. Available at: [Link]
-
Karthikeyan, K., et al. (2010). Stability-Indicating HPLC Method for the Determination of Impurities in Meprobamate with Refractive Index Detection. PubMed. Available at: [Link]
-
Karthikeyan, K., et al. (2010). Stability-Indicating HPLC Method for the Determination of Impurities in Meprobamate with Refractive Index Detection. Semantic Scholar. Available at: [Link]
-
Diva-portal.org. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Available at: [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Available at: [Link]
-
ResearchGate. (2021). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
JOCPR. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. Available at: [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]
-
Purity by Absolute qNMR Instructions. (n.d.). Available at: [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available at: [Link]
-
R Discovery. (n.d.). Tetrahydrofuran Derivatives Research Articles. Available at: [Link]
-
ResearchGate. (2012). Determining and reporting purity of organic molecules: Why qNMR. Available at: [Link]
-
PubMed. (2013). False Results Caused by Solvent Impurity in Tetrahydrofuran for MALDI TOF MS Analysis of Amines. Available at: [Link]
-
Semantic Scholar. (2014). Stability indicating HPLC method for the determination of Dacarbazine in pharmaceutical dosage form. Available at: [Link]
-
Science and Education Publishing. (n.d.). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures. Available at: [Link]
-
Grokipedia. (n.d.). Benzyl carbamate. Available at: [Link]
-
ChemistryViews. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Enzymic preparation of tetrahydrofuran derivatives of high optical purity. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. False results caused by solvent impurity in tetrahydrofuran for MALDI TOF MS analysis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability-indicating HPLC method for the determination of impurities in meprobamate with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. actascientific.com [actascientific.com]
- 10. science.gov [science.gov]
- 11. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rssl.com [rssl.com]
- 13. researchgate.net [researchgate.net]
- 14. pubsapp.acs.org [pubsapp.acs.org]
A Technical Guide for Bioconjugation Linker Selection: A Comparative Analysis of Benzyl N-[(oxolan-3-yl)methyl]carbamate and Polyethylene Glycol (PEG) Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in Bioconjugate Design
The efficacy of targeted therapeutics, such as antibody-drug conjugates (ADCs), is critically dependent on the linker that connects the targeting moiety (e.g., an antibody) to the payload (e.g., a cytotoxic drug). This molecular bridge influences every aspect of a bioconjugate's performance, from its stability in circulation and solubility to its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. An ideal linker must be stable in the bloodstream to prevent premature payload release and off-target toxicity, yet facilitate the release of the active payload at the target site.[1][2][3] This guide provides an in-depth comparison of two distinct linker technologies: the well-established Polyethylene Glycol (PEG) linkers and a representative of a less common class, Benzyl N-[(oxolan-3-yl)methyl]carbamate.
Polyethylene Glycol (PEG) Linkers: The Industry Standard
Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene oxide units.[4][5] PEG linkers have become a cornerstone in bioconjugation due to their ability to favorably modify the properties of conjugated molecules.[6][7]
Key Properties and Performance Characteristics of PEG Linkers:
-
Enhanced Hydrophilicity and Solubility: The repeating ether units of PEG form hydrogen bonds with water, creating a hydration shell around the conjugate. This dramatically increases the aqueous solubility of hydrophobic payloads and the overall conjugate, mitigating aggregation issues that can lead to rapid clearance and loss of efficacy.[8][9]
-
Improved Pharmacokinetics: The large hydrodynamic radius of PEGylated conjugates reduces renal clearance, leading to a significantly prolonged circulation half-life.[10][11] This extended exposure can enhance therapeutic efficacy, particularly for targets with low expression levels.
-
Reduced Immunogenicity and Proteolytic Degradation: The flexible PEG chain can mask epitopes on the protein surface, reducing the potential for an immune response. It also sterically hinders the approach of proteolytic enzymes, enhancing the in vivo stability of the bioconjugate.
-
Versatility and Tunability: PEG linkers are available in a wide range of lengths and architectures (linear, branched, multi-arm), allowing for precise control over the spatial separation of the conjugated molecules and fine-tuning of the conjugate's properties.[9][12] They can be functionalized with a variety of reactive groups for conjugation to different moieties.[13]
Limitations of PEG Linkers:
Despite their widespread use, PEG linkers are not without drawbacks. There is growing evidence of pre-existing and induced anti-PEG antibodies in a significant portion of the population, which can lead to accelerated clearance of PEGylated therapeutics and potential hypersensitivity reactions.[14][15] Furthermore, the high molecular weight of some PEG chains can sometimes hinder tumor penetration or cellular uptake.
This compound: A Hypothetical Profile of a Non-PEG Hydrophilic Linker
Inferred Properties and Performance Characteristics:
-
Moderate Hydrophilicity: The oxolane (tetrahydrofuran) ring is a cyclic ether and is known to be a polar, water-miscible solvent.[16][17] The inclusion of this moiety is likely intended to impart hydrophilicity to the linker, although to a lesser extent than a long PEG chain. Studies have shown that incorporating cyclic ethers like oxetanes can improve the aqueous solubility of small molecules.[7][12]
-
Potential for Instability: Simple N-alkyl carbamates, unlike more complex and stabilized carbamate systems (e.g., p-aminobenzyl carbamate or PABC), are known to be susceptible to hydrolysis under physiological conditions (pH 7.4).[4][10][18] This could lead to premature release of the payload in circulation, potentially increasing off-target toxicity. The stability would be influenced by steric hindrance around the carbamate group.[10]
-
Cleavage Mechanism: The cleavage of this simple carbamate linker would likely proceed via hydrolysis, which could be pH-dependent or potentially enzyme-mediated, although it is not designed with a specific enzymatic cleavage site.[10][19]
-
Lower Molecular Weight: Compared to typical PEG linkers, this is a small molecule linker. This could be advantageous for creating conjugates with a lower overall molecular weight, potentially leading to better tumor penetration.
-
Biocompatibility: While THF itself has some toxicity at high concentrations, the biocompatibility of a THF-containing linker would need to be experimentally determined.[20][21][22]
Comparative Analysis: this compound vs. PEG Linkers
| Feature | This compound (Inferred) | PEG Linkers (Established) |
| Hydrophilicity | Moderate, conferred by the oxolane moiety. | High and tunable based on chain length and architecture. |
| Solubility Enhancement | Likely improves solubility of hydrophobic payloads, but to a lesser extent than PEG. | Excellent for overcoming solubility and aggregation issues. |
| Pharmacokinetics | Unlikely to significantly extend circulation half-life due to its small size. | Significantly prolongs half-life by increasing hydrodynamic radius and reducing renal clearance. |
| Stability | Potentially low stability at physiological pH due to the simple N-alkyl carbamate linkage. | Generally high stability, with cleavage dependent on the specific linker chemistry (cleavable vs. non-cleavable). |
| Cleavage Mechanism | Likely non-specific hydrolysis. | Can be designed for specific cleavage (pH, enzyme, redox) or to be non-cleavable. |
| Immunogenicity | Unlikely to be immunogenic. | Potential for anti-PEG antibodies, which can affect efficacy and safety. |
| Molecular Weight | Low. | High and variable, depending on the PEG chain length. |
| Versatility | Limited, as a discrete molecule. | Highly versatile with a wide range of lengths, architectures, and functionalities. |
Alternatives to PEG: A Broader Perspective
The potential immunogenicity of PEG has driven the development of alternative hydrophilic linkers. These alternatives aim to replicate the beneficial properties of PEG while mitigating its drawbacks.
-
Polysarcosine (PSAR): A polymer of N-methylated glycine, PSAR is a highly hydrophilic, biocompatible, and biodegradable alternative to PEG.[19][23][24] Studies have shown that PSAR-based linkers can effectively mask the hydrophobicity of payloads, leading to improved pharmacokinetics and potent in vivo efficacy, in some cases outperforming PEG of a similar length.[18][23][25]
-
Carbohydrate-Based Linkers: Sugars are inherently hydrophilic and biocompatible.[11][13] Glycan-based linkers can improve the solubility and pharmacokinetic profile of bioconjugates.[1][6][26] Glucuronide linkers, for example, are cleaved by the lysosomal enzyme β-glucuronidase, offering a targeted release mechanism.[15]
-
Hydrophilic Amino Acid Sequences: Linkers incorporating hydrophilic amino acids such as serine, threonine, and lysine can increase the overall hydrophilicity of a conjugate.[20][27][28]
-
Zwitterionic Linkers: These linkers contain both a positive and a negative charge, leading to a highly polar structure that can improve solubility and reduce non-specific uptake.[5]
Experimental Protocols
In Vitro Plasma Stability Assay
This assay is crucial for determining the stability of a linker in a biological matrix.
Objective: To measure the rate of payload release from a bioconjugate in plasma over time.
Methodology:
-
Incubation: Incubate the bioconjugate (e.g., an ADC) in plasma (human, mouse, or other species of interest) at a final concentration of 100 µg/mL at 37°C.[23][24]
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours).[23]
-
Sample Processing:
-
Analysis:
-
Data Analysis: Plot the percentage of intact bioconjugate or the concentration of released payload against time to determine the half-life (t½) of the conjugate in plasma.
Determination of Hydrophilicity by Reversed-Phase HPLC
This method provides a relative measure of the hydrophilicity of a linker-payload.
Objective: To determine the retention time of a linker-payload on a reversed-phase HPLC column as an indicator of its hydrophobicity.
Methodology:
-
Column: Use a C18 reversed-phase HPLC column.[30]
-
Mobile Phase: Employ a gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
Analysis: Inject the linker-payload and a series of reference compounds with known LogP values.
-
Data Analysis: A shorter retention time indicates greater hydrophilicity. A calibration curve can be generated by plotting the retention times of the reference compounds against their LogP values to estimate the LogP of the test compound.[30]
Visualizations
Caption: A comparison of the structural features and properties of PEG linkers and this compound.
Caption: Workflow for an in vitro plasma stability assay to evaluate linker stability.
Conclusion
The choice of linker is a critical decision in the design of bioconjugates. PEG linkers offer a well-established and versatile platform for improving the solubility, stability, and pharmacokinetics of therapeutic agents. Their benefits are well-documented, though the potential for immunogenicity is a growing concern.
This compound, as a representative of a simple, non-PEG hydrophilic linker, presents a different set of trade-offs. While it may offer advantages in terms of lower molecular weight and lack of immunogenicity, its simple N-alkyl carbamate structure raises significant concerns about its stability in circulation. The oxolane moiety is a rational inclusion to enhance hydrophilicity, but it is unlikely to match the profound effects of a long PEG chain.
The development of non-PEG hydrophilic alternatives like polysarcosine and carbohydrate-based linkers is a promising area of research, offering new tools to overcome the limitations of existing technologies. Ultimately, the optimal linker strategy must be empirically determined for each specific bioconjugate, balancing the need for stability, controlled payload release, and a favorable pharmacokinetic profile.
References
-
Viricel, W., et al. (2019). Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates. Chemical Science, 10(14), 4048–4053. Available from: [Link]
-
Viricel, W., et al. (2018). Monodisperse Polysarcosine-Based Antibody-Drug Conjugates. ChemRxiv. Available from: [Link]
-
Viricel, W., et al. (2021). Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform. MDPI. Available from: [Link]
-
Li, X., et al. (2024). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition. Available from: [Link]
-
Zhang, Y., et al. (2018). Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation. Bioconjugate Chemistry, 29(7), 2403–2413. Available from: [Link]
-
Sleiman, D., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega, 2(8), 4337–4346. Available from: [Link]
-
Taratula, O., et al. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PLoS ONE, 7(12), e52024. Available from: [Link]
-
Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451–1458. Available from: [Link]
-
Chen, X., et al. (2013). Fusion Protein Linkers: Property, Design and Functionality. Advanced Drug Delivery Reviews, 65(10), 1357–1369. Available from: [Link]
-
AxisPharm. (2024). What is the difference between ADC linker and PEG linker? Available from: [Link]
-
Curapath. (n.d.). polysarcosine (psar) a safer, more effective alternative to poly-ethylene glycol (peg). Available from: [Link]
-
Viricel, W., et al. (2019). Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates. Chemical Science. Available from: [Link]
-
Shiu, H. T., et al. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. Polymers, 12(2), 256. Available from: [Link]
-
Creative Biolabs. (n.d.). Carbohydrate-based Conjugation Service. Available from: [Link]
-
Keefe, A. J., & Pai, S. (1991). The effect of tetrahydrofuran on biological systems: does a hepatotoxic potential exist? Journal of Toxicology and Environmental Health, 34(2), 223–237. Available from: [Link]
-
Organic Chemistry. (n.d.). Tetrahydrofuran (THF). Available from: [Link]
-
ADC Review. (2019). What are Stable Linkers? Available from: [Link]
-
Wikipedia. (n.d.). Tetrahydrofuran. Available from: [Link]
-
Kim, D., et al. (2022). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 65(17), 11786–11796. Available from: [Link]
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Available from: [Link]
-
Fontes, S. T., et al. (2013). Tetrahydrofuran as solvent in dental adhesives: cytotoxicity and dentin bond stability. Clinical Oral Investigations, 17(2), 579–585. Available from: [Link]
-
Fontes, S. T., et al. (2012). Tetrahydrofuran as solvent in dental adhesives: Cytotoxicity and dentin bond stability. ResearchGate. Available from: [Link]
-
Su, D., et al. (2023). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Medicinal Chemistry Letters, 14(10), 1363–1377. Available from: [Link]
-
Sterling, A. J., & Regent Park. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Available from: [Link]
-
Brower, K. R., et al. (2011). CLUSTERED HYDROPHOBIC AMINO ACIDS IN AMPHIPATHIC HELICES MEDIATE ERLIN1/2 COMPLEX ASSEMBLY. Journal of Biological Chemistry, 286(49), 42103–42111. Available from: [Link]
-
AxisPharm. (2024). Polyethylene Glycol Classification. Available from: [Link]
-
Poly-Med. (2024). Understanding poly(ethylene glycol) (PEG) and synthetic PEG derivatives. Available from: [Link]
-
Pysz, I., et al. (2018). Development of an HPLC method for the assessment of hydrophobicity of ADC payloads. Cancer Research, 78(13 Supplement), 738. Available from: [Link]
-
Turo, J. A., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889–3907. Available from: [Link]
-
Biorunstar. (2023). How do peptide linkers influence the electrostatic properties of ADC? Available from: [Link]
-
AxisPharm. (2024). The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification. Available from: [Link]
Sources
- 1. Carbohydrate-based materials for targeted delivery of drugs and genes to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. njbio.com [njbio.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 6. Carbohydrate based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 7. purepeg.com [purepeg.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. news-medical.net [news-medical.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Carbohydrates Used in Polymeric Systems for Drug Delivery: From Structures to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyethylene Glycol Classification | AxisPharm [axispharm.com]
- 13. Carbohydrate-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 14. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Oligo(ethylene glycol)-sidechain microgels prepared in absence of cross-linking agent: Polymerization, characterization and variation of particle deformability | PLOS One [journals.plos.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. US8664407B2 - Chemical linkers with single amino acids and conjugates thereof - Google Patents [patents.google.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Mixed poly (ethylene glycol) and oligo (ethylene glycol) layers on gold as nonfouling surfaces created by backfilling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 25. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Carbohydrate-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 27. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies | MDPI [mdpi.com]
- 29. nacalai.co.jp [nacalai.co.jp]
- 30. biorunstar.com [biorunstar.com]
A Senior Application Scientist's Guide: Comparing Alkyl and Oxolane-Based Linkers in PROTAC Design
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a "warhead" ligand that binds the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that tethers the two.[3][4]
For years, the linker was viewed as a simple, passive spacer. However, the field now recognizes that the linker's composition, length, and rigidity are critical determinants of a PROTAC's overall performance.[4][5] It profoundly influences physicochemical properties, cell permeability, and, most importantly, the stability and productivity of the key ternary complex (POI-PROTAC-E3 ligase).[2][6]
Historically, synthetically tractable and flexible linkers, such as alkyl and polyethylene glycol (PEG) chains, have dominated PROTAC design.[3] Alkyl chains, in particular, have been a mainstay due to their synthetic simplicity and metabolic stability.[1][] However, the evolution of PROTAC design is trending towards more sophisticated, functional linkers that can overcome the limitations of their simpler predecessors.[3][4]
This guide provides a comparative analysis of the archetypal alkyl linker versus a more structurally defined motif derived from Benzyl N-[(oxolan-3-yl)methyl]carbamate . As direct, head-to-head experimental data for this specific oxolane-based linker is not prevalent in published literature, we will approach this comparison from a design and hypothesis-driven perspective. We will dissect the known attributes of alkyl linkers and the theoretical advantages of incorporating a rigid, heterocyclic oxolane moiety, culminating in a detailed experimental workflow to rigorously test these differences in a real-world research setting.
Figure 1: The PROTAC mechanism of action.
Section 1: The Workhorse - Properties of Alkyl Linkers
Alkyl linkers are saturated or unsaturated hydrocarbon chains that serve as the fundamental flexible tether in many foundational PROTAC molecules.[1][] Their prevalence stems from their synthetic accessibility and the ease with which their length can be modulated.[3]
Key Characteristics:
-
Structure and Flexibility: Composed of sp3-hybridized carbon atoms, alkyl chains exhibit significant conformational flexibility due to free rotation around single bonds. This allows the PROTAC to adopt numerous conformations, increasing the probability of achieving a productive ternary complex.[6]
-
Physicochemical Properties: Alkyl chains are inherently hydrophobic (lipophilic). This characteristic can be advantageous for passive diffusion across the cell's lipid bilayer membrane.[] However, it often comes at the cost of reduced aqueous solubility, a major challenge in drug development.[1]
-
Metabolic Stability: The carbon-carbon and carbon-hydrogen bonds in alkyl chains are generally robust and less susceptible to metabolic cleavage compared to other functional groups like esters or amides, contributing to better in vivo stability.[]
Advantages & Disadvantages:
| Feature | Advantages | Disadvantages |
| Flexibility | Increases chances of forming a ternary complex. | High entropic penalty upon binding, potentially weakening ternary complex stability.[6] |
| Hydrophobicity | May enhance passive membrane permeability.[] | Reduces aqueous solubility; can lead to non-specific hydrophobic interactions and aggregation.[1] |
| Synthesis | Synthetically straightforward and economical.[] | Lacks functionality for fine-tuning physicochemical properties. |
The primary drawback of highly flexible linkers is the significant entropic cost associated with "freezing" the molecule into a single bioactive conformation upon forming the ternary complex. This can weaken the overall stability and efficacy of the degrader.[6]
Section 2: The Challenger - An Oxolane-Based Linker Motif
Moving beyond simple hydrocarbons, drug designers are increasingly incorporating rigid or semi-rigid elements like heterocyclic rings to gain more control over the PROTAC's conformation and physicochemical properties.[1][3] The building block "this compound" provides an (oxolan-3-yl)methyl core, a motif that introduces both rigidity and polarity. Oxolane is also known as tetrahydrofuran (THF).
Inferred Characteristics:
-
Structure and Rigidity: The five-membered oxolane ring has a defined, non-planar 3D structure. Incorporating this into a linker reduces the number of rotatable bonds compared to an equivalent-length alkyl chain. This conformational constraint can "pre-organize" the PROTAC into a shape more favorable for binding, thereby reducing the entropic penalty of ternary complex formation.[6]
-
Physicochemical Properties: The ether oxygen in the oxolane ring acts as a hydrogen bond acceptor, which can improve aqueous solubility and modulate the linker's polarity compared to a purely aliphatic chain.[1] This is a critical feature for balancing the solubility-permeability tradeoff that plagues many large PROTAC molecules.[2][8]
-
Improved Selectivity: By restricting the available conformational space, a rigid linker may disfavor binding to off-target proteins, potentially leading to improved degradation selectivity.[6]
The central hypothesis is that the oxolane-based linker will offer a more favorable balance of solubility, permeability, and pre-organization for ternary complex formation compared to a simple alkyl chain.
Section 3: A Head-to-Head Experimental Guide
To objectively compare these linker classes, a paired set of PROTACs must be synthesized and tested. The only variable should be the linker's core composition. Both PROTACs will utilize the identical warhead for the POI and the identical ligand for an E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).
Figure 2: Experimental workflow for comparing linker performance.
Experiment 1: Physicochemical Property Analysis
Causality: A PROTAC's therapeutic potential is fundamentally linked to its drug-like properties. Poor aqueous solubility can hinder formulation and bioavailability, while excessively high lipophilicity can lead to poor pharmacokinetics and off-target toxicity. This experiment quantifies these foundational properties.
Protocol: Aqueous Solubility and Lipophilicity (LogD)
-
Kinetic Solubility Assay:
-
Prepare high-concentration stock solutions of PROTAC-Alkyl and PROTAC-Oxolane in 100% DMSO.
-
Dispense stocks into a 96-well plate and add phosphate-buffered saline (PBS), pH 7.4, to a final DMSO concentration of 1-2%.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer.
-
Quantify the concentration of the soluble compound in the supernatant via LC-MS/UV by comparing against a standard curve.
-
-
LogD Measurement:
-
Add a known amount of each PROTAC to a biphasic system of octanol and PBS (pH 7.4).
-
Vortex vigorously to allow for partitioning between the two phases.
-
Centrifuge to separate the phases.
-
Carefully sample both the aqueous and octanol layers.
-
Determine the concentration of the PROTAC in each phase using LC-MS.
-
Calculate LogD as log10([PROTAC]octanol / [PROTAC]aqueous).
-
Expected Data Summary:
| Parameter | PROTAC-Alkyl (Expected) | PROTAC-Oxolane (Hypothesized) | Rationale |
| Aqueous Solubility | Lower | Higher | The ether oxygen in the oxolane ring increases polarity and potential for hydrogen bonding with water. |
| LogD (pH 7.4) | Higher | Lower | The increased polarity of the oxolane motif reduces overall lipophilicity compared to a pure hydrocarbon linker. |
Experiment 2: Cell Permeability Assessment
Causality: For a PROTAC to degrade an intracellular protein, it must first cross the cell membrane. This experiment assesses passive permeability, a key factor in oral bioavailability and target engagement. Recent studies show that linkers enabling PROTACs to adopt folded conformations that shield polar surface area are crucial for high cell permeability.[8][9][10]
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation: A 96-well filter plate is coated with a lipid-infused artificial membrane (e.g., phosphatidylcholine in dodecane), separating it from a 96-well acceptor plate filled with buffer.
-
Donor Addition: Add solutions of PROTAC-Alkyl and PROTAC-Oxolane to the donor wells of the filter plate. Include high and low permeability control compounds (e.g., testosterone and hydrocortisone).
-
Incubation: Sandwich the donor and acceptor plates and incubate for 4-16 hours at room temperature.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/UV.
-
Calculate Permeability: The effective permeability (Pe) is calculated based on the concentration change over time and the membrane surface area.
Expected Data Summary:
| Parameter | PROTAC-Alkyl (Expected) | PROTAC-Oxolane (Hypothesized) | Rationale |
| Permeability (Pe) | Moderate to High | Potentially Higher | While more polar, the rigid oxolane may promote a folded "chameleonic" conformation in the nonpolar membrane, shielding polar groups and enhancing permeability, a phenomenon observed with other structured linkers.[10] |
Experiment 3: In Vitro Protein Degradation Potency
Causality: This is the ultimate functional readout. This experiment directly measures how effectively each PROTAC can induce the degradation of its intended target within a cellular context. The key metrics are DC50 (concentration for 50% degradation) and Dmax (maximum degradation achievable).
Protocol: Western Blot Analysis of Target Degradation
-
Cell Culture: Plate a relevant human cell line (e.g., HeLa, HEK293T) known to express the POI and the recruited E3 ligase.
-
PROTAC Treatment: Treat cells with a serial dilution of PROTAC-Alkyl and PROTAC-Oxolane (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of total protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% milk or BSA in TBST).
-
Incubate with a primary antibody specific for the POI.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Imaging and Analysis:
-
Apply an ECL substrate and image the chemiluminescence.
-
Quantify band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Plot normalized protein levels against PROTAC concentration and fit a dose-response curve to determine DC50 and Dmax values.
-
Expected Data Summary:
| Parameter | PROTAC-Alkyl (Expected) | PROTAC-Oxolane (Hypothesized) | Rationale |
| DC50 | Potent | Potentially More Potent (Lower DC50) | The pre-organized conformation of the oxolane linker could lead to more efficient and stable ternary complex formation, requiring a lower concentration for effective degradation.[6] |
| Dmax | High | Potentially Higher | A more stable and geometrically optimal ternary complex could lead to more processive ubiquitination and a greater maximal level of degradation. |
Conclusion and Future Directions
The choice between a simple alkyl linker and a more complex, rigidified linker like one containing an oxolane motif is a classic drug design trade-off. Alkyl linkers offer synthetic ease and proven utility, but their high flexibility and hydrophobicity present significant challenges for optimizing drug-like properties.[1][6] The oxolane-based linker, while potentially more synthetically challenging, offers theoretical advantages in aqueous solubility, conformational pre-organization, and potentially improved cell permeability through controlled molecular folding.[6][10]
The experimental workflow detailed above provides a rigorous, self-validating system for any research team to directly test these hypotheses. The results will provide a clear, data-driven basis for linker selection. If the oxolane-based PROTAC demonstrates superior potency or improved physicochemical properties, it would validate the strategy of incorporating such rigid, polar motifs. This would then open the door to further optimization, exploring different ring sizes, stereochemistries, and attachment points to fully harness the power of rational linker design in creating the next generation of protein degrader therapeutics.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link][3][4][11]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]
-
CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. CD ComputaBio. [Link]
-
Abeje, Y. E., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link][9]
-
Abeje, Y. E., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC. [Link][10]
-
Zhyvolozhnyi, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link][5]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link][2]
-
Abeje, Y. E., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate. [Link][8]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for the design of PROTAC linkers: a critical review [ouci.dntb.gov.ua]
structure-activity relationship of oxolane linkers in PROTACs
A Comprehensive Guide to the Structure-Activity Relationship of Oxolane Linkers in PROTACs: A Comparative Analysis
For researchers, scientists, and drug development professionals vested in the field of targeted protein degradation, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is of paramount importance. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target protein ligand, an E3 ligase ligand, and a linker connecting the two.[1] While historically viewed as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[2]
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of oxolane (tetrahydrofuran) linkers in PROTACs. Given the emerging interest in more constrained and polar linker architectures, we will objectively compare the projected performance of oxolane-based linkers with the more established alkyl and polyethylene glycol (PEG) alternatives, supported by data from analogous cyclic and ether-containing linker systems.
The Emerging Role of Constrained Linkers: Beyond Flexibility
Early PROTAC design often relied on flexible alkyl and PEG chains due to their synthetic accessibility.[] However, the field is progressively moving towards more sophisticated, rigid, or semi-rigid linkers to gain better control over the PROTAC's conformational ensemble.[1] The introduction of cyclic moieties, such as oxolane, offers a compelling strategy to pre-organize the molecule, potentially reducing the entropic penalty upon binding to the target protein and E3 ligase, and facilitating the formation of a productive ternary complex.[1]
Oxolane Linkers: A Balance of Polarity and Rigidity
An oxolane ring, a five-membered cyclic ether, introduces a unique combination of properties to a PROTAC linker. It can be considered a hybrid between the hydrophobic, flexible alkyl chains and the hydrophilic, flexible PEG linkers. The ether oxygen imparts polarity, which can enhance aqueous solubility, a common challenge for large PROTAC molecules.[4] Simultaneously, the cyclic nature of the oxolane ring introduces a degree of conformational constraint compared to a linear chain of similar length.
dot
Caption: Conceptual comparison of key properties of Alkyl, PEG, and Oxolane linkers.
Comparative Analysis of Oxolane, Alkyl, and PEG Linkers
The choice of linker is a critical decision in PROTAC design, with each class offering distinct advantages and disadvantages. The optimal choice is highly dependent on the specific target protein and E3 ligase pair.[1]
| Feature | Alkyl Linkers | PEG Linkers | Oxolane Linkers (Projected) |
| Composition | Saturated or unsaturated hydrocarbon chains | Repeating ethylene glycol units | Tetrahydrofuran ring(s) incorporated into a chain |
| Hydrophilicity | Generally hydrophobic | Hydrophilic | Moderately polar due to the ether oxygen |
| Solubility | May limit aqueous solubility | Generally improves aqueous solubility[5] | Expected to improve aqueous solubility over alkyl linkers[4] |
| Cell Permeability | Can improve permeability due to hydrophobicity, but may also lead to non-specific binding | Can enhance permeability by improving solubility and adopting folded conformations, but long chains can increase polar surface area[6] | The balance of polarity and rigidity may lead to favorable "chameleonic" properties, adopting more compact, less polar conformations in lipid membranes[6] |
| Metabolic Stability | Generally possess good chemical and metabolic stability | May have reduced metabolic stability in vivo due to susceptibility to oxidation[5] | The cyclic structure may offer increased metabolic stability compared to linear ethers[7][8] |
| Conformation | Tend to adopt elongated, flexible conformations | Highly flexible, can adopt a wide range of conformations | Semi-rigid, with a more defined conformational preference, potentially reducing the entropic cost of ternary complex formation[1] |
| Synthesis | Readily accessible and synthetically straightforward | Can be more challenging and costly to synthesize compared to alkyl linkers | Synthesis of functionalized oxolane building blocks can be complex but is achievable |
Structure-Activity Relationship Insights for Oxolane Linkers
While direct SAR studies on oxolane linkers in PROTACs are limited, we can extrapolate from related systems to guide their design and application.
Conformational Control and Ternary Complex Formation
The rigidity of the oxolane ring can help to orient the protein-of-interest (POI) and E3 ligase ligands in a favorable conformation for ternary complex formation.[1] This pre-organization can be particularly beneficial when there is a known optimal distance and geometry for the two protein binding partners. Molecular dynamics simulations can be a valuable tool to predict the conformational preferences of oxolane-containing linkers and their impact on ternary complex stability.[9]
Impact on Physicochemical Properties
The incorporation of an oxolane moiety is expected to strike a balance between the hydrophobicity of alkyl linkers and the hydrophilicity of PEG linkers. This can be advantageous for achieving the desired solubility and cell permeability profile. The concept of "molecular chameleons," where a molecule can adopt different conformations in polar and non-polar environments, is particularly relevant here. An oxolane linker might facilitate the formation of intramolecular hydrogen bonds in a non-polar environment (like the cell membrane), effectively shielding its polarity and enhancing permeability.[6]
Stereochemistry as a Design Element
Substituents on the oxolane ring introduce chiral centers, and the stereochemistry of these centers can have a profound impact on the overall shape of the PROTAC and its biological activity. Different stereoisomers can lead to distinct conformational preferences, which in turn can affect the stability of the ternary complex and the efficiency of protein degradation. This provides an additional handle for fine-tuning the properties of the PROTAC.
dot
Caption: A proposed workflow for the systematic evaluation of oxolane linkers in PROTACs.
Experimental Protocols
Synthesis of an Oxolane-Containing PROTAC (General Protocol)
This protocol outlines a general strategy for the synthesis of a PROTAC incorporating a functionalized oxolane linker.
-
Synthesis of the Oxolane Building Block:
-
Start with a commercially available substituted tetrahydrofuran, for example, (tetrahydrofuran-3-yl)methanol.
-
Protect the hydroxyl group with a suitable protecting group (e.g., tert-butyldimethylsilyl ether).
-
Introduce a leaving group (e.g., tosylate or mesylate) on a different position of the ring, or functionalize it for coupling (e.g., convert to an azide or alkyne for click chemistry).
-
Deprotect the hydroxyl group and convert it to a different functional group for subsequent coupling reactions (e.g., another leaving group, an amine, or a carboxylic acid).
-
-
Coupling to the E3 Ligase Ligand:
-
React the functionalized oxolane building block with the E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) under appropriate coupling conditions (e.g., SN2 reaction, amide coupling).
-
-
Coupling to the Target Protein Ligand:
-
Deprotect or activate the remaining functional group on the oxolane linker.
-
Couple the oxolane-E3 ligase ligand conjugate to the target protein ligand using a suitable reaction (e.g., amide coupling, click chemistry).
-
-
Purification:
-
Purify the final PROTAC using column chromatography (e.g., silica gel or reverse-phase HPLC).
-
Characterize the compound by NMR and mass spectrometry.
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
-
Immobilization: Immobilize the biotinylated target protein on a streptavidin-coated SPR sensor chip.
-
Binding of PROTAC: Inject a series of concentrations of the PROTAC over the sensor surface to measure the binding affinity to the target protein.
-
Ternary Complex Formation: Co-inject the PROTAC with the E3 ligase over the sensor surface. An increase in the SPR signal compared to the binding of the PROTAC alone indicates the formation of a ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic and affinity constants for the binary and ternary interactions.
Cellular Degradation Assay (Western Blot)
-
Cell Culture: Culture the target cells in appropriate media.
-
Treatment: Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities to determine the extent of protein degradation.
Conclusion
The linker is a critical component in the design of effective PROTACs, and moving beyond simple alkyl and PEG chains is essential for unlocking the full potential of this therapeutic modality. Oxolane linkers represent a promising, yet underexplored, class of linkers that offer a unique balance of polarity and conformational rigidity. By providing a degree of pre-organization, they have the potential to enhance ternary complex formation and improve the physicochemical properties of PROTACs. Further systematic investigation, guided by the principles and protocols outlined in this guide, is warranted to fully elucidate the structure-activity relationship of oxolane linkers and establish their place in the PROTAC design toolbox.
References
-
Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]
- Gong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy.
- Abeje, Y. E., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry.
- Wieske, L. H. E., et al. (2024). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters.
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
- DeSantis, J., et al. (2022).
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- Shakya, P., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
- Ciulli, A., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
- Mares, A., et al. (2023). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ACS Medicinal Chemistry Letters.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
The Oxolane Ring: A Subtle Player with Significant Impact on PROTAC Efficacy
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While the warhead and E3 ligase ligand determine the "what" and "how" of degradation, the often-underestimated linker dictates the "how well." This guide delves into the nuanced yet critical role of a specific linker component—the oxolane ring—in shaping the efficacy of PROTACs, offering a comparative analysis against more conventional linker motifs.
The Linker: More Than Just a Spacer
The linker in a PROTAC is not a mere passive tether but an active contributor to the molecule's overall performance. Its length, composition, and rigidity profoundly influence a PROTAC's physicochemical properties, cell permeability, and, most importantly, its ability to orchestrate the formation of a productive ternary complex between the target protein and the E3 ligase.[1][2] The optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[1] Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[1]
The most commonly employed linkers in PROTAC design are flexible polyethylene glycol (PEG) and alkyl chains, primarily due to their synthetic accessibility and the ease with which their length can be modified.[3][] However, the field is increasingly exploring the incorporation of more rigid and conformationally constrained elements to enhance PROTAC performance.[3][]
The Rise of Rigid Linkers: A Quest for Precision
Rigid linkers, often incorporating cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[2][] By reducing the entropic penalty associated with adopting a productive binding conformation, rigid linkers can facilitate more stable ternary complex formation.
It is within this context of rigidification that the oxolane (tetrahydrofuran) ring emerges as a compelling, albeit less explored, linker component.
Assessing the Impact of the Oxolane Ring: A Comparative Perspective
While direct, head-to-head comparative studies focusing solely on the oxolane ring's impact are still emerging, we can glean valuable insights by examining the structure-activity relationships (SAR) of PROTACs where cyclic ethers are incorporated into the linker. The oxolane ring, a five-membered cyclic ether, offers a unique combination of properties:
-
Conformational Constraint: The cyclic nature of the oxolane ring restricts the flexibility of the linker, which can help to properly orient the warhead and the E3 ligase ligand for optimal ternary complex formation. This pre-organization can lead to a lower entropic cost upon binding, potentially increasing the stability of the ternary complex.
-
Improved Physicochemical Properties: The ether oxygen in the oxolane ring can act as a hydrogen bond acceptor, potentially improving the solubility and permeability of the PROTAC molecule. This is a significant consideration, as many PROTACs are large molecules that often struggle with poor pharmacokinetic properties.
-
Metabolic Stability: The cyclic structure of oxolane may offer greater resistance to metabolic degradation compared to linear PEG chains, which can be susceptible to oxidation.
To illustrate the potential impact of the oxolane ring, let's consider a hypothetical comparative analysis based on available data for linkers with similar properties.
Table 1: Hypothetical Performance Comparison of Linker Motifs in a BRD4-targeting PROTAC
| Linker Type | Key Characteristics | Expected Impact on PROTAC Efficacy |
| Alkyl Chain | Hydrophobic, flexible | Can improve cell permeability due to lipophilicity, but may lead to poor solubility and non-specific binding. High flexibility can result in an entropic penalty upon ternary complex formation. |
| PEG Chain | Hydrophilic, flexible | Generally improves aqueous solubility. The flexibility can be beneficial for spanning the distance between the target and E3 ligase but may also lead to multiple non-productive binding modes. |
| Oxolane Ring | Conformationally constrained, moderately polar | The rigidity can pre-organize the PROTAC for efficient ternary complex formation, potentially leading to higher potency (lower DC50) and greater maximal degradation (Dmax). The ether moiety can improve solubility without the excessive flexibility of a long PEG chain. |
Experimental Workflows for Assessing Linker Impact
To empirically validate the impact of the oxolane ring, a systematic approach involving the synthesis and evaluation of a series of PROTACs with varying linkers is essential. Below are key experimental protocols to characterize and compare their efficacy.
Ternary Complex Formation Assay (e.g., TR-FRET)
This assay quantifies the formation of the ternary complex in vitro.
Protocol:
-
Reagents: Purified target protein (e.g., BRD4) labeled with a donor fluorophore (e.g., Terbium), purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC) labeled with an acceptor fluorophore (e.g., FITC), and the PROTACs to be tested.
-
Procedure:
-
Incubate the labeled proteins with increasing concentrations of the PROTAC in an appropriate assay buffer.
-
Excite the donor fluorophore at its specific wavelength.
-
Measure the emission of both the donor and acceptor fluorophores.
-
-
Data Analysis: An increase in the acceptor's emission, due to Förster Resonance Energy Transfer (FRET), indicates the formation of the ternary complex. The data can be used to determine the concentration of PROTAC required to induce half-maximal complex formation (TC50).
Diagram of TR-FRET Assay Workflow
Caption: Workflow for Ternary Complex Formation Assay using TR-FRET.
Cellular Degradation Assay (e.g., Western Blot or In-Cell Western)
This assay measures the reduction of the target protein levels in a cellular context.
Protocol:
-
Cell Culture: Plate cells expressing the target protein at an appropriate density.
-
Treatment: Treat the cells with increasing concentrations of the PROTACs for a defined period (e.g., 24 hours).
-
Lysis: Lyse the cells to extract total protein.
-
Quantification:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control (e.g., GAPDH).
-
In-Cell Western: Fix and permeabilize cells in the plate, then probe with fluorescently labeled antibodies.
-
-
Data Analysis: Quantify the band intensities (Western Blot) or fluorescence signals (In-Cell Western) to determine the percentage of target protein degradation relative to a vehicle-treated control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Diagram of Cellular Degradation Assay Workflow
Caption: Workflow for Cellular Degradation Assay.
Conclusion: The Oxolane Ring as a Strategic Design Element
The linker is a critical determinant of a PROTAC's success, and moving beyond simple flexible chains towards more sophisticated, conformationally constrained linkers is a key frontier in the field. The oxolane ring, while not as extensively studied as other motifs, presents a compelling option for PROTAC design. Its ability to impart rigidity, potentially improve physicochemical properties, and enhance metabolic stability makes it a valuable tool in the medicinal chemist's arsenal.
Future systematic studies directly comparing oxolane-containing PROTACs with their alkyl and PEG counterparts are needed to fully elucidate the benefits and potential drawbacks of this linker component. Such studies, employing the robust experimental workflows outlined in this guide, will undoubtedly pave the way for the rational design of more potent and effective protein degraders.
References
- Burslem, G. M., Smith, B. E., Lai, A. C., Jaime-Figueroa, S., McQuaid, D. C., Bondeson, D. P., & Crews, C. M. (2018). The advantages of targeted protein degradation over inhibition: an RTK case study. Cell chemical biology, 25(1), 67-77.
- Cyrus, K., Wehenkel, M., Choi, E. Y., Han, H. J., Lee, H., Swanson, H., & Kim, K. B. (2011). Impact of linker length on the activity of PROTACs. Molecular bioSystems, 7(2), 359-364.
- Farnaby, W., Koegl, M., Roy, M. J., Whitworth, C., Diers, E., Trainor, N., ... & Ciulli, A. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
- Han, X., Wang, C., Qin, C., Xiang, W., Fernandez-Salas, E., Yang, C. Y., & Wang, S. (2019). Discovery of ARD-69 as a highly potent proteolysis targeting chimera (PROTAC) degrader of androgen receptor (AR) for the treatment of prostate cancer. Journal of medicinal chemistry, 62(2), 941-964.
- Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical probes. Bioorganic & medicinal chemistry, 25(17), 4599-4607.
- Jaime-Figueroa, S., Buhimschi, A. D., Toure, M., Hines, J., & Crews, C. M. (2020). Design, synthesis and biological evaluation of proteolysis targeting chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties. Bioorganic & medicinal chemistry letters, 30(16), 127303.
- Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs)—Past, present and future. Drug discovery today: Technologies, 31, 15-27.
- Shah, R. R., Redmond, J. M., & Iwasa, Y. (2020). PROTACs as a novel therapeutic modality for the treatment of cancer. Molecular and cellular oncology, 7(4), 1768018.
- Sun, Y., Zhao, X., Ding, N., Gao, H., Wu, Y., Yang, Y., ... & Rao, Y. (2018). PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies. Cell research, 28(7), 779-781.
- Troup, R. I., Gmaschitz, T., & Ciulli, A. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory target antitumor therapy, 1(5), 273-312.
- Winter, G. E., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015).
- Zhang, X., Crowley, V. M., Warka, R. C., & Molina, H. (2020). Recent advances in the discovery and development of PROTACs. Future medicinal chemistry, 12(12), 1145-1160.
- Zhou, F., Chen, L., Li, Y., & Zhang, J. (2020). Development of potent and selective PROTACs for the degradation of IRAK4. Bioorganic & medicinal chemistry, 28(1), 115195.
- Bondeson, D. P., Mares, A., Smith, I. E., Ko, E., Campos, S., Miah, A. H., ... & Crews, C. M. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.
- Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS chemical biology, 10(8), 1770-1777.
- Nowak, R. P., DeAngelo, S. L., Buckley, D. L., He, Z., Donovan, K. A., An, J., ... & Fischer, E. S. (2018). Plasticity in binding confers selectivity in ligand-induced protein degradation.
- Flanagan, J. J., Qian, Y., & Crews, C. M. (2019). The nuts and bolts of PROTACs: a user's guide. Accounts of chemical research, 52(12), 3325-3335.
- Mullard, A. (2019). First PROTACs enter the clinic. Nature reviews Drug discovery, 18(4), 237-239.
- Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2017). Targeted protein degradation by PROTACs. Pharmacology & therapeutics, 174, 138-144.
- Bai, L., Zhou, B., Yang, C. Y., & Wang, S. (2019). Targeted protein degradation by PROTACs for the treatment of cancer. Current opinion in chemical biology, 52, 111-119.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Selectivity: A Comparative Guide to Off-Target Effects of PROTACs with Carbamate Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. By hijacking the cell's ubiquitin-proteasome system, these heterobifunctional molecules can selectively eliminate proteins of interest (POIs), offering a paradigm shift from traditional occupancy-based inhibition. The linker, a seemingly simple component connecting the POI-binding and E3 ligase-recruiting moieties, is now understood to be a critical determinant of a PROTAC's efficacy, selectivity, and overall pharmacological profile.[1] Among the diverse chemical functionalities employed in linker design, the carbamate group presents a unique set of properties that can significantly influence the off-target effects of the resulting PROTAC.
This guide provides an in-depth, objective comparison of PROTACs featuring a carbamate linker with those containing other common linker types. We will delve into the chemical and biological rationale behind how the carbamate functionality can modulate off-target profiles, supported by established principles of medicinal chemistry and PROTAC design. Furthermore, we will present detailed experimental workflows for the comprehensive assessment of off-target effects, empowering researchers to make informed decisions in the design and optimization of next-generation protein degraders.
The Carbamate Linker: A Double-Edged Sword in PROTAC Design
The carbamate functional group, an "amide-ester" hybrid, is a staple in medicinal chemistry, valued for its chemical and proteolytic stability, ability to participate in hydrogen bonding, and its role as a peptide bond isostere.[2][3][4] When incorporated into a PROTAC linker, these properties can be both advantageous and detrimental concerning off-target effects.
Potential for Reduced Off-Target Effects: The Stability Argument
A key consideration in PROTAC design is the metabolic stability of the linker.[5][6][7][] An unstable linker can be cleaved in vivo, leading to the release of the warhead and E3 ligase ligand as independent entities. These metabolites can then interact with their own sets of off-targets, contributing to a complex and undesirable pharmacological profile. The inherent stability of the carbamate bond can mitigate this issue, potentially leading to a cleaner off-target profile compared to more labile linker chemistries.
dot
Caption: Metabolic stability of the linker influences the off-target profile of a PROTAC.
Potential for Increased Off-Target Effects: The Reactivity Perspective
Conversely, the carbamate moiety is not inert. Under certain physiological conditions or enzymatic action, carbamates can act as covalent modifiers of proteins, particularly those with reactive serine or cysteine residues in their active sites. This presents a potential liability, as a carbamate-containing PROTAC could covalently bind to off-target proteins, leading to their inactivation or altered function. This is a distinct mechanism from the intended catalytic degradation of the target protein and represents a significant safety concern.
Comparative Analysis of Carbamate Linkers with Other Common Linker Chemistries
While direct, head-to-head proteomics studies comparing the off-target profiles of PROTACs with carbamate linkers to other linker types are not widely available in the public domain, we can infer potential differences based on their chemical properties.
| Linker Type | Potential Advantages for Off-Target Profile | Potential Disadvantages for Off-Target Profile |
| Carbamate | - High metabolic stability, reducing off-target effects from metabolites.[2][3][4] - Can improve physicochemical properties. | - Potential for covalent modification of off-target proteins. - May introduce rigidity that could lead to unfavorable ternary complex formation and neosubstrate degradation. |
| Ether (PEG) | - Generally good metabolic stability. - Improves solubility and cell permeability.[1] | - High flexibility can sometimes lead to less defined ternary complex conformations and potential for off-target degradation. |
| Alkyl | - Synthetically simple and versatile. | - Can be susceptible to oxidative metabolism, leading to potentially active metabolites.[5][] - Hydrophobicity may lead to non-specific binding and aggregation. |
| Triazole | - High metabolic stability due to the stability of the triazole ring. | - Can introduce rigidity and planarity that may impact ternary complex formation. |
Experimental Workflows for Assessing Off-Target Effects of PROTACs
A rigorous and multi-faceted approach is essential for the comprehensive evaluation of PROTAC off-target effects. The following experimental workflows provide a robust framework for identifying and validating unintended protein degradation and binding events.
Global Proteomics for Unbiased Off-Target Discovery
Mass spectrometry-based quantitative proteomics is the gold standard for unbiasedly identifying proteins that are degraded upon PROTAC treatment.[9]
Protocol: Quantitative Proteomics Analysis of PROTAC-Treated Cells
-
Cell Culture and Treatment: Culture the relevant cell line to ~80% confluency. Treat cells with the PROTAC at various concentrations (including a concentration that gives maximal on-target degradation) and a vehicle control for a defined period (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA assay.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an appropriate protease (e.g., trypsin).
-
Isobaric Labeling (e.g., TMT or iTRAQ) (Optional but Recommended): Label the peptides from each condition with a different isobaric tag. This allows for multiplexing and more accurate relative quantification.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control.
dot
Caption: Workflows for assessing off-target binding using CETSA and NanoBRET.
Conclusion: A Call for Rigorous Characterization
The linker is a critical determinant of a PROTAC's selectivity and off-target profile. While the carbamate linker offers potential advantages in terms of metabolic stability, its potential for covalent off-target modification necessitates careful evaluation. A comprehensive understanding of a carbamate-containing PROTAC's off-target liabilities can only be achieved through a combination of unbiased global proteomics and specific target engagement assays. As the field of targeted protein degradation continues to mature, a deeper, data-driven understanding of how specific linker chemistries influence off-target effects will be paramount for the development of safer and more effective therapeutics.
References
- Zhang, A. X., et al. (2021). The vital role of proteomics in characterizing novel protein degraders. SLAS Discovery, 26(4), 518–523.
- Pelago Bioscience. (n.d.). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders that remain intact.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
- Pelago Bioscience. (n.d.). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders.
- Testa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(20), 1847-1858.
- Robers, M. B., et al. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Methods in Molecular Biology, 2365, 265–282.
- Reinhard, F. B., et al. (2020). A Tale of Two Tails: Efficient Profiling of Protein Degraders by Specific Functional and Target Engagement Readouts. Journal of Proteome Research, 19(11), 4364–4375.
- Reinhard, F. B., et al. (2020). A tale of two tails - efficient profiling of protein degraders by specific functional and target engagement readouts. bioRxiv.
- Selvita. (2025). NanoBRET assays for PROTAC evaluation in the cellular context.
- Choudhary, A., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 19(12), 1546-1555.
- Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(15), 8014–8028.
- Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications.
- BenchChem. (n.d.). A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs.
- Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 14(11), 4279-4301.
- Promega Corporation. (n.d.). Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement.
- BOC Sciences. (2023). Metabolic Characteristics of PROTAC Drugs.
- Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–299.
- BenchChem. (n.d.). Comparing the efficacy of different PROTAC linkers in targeted protein degradation.
- Lalevee, J., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 11(1), 15856.
- Promega Corporation. (n.d.). NanoBRET® Target Engagement HDAC Assays.
- Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
- Oreate AI. (2026). Research Progress and Strategic Analysis of the Metabolic Characteristics of PROTAC Drugs.
- Cell Signaling Technology. (2022, December 16). Targeted Protein Degradation to Advance Oncology Drug Discovery [Video]. YouTube.
- BenchChem. (n.d.). A Comparative Analysis of PROTAC Linkers: A Guide for Researchers.
- Liu, Y., et al. (2024). Advanced PROTAC and Quantitative Proteomics Strategy Reveals Bax Inhibitor-1 as a Critical Target of Icaritin in Burkitt Lymphoma. International Journal of Molecular Sciences, 25(23), 12944.
- Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(9), 2758–2770.
- Lalevee, J., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing [PDF].
- BenchChem. (n.d.). Comparative Analysis of Off-Target Effects in PROTACs: A Guide for Researchers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Research Progress and Strategic Analysis of the Metabolic Characteristics of PROTAC Drugs - Oreate AI Blog [oreateai.com]
- 4. youtube.com [youtube.com]
- 5. selvita.com [selvita.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced PROTAC and Quantitative Proteomics Strategy Reveals Bax Inhibitor-1 as a Critical Target of Icaritin in Burkitt Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Linker as the Keystone: A Comparative Guide to PROTAC Pharmacokinetics
Introduction: Beyond the Ternary Complex
For years, the primary focus in the design of Proteolysis-Targeting Chimeras (PROTACs) centered on the warhead and the E3 ligase ligand—the two arms that engage the target protein and the cell's degradation machinery. The linker connecting them was often treated as a simple, passive spacer. However, the field is rapidly evolving, and it is now unequivocally clear that the linker is a critical determinant of a PROTAC's overall success, profoundly influencing its physicochemical properties and bioactivity.[1] These heterobifunctional molecules, by their very nature, are large and complex, frequently operating beyond Lipinski's "rule of five," which makes achieving favorable drug metabolism and pharmacokinetic (DMPK) properties a formidable challenge.[2]
The linker is not merely a tether; it is the keystone that dictates solubility, cell permeability, metabolic stability, and tissue distribution.[][4] An optimally designed linker can transform a potent degrader in a biochemical assay into a viable therapeutic candidate, while a poorly chosen one can relegate it to the shelf. This guide provides an in-depth comparison of how different linker archetypes—from flexible alkyl and polyethylene glycol (PEG) chains to more sophisticated rigid and functionalized moieties—modulate the pharmacokinetic profile of PROTACs, supported by experimental data and validated protocols.
The Linker's Core Influence on ADME Properties
A PROTAC's journey through the body is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The linker's chemical composition, length, and flexibility are pivotal at every stage of this journey.[5]
Absorption: Navigating the Cellular Gateway
For a PROTAC to be effective, especially via oral administration, it must first be absorbed, a process heavily dependent on its solubility and cell permeability.
-
Solubility: Low aqueous solubility is a frequent bottleneck in drug development, hindering absorption and leading to inconsistent bioassay results.[5] PROTACs, with their high molecular weight, are particularly susceptible. The linker offers the most direct route to modulate this property.
-
Alkyl Linkers: These simple hydrocarbon chains are hydrophobic and often decrease the overall solubility of the PROTAC.[4]
-
PEG Linkers: As the most common hydrophilic linker, PEG chains significantly enhance aqueous solubility.[6] The ether oxygens act as hydrogen bond acceptors, improving interaction with water.
-
Heterocyclic Linkers: Incorporating saturated nitrogen heterocycles like piperazine or piperidine is an increasingly common and highly effective strategy.[] These groups are often ionizable at physiological pH, which can dramatically improve solubility and lead to more potent degraders, such as the androgen receptor degrader ARD-69.[5][7]
-
-
Cell Permeability: The large size and high polar surface area of PROTACs present a major barrier to passive diffusion across the cell membrane.[8][9] The linker's conformation plays a crucial role here.
-
Flexible Linkers (Alkyl/PEG): These linkers can confer a "chameleon-like" quality to the PROTAC.[2] They can adopt folded, compact conformations in the hydrophobic environment of the cell membrane, effectively shielding polar groups and reducing the energetic penalty of desolvation. This dynamic folding is critical for passive permeability.[8] However, high flexibility can also lead to an entropic penalty upon binding to the target proteins.[2]
-
Rigid Linkers: Linkers containing motifs like alkynes, triazoles, or phenyl rings reduce the number of rotatable bonds.[10] This pre-organization can reduce the entropic penalty of binding and, in some cases, lock the PROTAC into a membrane-permeable conformation, improving physicochemical and pharmacokinetic properties.[2] However, a lack of flexibility can also make it more difficult to achieve the optimal geometry for ternary complex formation.[2]
-
Distribution and Efflux: Reaching the Target
Once absorbed, a PROTAC must distribute to the target tissue without being prematurely removed by efflux pumps.
-
P-glycoprotein (P-gp) Efflux: P-gp is a key efflux transporter that actively pumps xenobiotics out of cells, representing a major obstacle to oral absorption and brain penetration.[5] The linker's properties, particularly lipophilicity, are a strong determinant of P-gp substrate recognition. Highly lipophilic PROTACs, often those with long alkyl linkers, are more prone to P-gp efflux.[5] Judiciously incorporating polarity into the linker can mitigate this effect.
Metabolism: The Stability Challenge
Metabolic instability is a primary cause of in vivo failure for many drug candidates. For PROTACs, the linker is frequently the most metabolically labile component.[11][12]
-
Metabolic "Soft Spots": The linker introduces new potential sites for enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver, such as CYP3A4.[11][12] Common metabolic reactions include N-dealkylation and amide hydrolysis.[11]
-
Linker Susceptibility:
-
Flexible Linkers: Long alkyl and PEG chains are particularly vulnerable to oxidative metabolism.[4] For PEG-like linkers, O-dealkylation can lead to multiple fragmentation points.[12]
-
Rigid Linkers: Incorporating metabolically robust groups like triazoles or replacing susceptible C-H bonds with C-F bonds can significantly enhance stability.[2][10] Linkers containing cycloalkane structures like piperazine are also often used to improve metabolic stability.[10][11] It has been shown that as linker length increases, metabolic stability often decreases.[]
-
Comparative Summary of Linker Effects on Pharmacokinetics
The table below summarizes the general trends observed for different linker types. It is crucial to remember that these are general guidelines, and the optimal linker must be determined empirically for each specific PROTAC system.[14]
| Linker Type | Key Features | Impact on Solubility | Impact on Permeability | Impact on Metabolic Stability | Key Considerations |
| Alkyl Chains | Hydrophobic, flexible | Tends to decrease | Can be favorable due to conformational flexibility ("chameleon effect") | Often susceptible to oxidative metabolism (CYP P450)[4][12] | High lipophilicity may increase P-gp efflux[5] |
| PEG Chains | Hydrophilic, flexible | Significantly increases[6] | Favorable due to flexibility and polarity balance | Can be metabolically labile (O-dealkylation)[12] | Can improve overall DMPK profile; synthetically accessible |
| Rigid (Alkynes, Triazoles) | Constrained conformation | Variable; depends on other functional groups | Can improve by pre-organizing into a permeable state[2] | Generally high; triazoles are very stable[10] | May restrict geometry needed for ternary complex formation |
| Heterocyclic (Piperazine/Piperidine) | Introduces polarity and rigidity | Generally increases, especially if ionizable[5][7] | Can be favorable | Can improve stability by blocking metabolic sites[11] | Dramatically improves physicochemical properties[7][11] |
Key Experimental Protocols
Validating the pharmacokinetic properties of a novel PROTAC requires a suite of robust in vitro assays. Below are step-by-step methodologies for two foundational experiments.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a compound, isolating it from confounding factors like active transport.[5]
Objective: To determine the effective permeability (Pe) of a PROTAC across an artificial lipid membrane.
Methodology:
-
Plate Preparation:
-
Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Prepare the artificial membrane by injecting 5 µL of a lipid solution (e.g., 2% w/v lecithin in dodecane) onto the filter of each well in the donor plate.
-
-
Compound Preparation:
-
Prepare a stock solution of the PROTAC in DMSO (e.g., 10 mM).
-
Dilute the stock solution into a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of 100 µM. This is the donor solution.
-
-
Assay Execution:
-
Add 200 µL of clean PBS to each well of the acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter contacts the acceptor solution.
-
Add 100 µL of the donor solution (containing the PROTAC) to each well of the donor plate.
-
Incubate the stacked plates at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) using the following equation: Pe = (-ln(1 - [Drug]acceptor / [Drug]equilibrium)) * (V_A * V_D) / ((V_A + V_D) * Area * Time)
-
Where [Drug] is the concentration, V is the volume of the acceptor (A) or donor (D) well, Area is the surface area of the filter, and Time is the incubation time.
-
Protocol 2: In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a PROTAC to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a PROTAC upon incubation with liver microsomes.
Methodology:
-
Reagent Preparation:
-
Thaw cryopreserved human liver microsomes (HLM) on ice.
-
Prepare a NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).
-
Prepare the PROTAC solution in buffer at 2x the final concentration (e.g., 2 µM for a 1 µM final assay concentration).
-
-
Incubation:
-
Pre-warm the HLM, buffer, and PROTAC solution to 37°C.
-
In a 96-well plate, combine the HLM (final concentration e.g., 0.5 mg/mL) and the PROTAC solution. Pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent PROTAC at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining PROTAC versus time.
-
Determine the slope of the linear regression line (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * scaling factors.
-
Visualizing Linker Design and Assessment
Diagrams can simplify complex relationships and workflows, providing a clear visual guide for researchers.
Caption: Relationship between linker properties and PK outcomes.
Caption: Experimental workflow for assessing PROTAC pharmacokinetics.
Conclusion
The rational design of the linker is paramount to advancing PROTACs from promising chemical tools to clinically successful therapeutics. A "trial and error" approach is being replaced by a more informed, multi-parameter optimization strategy where the linker's impact on solubility, permeability, and metabolic stability is considered from the outset.[1] By carefully selecting linker composition—balancing the flexibility of alkyl/PEG chains with the stability of rigid heterocycles—researchers can systematically tune the ADME properties of a PROTAC. The continued exploration of "linkerology" will be essential for unlocking the full therapeutic potential of targeted protein degradation and developing the next generation of orally bioavailable degraders with improved efficacy and drug-like properties.[2]
References
-
Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(5):273-312. [Link]
-
Cecchini C, Tardy S, Scapozza L. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry. 2022;76(4):341-345. [Link]
-
AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm Blog. 2024. [Link]
-
Goracci L, et al. Effect of the linker's site of attachment on PROTAC stability. ResearchGate. 2020. [Link]
-
Zhang X, et al. Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. 2024. [Link]
-
Desantis J, et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. 2022. [Link]
-
Shandilya A, et al. Novel approaches for the rational design of PROTAC linkers. ResearchGate. 2021. [Link]
-
Cyrus K, et al. Impact of linker length on the activity of PROTACs. Molecular BioSystems. 2011. [Link]
-
Abeje YE, et al. Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. 2025. [Link]
-
Abeje YE, et al. Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed. 2025. [Link]
-
Bartoli F, et al. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. 2024. [Link]
-
Abeje YE, et al. Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate. 2024. [Link]
-
Goracci L, et al. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. 2020. [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
A Head-to-Head Comparison of Carbamate Linkers in Targeted Drug Delivery
For researchers, scientists, and drug development professionals navigating the complex landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the choice of linker is a critical decision that profoundly impacts efficacy and safety. The linker, a seemingly simple bridge between a targeting antibody and a potent payload, governs the stability of the conjugate in circulation and the efficiency of drug release at the target site. Among the various linker technologies, carbamate-based systems have emerged as a cornerstone, offering a versatile and robust platform for controlled drug delivery.
This guide provides an in-depth, head-to-head comparison of different carbamate linkers, moving beyond a simple catalog of options to explain the causality behind their design and performance. We will delve into the key performance characteristics, supported by experimental data, and provide detailed protocols to empower researchers to validate these critical components in their own laboratories.
The Central Role of the Carbamate Linker: A Balancing Act of Stability and Release
The fundamental challenge in ADC linker design is to create a chemical bond that is stable enough to prevent premature payload release in the systemic circulation—which can lead to off-target toxicity—yet labile enough to ensure rapid and complete drug liberation within the target cell.[1][2][] Carbamate linkers, particularly those integrated into self-immolative systems, have proven to be exceptionally adept at this balancing act.
The most prevalent and well-studied carbamate linkers are enzyme-cleavable, designed to be substrates for proteases that are highly expressed in the lysosomal compartments of cancer cells, such as Cathepsin B.[4] This targeted cleavage initiates a cascade that ultimately liberates the payload in its active form.
Mechanism of Action: The Valine-Citrulline-PABC Gold Standard
The valine-citrulline-p-aminobenzyloxycarbonyl (Val-Cit-PABC) linker is the archetypal enzyme-cleavable carbamate system and serves as an excellent model for understanding the core principles of their function.[4] The drug release mechanism is a sophisticated two-step process:
-
Enzymatic Cleavage: The Val-Cit dipeptide is specifically recognized and cleaved by Cathepsin B at the amide bond between citrulline and the PABC spacer.[4]
-
Self-Immolation: This cleavage unmasks an amine on the PABC group, triggering a spontaneous 1,6-elimination reaction. This electronic cascade results in the release of the payload, carbon dioxide, and aza-quinone methide.[5]
The elegance of this system lies in its specificity and traceless release, ensuring the payload is delivered unmodified to its intracellular target.[4]
Caption: Mechanism of Val-Cit-PABC linker cleavage and payload release.
Head-to-Head Comparison of Dipeptide Carbamate Linkers
While Val-Cit is the most established dipeptide sequence, subtle modifications to this motif can have significant consequences for the overall performance of an ADC. The choice of dipeptide is often dictated by the properties of the payload, particularly its hydrophobicity.
| Feature | Valine-Citrulline (Val-Cit) | Valine-Alanine (Val-Ala) | Key Insights & Rationale |
| Hydrophobicity | More hydrophobic | Less hydrophobic | Val-Ala's lower hydrophobicity is a significant advantage when conjugating highly lipophilic payloads, such as pyrrolobenzodiazepine (PBD) dimers, as it helps to mitigate aggregation.[6] |
| Aggregation at High DAR | Increased tendency for aggregation (e.g., 1.80% for DAR ~7)[1] | Allows for higher DARs (up to 7.4) with limited aggregation (<10%)[6] | The ability to achieve a higher drug-to-antibody ratio (DAR) without inducing aggregation can lead to a greater therapeutic index. Val-Ala's physicochemical properties are more favorable in this regard.[1][6] |
| Plasma Stability | Generally stable in human plasma, but can be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), complicating preclinical studies.[1] Also susceptible to cleavage by neutrophil elastase, which can contribute to off-target toxicities like neutropenia. | Generally exhibits good stability.[1][7] | The species-specific instability of Val-Cit linkers is a critical consideration in preclinical model selection and data interpretation. The stability of Val-Ala in mouse plasma makes it a more robust choice for such studies. |
| Cathepsin B Cleavage | Efficiently cleaved by Cathepsin B and other lysosomal proteases.[2] | Cleaved by Cathepsin B, with some studies suggesting a slightly slower cleavage rate than Val-Cit, while others show comparable efficiency.[] | Both linkers are effective substrates for lysosomal proteases, ensuring payload release. The subtle differences in cleavage kinetics are often less impactful than the differences in physicochemical properties. |
| In Vivo Efficacy | Widely validated in numerous approved and clinical-stage ADCs. | Has demonstrated superior performance in some preclinical models, particularly with non-internalizing antibodies, where it exhibited the best tumor growth inhibition compared to Val-Cit, Val-Lys, and Val-Arg variants.[7] | The optimal dipeptide can be context-dependent, influenced by the antibody's properties and the tumor microenvironment. |
Innovations in Carbamate Linker Design: Beyond the Dipeptide
The fundamental principles of the Val-Cit-PABC system have inspired the development of next-generation carbamate linkers designed to further enhance stability and efficacy.
Tandem-Cleavage Linkers
To address the potential for premature cleavage of dipeptide linkers by extracellular proteases, a tandem-cleavage strategy has been developed.[8][9] This approach incorporates a hydrophilic "protecting group," such as a glucuronide moiety, that masks the dipeptide.[8][9] The payload release is a two-step enzymatic process:
-
Step 1 (Lysosomal): A lysosomal enzyme, such as β-glucuronidase, removes the protecting group.
-
Step 2 (Lysosomal): The now-exposed dipeptide is cleaved by Cathepsin B, initiating the self-immolation of the PABC spacer.
This dual-trigger mechanism significantly improves stability in circulation, as the dipeptide is not a substrate for proteases until it has been unmasked within the target cell's lysosome.[8] Studies have shown that ADCs with these tandem-cleavage linkers exhibit dramatically improved tolerability and stability in rat serum compared to their single-cleavage counterparts.[8]
"Exolinkers"
Another innovative approach involves repositioning the cleavable peptide sequence to the "exo" position of the PABC moiety.[10][11] This structural rearrangement, which can also incorporate hydrophilic amino acids, has been shown to:
-
Enhance Stability: Exolinker ADCs demonstrate reduced premature payload release and increased resistance to cleavage by enzymes like carboxylesterases.[10]
-
Improve Physicochemical Properties: This design can mask the hydrophobicity of the payload, allowing for higher DARs without significant aggregation.[10]
-
Boost Efficacy: In preclinical models, exolinker ADCs have shown superior tumor suppression compared to traditional linear linkers.[10][11]
These advanced designs highlight the ongoing evolution of carbamate linker technology, pushing the boundaries of stability and therapeutic efficacy.
Experimental Protocols for Carbamate Linker Evaluation
The following protocols provide a framework for the synthesis and comparative evaluation of carbamate linkers. These are self-validating systems, where the integrity of each step is confirmed before proceeding to the next, ensuring the reliability of the final data.
Synthesis of a Dipeptide-PABC Linker (Exemplified by Val-Ala-PABC)
This protocol outlines the key steps for synthesizing a Val-Ala-PABC linker, a common alternative to the Val-Cit variant.
-
Protection of Amino Acids:
-
Protect the N-terminus of L-Alanine with a Boc (tert-butyloxycarbonyl) group.
-
Protect the N-terminus of L-Valine with an Fmoc (9-fluorenylmethyloxycarbonyl) group.
-
-
Coupling to PABC:
-
Couple the Boc-protected L-Alanine to 4-aminobenzyl alcohol using a suitable coupling agent (e.g., HATU) to form Boc-Ala-PAB-OH.
-
-
Dipeptide Formation:
-
Remove the Boc protecting group from Boc-Ala-PAB-OH using an acid (e.g., trifluoroacetic acid, TFA).
-
Couple the resulting H2N-Ala-PAB-OH with Fmoc-Val-OSu (N-hydroxysuccinimide ester) to form Fmoc-Val-Ala-PAB-OH.
-
-
Activation of the PABC Hydroxyl Group:
-
React the hydroxyl group of Fmoc-Val-Ala-PAB-OH with p-nitrophenyl chloroformate to create an activated carbonate for subsequent conjugation to an amine-containing payload.
-
-
Deprotection and Conjugation:
-
Remove the Fmoc group with a base (e.g., piperidine) to expose the N-terminal amine for conjugation to a maleimide or other antibody-reactive moiety.
-
Note: Detailed reaction conditions, purification methods, and characterization (e.g., NMR, MS) are critical at each step to ensure the synthesis of the correct, diastereomerically pure linker.[12]
In Vitro Plasma Stability Assay
This assay is crucial for determining the stability of an ADC in a physiologically relevant matrix and predicting its in vivo behavior.
Caption: Experimental workflow for in vitro plasma stability assessment of ADCs.
Methodology:
-
Incubation: Incubate the ADC at a known concentration (e.g., 1 mg/mL) in plasma (human, mouse, rat, etc.) at 37°C.[13]
-
Time-Point Collection: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).[14]
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using immunoaffinity beads (e.g., Protein A/G).[13]
-
Analysis:
-
Intact ADC: Analyze the captured ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.[15][16]
-
Released Payload: Analyze the plasma supernatant (after ADC capture) by LC-MS/MS to quantify the concentration of prematurely released payload.[13]
-
-
Data Analysis: Plot the percentage of intact ADC or the average DAR over time to calculate the plasma half-life (t½) of the conjugate.[17]
In Vitro Cathepsin B Cleavage Assay
This assay directly measures the efficiency of enzymatic cleavage of the dipeptide linker.
Methodology:
-
Reaction Setup: In a suitable buffer, combine the ADC (e.g., 1 µM) with recombinant human Cathepsin B (e.g., 20 nM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Collection: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Stop the reaction at each time point by adding an acid (e.g., 2% formic acid).
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics.
Conclusion: Rational Design for Optimal Performance
The selection of a carbamate linker is a multifaceted decision that requires a deep understanding of the interplay between the antibody, the payload, and the linker itself. While the Val-Cit-PABC system remains a robust and widely used platform, the field is continually advancing, with novel designs offering improved stability and therapeutic windows. The lower hydrophobicity of Val-Ala makes it a superior choice for highly lipophilic payloads, while next-generation linkers, such as tandem-cleavage and exolinker systems, provide innovative solutions to the challenge of plasma stability.
By leveraging the comparative data and detailed experimental protocols presented in this guide, researchers can make more informed, rational decisions in the design and validation of carbamate linkers, ultimately accelerating the development of safer and more effective targeted therapies.
References
-
Gao, C., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Available at: [Link]
-
Creative Biolabs. (2022). ADC Panoramic Overview-Linker. Available at: [Link]
-
Perrino, E., et al. (2017). Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates. Molecules, 22(4), 569. Available at: [Link]
-
iQ Biosciences. (n.d.). ADC Plasma Stability Assay. Available at: [Link]
-
Chuprakov, S., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry, 32(4), 747-755. Available at: [Link]
-
Le, K. C., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. Analytical Chemistry, 89(24), 13378-13385. Available at: [Link]
-
Sterling Pharma Solutions. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Available at: [Link]
-
Hamilton, J. Z., et al. (2021). Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation. Chemistry – A European Journal, 27(18), 5768-5776. Available at: [Link]
-
Xu, K., et al. (2018). Assessing ADC Plasma Stability by LC-MS Methods. In Antibody-Drug Conjugates (pp. 207-217). Humana Press, New York, NY. Available at: [Link]
-
ResearchGate. (2021). Tandem-cleavage linkers require two sequential enzymatic steps to liberate payload. Available at: [Link]
-
Chuprakov, S., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry, 32(4), 747-755. Available at: [Link]
-
Watanabe, T., et al. (2023). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 66(24), 16739-16749. Available at: [Link]
-
Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(5), 958-970. Available at: [Link]
-
Staben, L. R., et al. (2016). The Chemistry Behind ADCs. Pharmaceuticals, 9(4), 63. Available at: [Link]
-
Li, X., et al. (2024). Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition. Available at: [Link]
-
Le, N. V., et al. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. ChemRxiv. Available at: [Link]
- Google Patents. (2020). US20200360532A1 - Process for the preparation of drug linker compounds.
-
Le, N. V., et al. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. ResearchGate. Available at: [Link]
-
ResearchGate. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Available at: [Link]
-
Chuprakov, S., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry, 32(4), 747-755. Available at: [Link]
-
Le, N. V., et al. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. ChemRxiv. Available at: [Link]
-
Creative Biolabs. (n.d.). Enzymatically Cleavable Linkers. Available at: [Link]
-
Roy, S., et al. (2020). Recent advances in self-immolative linkers and their applications in polymeric reporting systems. Polymer Chemistry, 11(39), 6230-6257. Available at: [Link]
-
ResearchGate. (2021). Mechanistic scheme for the synthesis of the linker-payload MC-VC(R)-PAB-PBD. Available at: [Link]
-
ResearchGate. (2023). Exo-Cleavable Linkers: A Paradigm Shift for Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates. Available at: [Link]
-
Mészáros, G., et al. (2021). Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates. Molecules, 26(11), 3296. Available at: [Link]
-
Bio-Synthesis Inc. (2025). Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. Available at: [Link]
-
Sterling Pharma Solutions. (2025). Stability of ADC linker payloads in sub-cellular fractions. Available at: [Link]
Sources
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 6. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adcreview.com [adcreview.com]
- 12. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADC Plasma Stability Assay [iqbiosciences.com]
- 14. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Guide to the Safe Disposal of Benzyl N-[(oxolan-3-yl)methyl]carbamate
This guide provides essential safety and logistical information for the proper disposal of Benzyl N-[(oxolan-3-yl)methyl]carbamate (CAS No. 1375745-81-5) in a laboratory setting. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of a chemical, culminating in its responsible disposal. This document synthesizes regulatory standards with practical, field-proven insights to ensure that disposal protocols are not merely followed, but understood.
Disclaimer: This guide is intended for informational purposes. All laboratory personnel are required to follow the specific disposal protocols established by their institution's Environmental Health & Safety (EHS) department, as well as all applicable local, state, and federal regulations.
Hazard Identification and Risk Assessment
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is classified as harmful, and it belongs to the broader class of carbamates, which are subject to specific environmental regulations.
A thorough risk assessment mandates treating this compound with appropriate caution. The primary known hazard is that it is harmful if swallowed.[1] However, related carbamate structures often present additional risks, such as skin, eye, and respiratory irritation.[2][3][4] Therefore, a conservative approach assuming these potential hazards is warranted to ensure personnel safety.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source |
| Acute Toxicity (Oral) | GHS07 (Harmful/Irritant) | Warning | H302: Harmful if swallowed | Fluorochem SDS[1] |
| Potential Skin Irritation | GHS07 (Harmful/Irritant) | Warning | H315: Causes skin irritation | Analogous Carbamates[2][3] |
| Potential Eye Irritation | GHS07 (Harmful/Irritant) | Warning | H319: Causes serious eye irritation | Analogous Carbamates[2][3] |
| Potential Respiratory Irritation | GHS07 (Harmful/Irritant) | Warning | H335: May cause respiratory irritation | Analogous Carbamates[2][3] |
Regulatory Framework for Carbamate Waste
The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] This framework governs hazardous waste from "cradle-to-grave."
While this compound as a pure product may not be explicitly listed by name, wastes generated from the production of carbamates are designated as hazardous by the EPA.[7] Specifically, organic wastes from carbamate production are listed under the code K156 , and associated wastewaters as K157 .[7][8] This establishes a clear regulatory precedent for treating all carbamate-derived waste as hazardous.
Therefore, the disposal of this compound must be managed through your institution's hazardous waste program and handled by a licensed Treatment, Storage, and Disposal Facility (TSDF).[6] Land disposal of carbamate wastes is prohibited unless they are first treated according to the best demonstrated available technologies (BDAT).[9]
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for safely preparing this compound for disposal.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. The causality here is direct: preventing exposure via ingestion, inhalation, or skin/eye contact.
| Protection Type | Specific Equipment | Rationale |
| Eye/Face | Chemical safety goggles or glasses with side shields.[10][11] | Protects against accidental splashes or contact with airborne dust. |
| Hand | Nitrile or other chemically resistant gloves. | Provides a barrier against direct skin contact. |
| Body | Standard laboratory coat. | Prevents contamination of personal clothing.[2][10] |
| Respiratory | Use only in a well-ventilated area or chemical fume hood.[2][12] | Minimizes the risk of inhaling dust or vapors. |
Step 2: Characterize and Segregate the Waste
Properly characterizing the waste is a critical step mandated by RCRA. You must determine if the waste is:
-
Unused pure solid compound.
-
A solution (note the solvent).
-
Contaminated materials (e.g., weighing paper, gloves, spill cleanup debris).
Causality: Waste segregation is paramount to prevent dangerous reactions. Never mix carbamate waste with incompatible materials, particularly strong acids, bases, or oxidizing agents.[10] Each waste stream must be collected separately.
Step 3: Select and Label the Waste Container
Container integrity is essential for safe storage and transport.
-
Select a Compatible Container: Use a leak-proof container with a secure, screw-top lid. The container material must be unreactive to the waste.[5][13] For solid waste, a high-density polyethylene (HDPE) container is suitable. For solutions, ensure the container is compatible with the solvent used.
-
Affix a Hazardous Waste Label: All containers must be labeled at the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
Full chemical name: "this compound."
-
All components of a mixture, including solvents and percentages.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
Your name, department, and contact information.
-
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[13]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Containers in the SAA can remain for up to one year, provided they are properly closed and labeled.[13]
-
Once a container is full, it must be moved to the central accumulation area within three days for pickup by your EHS department.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for laboratory chemical waste.
Spill and Emergency Procedures
In the event of a small-scale laboratory spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Spill Cleanup
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and contact EHS.
-
Secure the Area: Prevent access to the spill area.
-
Don PPE: Wear, at a minimum, a lab coat, gloves, and safety goggles.
-
Contain and Absorb: For a solid, carefully sweep or scoop the material to avoid raising dust. For a liquid, cover with an inert absorbent material.
-
Collect Waste: Place all contaminated materials (absorbent, PPE, etc.) into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water.
-
Report: Report the incident to your supervisor and EHS department per institutional policy.
First-Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician.[1]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[2][3]
References
-
Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule . U.S. Environmental Protection Agency. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
-
Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes . U.S. Environmental Protection Agency. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
Ammonium Carbamate Hazard Summary . New Jersey Department of Health. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. [Link]
-
Chemical Hazards and Toxic Substances Overview . Occupational Safety and Health Administration (OSHA). [Link]
-
Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]
-
Regulation of Laboratory Waste . American Chemical Society. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
OSHA Respirator Requirements for Selected Chemicals . Centers for Disease Control and Prevention (NIOSH). [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. epa.gov [epa.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. epa.gov [epa.gov]
- 9. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
- 12. pickeringlabs.com [pickeringlabs.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Benzyl N-[(oxolan-3-yl)methyl]carbamate
Comprehensive Safety and Handling Guide: Benzyl N-[(oxolan-3-yl)methyl]carbamate
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound (CAS No. 1375745-81-5). The protocols outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a self-validating system of safe laboratory practices.
Hazard Identification and Risk Assessment
This compound is classified as harmful if swallowed.[1] While comprehensive toxicological data for this specific compound is not widely available, its structural components—a carbamate group and a cyclic ether (oxolane)—necessitate a cautious approach. Carbamates, as a class, are known to be cholinesterase inhibitors, which can lead to a range of adverse health effects if absorbed through ingestion, inhalation, or skin contact.[2][3][4] Therefore, the primary risks associated with handling this compound are accidental ingestion, and potential skin and eye irritation.
Key Hazard Information:
| Hazard Statement | Description | Source |
| H302 | Harmful if swallowed | [1] |
Given the known hazards of the carbamate class, it is prudent to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to prevent exposure to this compound. The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE | Rationale |
| Eyes/Face | Safety glasses with side shields or a face shield | Protects against accidental splashes that could lead to eye irritation or absorption.[5] |
| Hands | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact and absorption.[6] |
| Body | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or handling large quantities. | Minimizes the risk of inhaling airborne particles or aerosols.[5] |
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring a safe working environment.
Preparation:
-
Consult Safety Data Sheet (SDS): Although a comprehensive SDS may not be readily available, review all available safety information.[1]
-
Designate a Work Area: Conduct all work with this compound in a well-ventilated chemical fume hood.
-
Assemble PPE: Don the appropriate PPE as determined by the risk assessment.[7]
-
Prepare for Spills: Have a chemical spill kit readily accessible.
Handling:
-
Weighing and Transferring:
-
Perform all weighing and transfers of the solid compound within the chemical fume hood.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
-
Running Reactions:
-
Ensure all glassware is properly secured.
-
Conduct the reaction in a closed system if possible, or under a gentle stream of inert gas if necessary.
-
Maintain constant monitoring of the reaction.
-
Post-Handling:
-
Decontamination:
-
Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Thoroughly wash all glassware that came into contact with the compound.
-
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7]
Disposal Plan
Carbamate-containing wastes are considered hazardous by the Environmental Protection Agency (EPA).[8][9][10] Therefore, all waste generated from the handling of this compound must be disposed of as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste, including contaminated weighing paper and gloves, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent washes, in a separate, labeled hazardous waste container.
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.
Disposal Procedure:
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety (EHS) department.
-
Collection: Follow your institution's specific procedures for hazardous waste pickup. Do not pour any waste down the drain.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][7] |
| Inhalation | Move the person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek medical attention.[11] |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department.[7][12] |
References
-
Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011, June 13). Federal Register. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA. [Link]
-
Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). [Link]
-
Environmental Fact Sheet: EPA Finalizes Listing of Wastes from The Production of Carbamates and Adds 58 Chemicals to the Off-Specifications Product List. (1995, February). EPA. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Personal Protective Equipment. US EPA. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. [Link]
-
This compound. BIOFOUNT. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). [Link]
-
Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. [Link]
-
Carbamate poisoning: treatment recommendations in the setting of a mass casualties event. (2021, August 6). ResearchGate. [Link]
-
Personal Protective Equipment. In Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response. National Academies Press (US). [Link]
-
Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]
-
Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates. EPA. [Link]
-
benzyl N-{3-[(3-bromophenyl)methyl]oxolan-3-yl}carbamate. AA Blocks. [Link]
-
Right to Know - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. nj.gov [nj.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. epa.gov [epa.gov]
- 11. agilent.com [agilent.com]
- 12. CARBAMATE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
